molecular formula C28H28ClN3NaO5+ B10764144 TM5275 sodium

TM5275 sodium

Numéro de catalogue: B10764144
Poids moléculaire: 545.0 g/mol
Clé InChI: JSHSGBIWNPQCQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TM5275 sodium is a useful research compound. Its molecular formula is C28H28ClN3NaO5+ and its molecular weight is 545.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H28ClN3NaO5+

Poids moléculaire

545.0 g/mol

Nom IUPAC

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1

Clé InChI

JSHSGBIWNPQCQZ-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na+]

Origine du produit

United States

Foundational & Exploratory

TM5275 Sodium: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: PAI-1 Inhibition

Signaling Pathways

G cluster_tgf TGF-β Signaling cluster_pai1 PAI-1 Inhibition by TM5275 TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 PI3K PI3K TGF-β Receptor->PI3K p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 Gene Transcription (e.g., Col1a1) Gene Transcription (e.g., Col1a1) p-SMAD2/3->Gene Transcription (e.g., Col1a1) AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT p-AKT->Gene Transcription (e.g., Col1a1) Inactive PAI-1 Inactive PAI-1 PAI-1 PAI-1 PAI-1->PI3K activates PAI-1->Inactive PAI-1 TM5275 TM5275 TM5275 TM5275->PAI-1

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TM5275.

Table 1: In Vitro Efficacy of TM5275
Assay TypeCell Line/SystemParameterValueReference(s)
PAI-1 InhibitionCell-freeIC506.95 μM[1][2][3]
tPA-GFP RetentionVascular Endothelial Cells (VECs)Effective Concentration20 and 100 μM[1][6]
Fibrin Clot LysistPA-GFP-expressing VECsEffective Concentration20 and 100 μM[6]
Cell ViabilityES-2 and JHOC-9 (Ovarian Cancer)Growth suppression concentration70-100 μM[1]
HSC Proliferation (PAI-1 induced)HSC-T6Inhibitory Concentration100 μM[7]
HSC Proliferation (TGF-β1 induced)HSC-T6Inhibitory Concentration10-100 μM[7]
Table 2: In Vivo Efficacy of TM5275
Animal ModelSpeciesDosingKey FindingReference(s)
Arteriovenous Shunt ThrombosisRat10 and 50 mg/kg (oral)Significant reduction in blood clot weight.[1]
Ferric Chloride-induced Carotid Artery ThrombosisRat1 and 3 mg/kg (oral)Increased time to primary occlusion.[3]
Photochemical-induced Arterial ThrombosisCynomolgus Monkey10 mg/kg (oral)Increased time to primary occlusion.[3]
Hepatic Fibrosis (CDAA-induced)RatNot specified (oral)Attenuation of liver fibrosis development.[7]
Hepatic Fibrosis (Porcine Serum-induced)RatNot specified (oral)Amelioration of hepatic fibrosis.[7]
Intestinal Fibrosis (TNBS-induced)MouseNot specified (oral)Attenuation of fibrogenesis.[8]
Table 3: Pharmacokinetic Profile of TM5275
SpeciesDoseRouteCmaxReference(s)
Rat10 mg/kgOral17.5 ± 5.2 μM[1]
Mouse50 mg/kgOralNot specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.

In Vitro PAI-1 Activity Assay (Chromogenic)
  • Reagents and Materials:

    • Recombinant tPA

    • Plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

    • TM5275 stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of TM5275 in assay buffer.

    • Add the TM5275 dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Add plasminogen and the chromogenic plasmin substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • The rate of color development is proportional to the residual tPA activity.

G start Start prepare_reagents Prepare Reagents: - PAI-1 - tPA - Plasminogen - Substrate - TM5275 dilutions start->prepare_reagents add_pai1 Add PAI-1 to 96-well plate prepare_reagents->add_pai1 add_tm5275 Add TM5275 dilutions and incubate add_pai1->add_tm5275 add_tpa Add tPA and incubate add_tm5275->add_tpa add_substrate Add plasminogen and chromogenic substrate add_tpa->add_substrate read_absorbance Measure absorbance over time add_substrate->read_absorbance calculate_ic50 Calculate % inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Cell Proliferation Assay (MTT)

This protocol is for assessing the effect of TM5275 on the proliferation of hepatic stellate cells (HSCs).

  • Reagents and Materials:

    • HSC-T6 cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • TM5275 stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed HSC-T6 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express the results as a percentage of the control (untreated cells).

Western Blotting for Signaling Proteins

This protocol is for analyzing the effect of TM5275 on TGF-β1-induced protein phosphorylation.

  • Reagents and Materials:

    • HSC-T6 cells

    • Recombinant TGF-β1

    • TM5275 stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat HSC-T6 cells with TGF-β1 and/or TM5275 as described for the proliferation assay.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Hepatic Fibrosis Model (CDAA-induced)

This is a representative protocol for inducing hepatic fibrosis in rats and testing the efficacy of TM5275.[7]

  • Animals and Housing:

    • Male Fischer-344 rats (6 weeks old)

    • Standard housing conditions with a 12-hour light/dark cycle.

  • Induction of Fibrosis:

    • Feed the rats a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks.

    • A control group should receive a corresponding control diet.

  • TM5275 Treatment:

    • Prepare TM5275 in a suitable vehicle for oral administration (e.g., suspended in 0.5% carboxymethyl cellulose).

    • Administer TM5275 or vehicle daily by oral gavage starting from a predetermined time point during the CDAA diet feeding.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and collect blood and liver tissue.

    • Perform histological analysis of liver sections (e.g., H&E, Sirius Red, and α-SMA staining) to assess fibrosis.

    • Measure hepatic levels of TGF-β1 and total collagen.

    • Analyze the expression of profibrogenic genes (e.g., Tgfb1, Col1a1) by qRT-PCR.

G start Start acclimatize Acclimatize Rats start->acclimatize group_assignment Assign to Groups: - Control Diet - CDAA Diet + Vehicle - CDAA Diet + TM5275 acclimatize->group_assignment induction Induce Fibrosis with CDAA Diet (12 weeks) group_assignment->induction treatment Daily Oral Gavage: - Vehicle - TM5275 induction->treatment euthanasia Euthanize and Collect Samples induction->euthanasia treatment->euthanasia analysis Endpoint Analysis: - Histology - Collagen Measurement - Gene Expression euthanasia->analysis end End analysis->end

References

TM5275 Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of TM5275 Sodium

This compound has been characterized for its fundamental chemical and physical properties, which are crucial for experimental design and formulation.

PropertyValueCitation(s)
Molecular Weight 543.97 g/mol [1][2]
Exact Mass 543.1537 g/mol [3]
Chemical Formula C₂₈H₂₇ClN₃NaO₅[1][2][3]
CAS Number 1103926-82-4[1][2][3]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO[1][2]
Appearance White to off-white solid
Storage Store at +4°C[1][2]

Mechanism of Action and Signaling Pathways

TGF-β Signaling Pathway in Fibrosis

TGF_beta_pathway cluster_nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Complex TGF_beta_R->SMAD Nucleus Nucleus SMAD->Nucleus Translocation PAI_1_gene PAI-1 Gene (SERPINE1) SMAD->PAI_1_gene PAI_1 PAI-1 Protein PAI_1_gene->PAI_1 Transcription & Translation ECM_Deposition Extracellular Matrix Deposition (Fibrosis) PAI_1->ECM_Deposition Plasminogen_Activators tPA / uPA PAI_1->Plasminogen_Activators Inhibition TM5275 TM5275 TM5275->PAI_1 Inhibition Plasmin Plasmin Plasminogen_Activators->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation

Figure 1. TGF-β signaling pathway and the inhibitory action of TM5275.

PI3K/AKT Signaling in Cell Proliferation

PI3K_AKT_pathway PAI_1 PAI-1 Cell_Surface_Receptor Cell Surface Receptor PAI_1->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K AKT AKT PI3K->AKT Phosphorylation p_AKT p-AKT (Active) PI3K->p_AKT Cell_Proliferation Cell Proliferation p_AKT->Cell_Proliferation TM5275 TM5275 TM5275->PAI_1 Inhibition

Summary of Preclinical Data

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential in thrombosis, fibrosis, and oncology.

Model SystemKey FindingsDosing and AdministrationCitation(s)
Rat Models of Thrombosis Showed significant antithrombotic effects.[5]Oral administration.[5]
Non-Human Primate Thrombosis Model Demonstrated antithrombotic benefits without a significant increase in bleeding time.Oral administration.[1]
Rat Models of Hepatic Fibrosis Markedly ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells.[3]Oral administration.[3]
Mouse Model of Intestinal Fibrosis Attenuated TNBS-induced colonic fibrosis by upregulating MMP-9 and decreasing collagen accumulation.[5]50 mg/kg, oral administration as a carboxymethyl cellulose suspension.[5]
In Vitro Ovarian Cancer Cells Induced apoptosis through the intrinsic apoptotic pathway.[6]100 μM in cell culture.[1][6]
Vascular Endothelial Cells (In Vitro) Prolonged the retention of tPA on the cell surface and enhanced fibrinolysis.[4]20 and 100 μM in cell culture.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TM5275.

In Vivo Thrombosis Model (Rat)
  • Objective: To assess the antithrombotic efficacy of TM5275.

  • Animal Model: Male rats.

  • Procedure:

    • Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid artery thrombosis or an arteriovenous shunt model).

    • Administer TM5275 or vehicle control orally at specified doses.

    • Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the vessel.

    • Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet function to evaluate bleeding risk.

  • Reference: [5]

In Vitro Cell Proliferation Assay (Hepatic Stellate Cells)
  • Cell Line: Rat hepatic stellate cell line (e.g., HSC-T6).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Reference: [3]

Western Blot Analysis for Signaling Pathway Components
  • Objective: To investigate the effect of TM5275 on protein expression and phosphorylation.

  • Procedure:

    • Treat cells with the appropriate stimuli (e.g., TGF-β1) with or without TM5275.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize and quantify the protein bands.

  • Reference: [3][6]

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model (e.g., Rat, Mouse) Disease_Induction Disease Induction (e.g., Thrombosis, Fibrosis) Animal_Model->Disease_Induction TM5275_Admin TM5275 Administration (Oral Gavage) Outcome_Assessment Outcome Assessment (e.g., Histology, Biomarkers) TM5275_Admin->Outcome_Assessment Disease_Induction->TM5275_Admin Cell_Culture Cell Culture (e.g., HCS, Cancer Cells) Treatment Treatment with TM5275 +/- Stimuli (e.g., TGF-β1) Cell_Culture->Treatment Functional_Assay Functional Assays (e.g., Proliferation, Apoptosis) Treatment->Functional_Assay Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR) Treatment->Molecular_Analysis

Figure 3. General experimental workflow for the evaluation of TM5275.

Clinical Development Status

Conclusion

References

A Comprehensive Preclinical Overview of TM5275 Sodium: A Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action

PAI_1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene Activates Transcription PAI1_mRNA PAI-1 mRNA PAI1_Gene->PAI1_mRNA Transcription PAI1 PAI-1 Protein PAI1_mRNA->PAI1 Translation tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Fibrosis Fibrosis PAI1->Fibrosis Promotes Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Fibrin Fibrin Fibrin->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits

Caption: PAI-1 Signaling Pathway and Inhibition by TM5275.

In Vitro Studies

TM5275 has been evaluated in various in vitro assays to determine its inhibitory activity and cellular effects.

Enzyme Inhibition

ParameterValueReference
IC50 (PAI-1) 6.95 μM[3][11]

Cell-Based Assays

In human cancer cell lines, TM5275 demonstrated the ability to decrease cell viability with IC50 values ranging from 9.7 to 60.3 μM.[4][6] It was also shown to induce intrinsic apoptosis at a concentration of 50 μM in several cancer cell lines.[4][6]

Cell LineIC50 (μM)Cancer TypeReference
HT1080 ~20-30Fibrosarcoma[6]
HCT116 ~30-40Colorectal Carcinoma[6]
Daoy ~10-20Medulloblastoma[6]
MDA-MB-231 ~30-40Breast Cancer[6]
Jurkat ~20-30T-cell Leukemia[6]

In Vivo Preclinical Studies

TM5275 has been evaluated in several animal models for various diseases.

Hepatic Fibrosis

In two different rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis.[1][2]

Animal ModelTreatmentKey FindingsReference
Choline-deficient L-amino acid-defined (CDAA) diet-fed rats 50 mg/kg/day TM5275 in drinking water for 12 weeksSignificantly attenuated liver fibrosis development; Decreased fibrotic area by approximately 50%; Reduced α-SMA-immunopositive areas; Decreased hepatic expression of Tgfb1 and Col1a1.[1]
Porcine serum (PS)-induced fibrosis in Otsuka Long-Evans Tokushima Fatty (OLETF) diabetic rats Intraperitoneal injection of porcine serum for 6 weeks with TM5275 treatmentAttenuated liver fibrosis development.[1][2]

Diabetic Nephropathy

Animal ModelTreatmentKey FindingsReference
Streptozotocin (STZ)-induced diabetic mice 10 and 50 mg/kg/day TM5275 orally for 16 weeksEffectively inhibited renal albuminuria, renal extracellular matrix accumulation, and renal and glomerular hypertrophy.[7][12]

Thrombosis

TM5275 has demonstrated antithrombotic activity in rat models.[3]

Animal ModelTreatmentKey FindingsReference
Rat thrombosis model 10 and 50 mg/kg TM5275Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg, respectively) compared to vehicle-treated rats (72.5±2.0 mg). The effectiveness of 50 mg/kg TM5275 was equivalent to 500 mg/kg of ticlopidine.[3]

Intestinal Fibrosis

In a mouse model of chronic intestinal inflammation, TM5275 was shown to ameliorate intestinal fibrosis.[8]

Animal ModelTreatmentKey FindingsReference
2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice 15 and 50 mg/kg/day TM5275 orally for 2 weeksThe 50 mg/kg dose significantly reduced tissue collagen content and attenuated TNBS-induced colonic fibrosis. Upregulated matrix metalloproteinase 9 (MMP-9).[8]

Pharmacokinetics and Safety

TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.[3] In rats, a 10 mg/kg oral dose resulted in a plasma concentration of 17.5±5.2 μM.[3] Importantly, TM5275 has been shown to have no detrimental effects on hemostatic function, a common side effect of anticoagulant agents.[1] It did not interfere with other serpin/serine protease systems and showed no obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents and primates.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay (HSC-T6 cells)

  • Cell Culture: HSC-T6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specified density.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

  • Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read at the appropriate wavelength using a microplate reader.[1]

In Vivo Hepatic Fibrosis Model (CDAA Diet)

  • Animals: Fischer 344 rats are used for this model.[1]

  • Diet Induction: Rats are fed a choline-deficient L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis. A control group receives a choline-supplemented amino acid (CSAA) diet.[1]

  • Treatment: The treatment group receives TM5275 (e.g., 50 mg/kg/day) dissolved in their drinking water throughout the 12-week feeding period. The control and vehicle groups receive plain drinking water.[1]

  • Euthanasia and Sample Collection: At the end of the experimental period, rats are euthanized, and blood and liver tissues are collected.[1]

  • Analysis:

    • Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells.[1]

    • Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrogenic genes like Tgfb1 and Col1a1.[1]

    • Protein Analysis: Hepatic levels of TGF-β1 and total collagen are quantified using appropriate assays (e.g., ELISA, Sircol collagen assay).[1]

Experimental_Workflow Model Disease Model Selection (e.g., CDAA-fed rat) Grouping Animal Grouping (Control, Vehicle, TM5275) Model->Grouping Induction Disease Induction (e.g., 12-week CDAA diet) Grouping->Induction Treatment Treatment Administration (e.g., 50 mg/kg/day TM5275) Induction->Treatment Monitoring Monitoring (Body weight, food intake) Treatment->Monitoring Endpoint Endpoint & Sample Collection (Euthanasia, tissue/blood harvest) Monitoring->Endpoint Analysis Data Analysis (Histology, qPCR, ELISA) Endpoint->Analysis Results Results & Interpretation Analysis->Results

Caption: General Experimental Workflow for In Vivo Studies.

References

The Oral Pharmacokinetics of TM5275: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mechanism of Action and Signaling Pathway

G cluster_nuc TGFB TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Binds SMAD SMAD2/3 TGFBR->SMAD Phosphorylates AKT AKT TGFBR->AKT Activates pSMAD p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Gene Transcription (e.g., Serpine1 for PAI-1, Col1a1) SMAD_complex->Gene Translocates to Nucleus Nucleus PAI1 PAI-1 Synthesis Gene->PAI1 Upregulates PAI1->TGFB Positive Feedback HSC Hepatic Stellate Cell Proliferation & Fibrogenesis PAI1->HSC pAKT p-AKT pAKT->HSC TM5275 TM5275 TM5275->PAI1 Inhibits G A Acclimatization of Animals (e.g., Rats, Mice) C Oral Administration (PO Gavage) A->C B Dose Formulation (e.g., Suspension in CMC) B->C D Serial Blood Sampling (e.g., 0-24h post-dose) C->D E Plasma Separation (Centrifugation) D->E F Sample Extraction (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification of TM5275) F->G H Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) G->H

References

TM5275: A Deep Dive into its Potent and Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of TM5275 Selectivity

SerpinTarget Protease(s)TM5275 IC50 (μM)
PAI-1 tPA, uPA6.95 [1][2]
α1-AntitrypsinTrypsin, Elastase> 100 (No interference observed)
α2-AntiplasminPlasmin> 100 (No interference observed)
AntithrombinThrombin, Factor XaData not available
C1 InhibitorC1r, C1s, Kallikrein, Factor XIIaData not available
NeuroserpintPA, uPAData not available
Protease Nexin IThrombin, uPA, tPAData not available

Mechanism of Action

Experimental Protocols

The following sections detail the methodologies employed in the characterization of TM5275's inhibitory activity and selectivity.

In Vitro PAI-1 Inhibition Assay (Chromogenic Substrate Method)

Materials:

  • Recombinant human tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Chromogenic substrate for tPA/uPA (e.g., S-2288 or S-2444)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)

  • TM5275 dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Addition of Protease: Add a fixed concentration of tPA or uPA to each well to initiate the reaction.

  • Addition of Chromogenic Substrate: After a brief incubation (e.g., 5-10 minutes), add the chromogenic substrate to each well.

  • Measurement of Activity: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual tPA/uPA activity.

Serpin Selectivity Profiling

To assess the selectivity of TM5275, a similar chromogenic assay is performed against a panel of other serpins and their respective target proteases.

Materials:

  • A panel of purified human serpins (e.g., α1-antitrypsin, α2-antiplasmin, antithrombin, C1 inhibitor)

  • The corresponding target proteases for each serpin (e.g., trypsin for α1-antitrypsin, plasmin for α2-antiplasmin)

  • Specific chromogenic substrates for each protease

  • TM5275

Procedure:

  • Test TM5275 at a range of concentrations, typically up to a high concentration (e.g., 100 μM) to confirm the lack of inhibition.

  • Calculate the percent inhibition at each concentration to determine if TM5275 affects the activity of other serpins.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to TM5275.

cluster_TGFB TGF-β Signaling Pathway in Fibrosis TGFB TGF-β TGFBR1_2 TGF-β Receptor I/II TGFB->TGFBR1_2 SMAD2_3 Smad2/3 TGFBR1_2->SMAD2_3 Phosphorylation pSMAD2_3 p-Smad2/3 SMAD2_3->pSMAD2_3 SMAD_complex Smad2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation PAI1_gene PAI-1 Gene Transcription Nucleus->PAI1_gene PAI1_protein PAI-1 Protein PAI1_gene->PAI1_protein Translation Fibrosis Fibrosis PAI1_protein->Fibrosis TM5275 TM5275 TM5275->PAI1_protein Inhibition

cluster_workflow Experimental Workflow for Serpin Selectivity Profiling start Start prepare_reagents Prepare Serpin Panel, Proteases, Substrates, and TM5275 dilutions start->prepare_reagents dispense Dispense Serpin and TM5275 into 96-well plate prepare_reagents->dispense incubate1 Incubate at RT dispense->incubate1 add_protease Add Target Protease incubate1->add_protease add_substrate Add Chromogenic Substrate add_protease->add_substrate read_plate Measure Absorbance Change (Kinetic Read) add_substrate->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: A generalized workflow for determining the selectivity of TM5275 against a panel of serpins.

References

In Vivo Toxicity Profile of TM5275 Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

General Toxicity and Safety Pharmacology

Preclinical studies in both rodents and non-human primates have consistently indicated a favorable safety profile for TM5275, with reports of very low toxicity.[1]

Organ System Toxicity

Comprehensive evaluations in rodents and primates have revealed no significant toxicity in major organ systems. Specifically, TM5275 was found to cause no obvious toxic effects in the following systems:

  • Liver[4]

  • Kidney[4]

  • Hematopoietic system[4]

  • Central nervous system[4]

  • Cardiovascular system[4]

Hemostatic Function

A significant concern with agents that modulate the coagulation or fibrinolytic systems is the potential for bleeding complications. However, studies have shown that TM5275 does not adversely affect key parameters of hemostasis. Specifically, TM5275 does not impact:

  • Platelet activity[3]

  • Activated partial thromboplastin time (aPTT)[3]

  • Prothrombin time (PT)[3]

  • Bleeding time[3]

Quantitative Toxicity Data

While described as having very low toxicity, specific quantitative toxicity values such as the LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not extensively reported in the publicly available literature. The available data is primarily derived from efficacy studies where the compound was well-tolerated at effective doses.

Table 1: Summary of Dosing in Preclinical Efficacy Studies

SpeciesModelRoute of AdministrationDose(s)Observed Effects on ToxicityReference
RatArteriovenous shunt thrombosisOral10 and 50 mg/kgWell-tolerated[1]
RatFerric chloride-induced carotid artery thrombosisOral1 and 3 mg/kgWell-tolerated[3]
Cynomolgus MonkeyPhotochemical-induced arterial thrombosisOral10 mg/kgWell-tolerated[3]
MouseIntestinal fibrosisOral10 and 50 mg/kg/day for 2 weeksNo effect on body weight or food intake[6]
RatMetabolic syndrome-related hepatic fibrosisOralNot specifiedNo obvious toxicity observed[4]

Experimental Protocols

Detailed protocols for formal toxicology studies are not available in the reviewed literature. However, methodologies from key in vivo efficacy studies that support the safety assessment of TM5275 are described below.

Rat Arteriovenous Shunt Thrombosis Model
  • Animal Model: Male CD rats.

  • Procedure: Thrombus formation is induced in an arteriovenous shunt.

  • Drug Administration: TM5275 is administered orally at doses of 10 and 50 mg/kg.

  • Assessment: Blood clot weight is measured and compared to vehicle-treated controls.

  • Reference: [1]

Cynomolgus Monkey Photochemical-Induced Arterial Thrombosis Model
  • Animal Model: Cynomolgus monkeys.

  • Procedure: Arterial thrombosis is induced via a photochemical method.

  • Drug Administration: TM5275 is administered orally at a dose of 10 mg/kg.

  • Assessment: The time to primary occlusion is measured.

  • Reference: [3]

Mouse Model of Intestinal Fibrosis
  • Animal Model: Female BALB/c mice.

  • Procedure: Chronic colitis and fibrosis are induced by repeated intrarectal injections of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Drug Administration: TM5275 is administered orally as a carboxymethyl cellulose suspension at doses of 10 or 50 mg/kg/day for 2 weeks, starting after the sixth TNBS injection.

  • Safety Assessment: Body weight and food intake are monitored throughout the study.

  • Reference: [6]

Signaling Pathways and Mechanisms

PAI1_Inhibition_Pathway cluster_0 Fibrinolytic System cluster_1 TM5275 Action tPA tPA Plasminogen Plasminogen tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits PAI1->tPA inhibits PAI1->uPA inhibits

Caption: Mechanism of TM5275 in the fibrinolytic pathway.

Conclusion

The available preclinical data indicates that TM5275 sodium has a favorable in vivo toxicity profile. It is well-tolerated in rodents and non-human primates at therapeutically effective doses, with no reported organ-specific toxicity or adverse effects on hemostasis. While specific quantitative toxicity metrics like LD50 and NOAEL are not widely published, the consistent findings of low toxicity across multiple studies support its potential for further clinical development. Future work should aim to establish a more detailed quantitative toxicological profile under Good Laboratory Practice (GLP) conditions to further de-risk its progression into clinical trials.

References

The Dual Role of PAI-1 in Thrombosis and Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Plasminogen Activator Inhibitor-1 (PAI-1)

The Role of PAI-1 in Thrombosis

Molecular Mechanisms in Thrombosis
PAI-1 in Animal Models of Thrombosis
Quantitative Data on PAI-1 in Thrombosis
ParameterFindingSpecies/ModelReference
Plasma PAI-1 ActivityIncreased in rats given endotoxin, leading to attenuated clot lysis.Rat (Endotoxin-induced thrombosis)[13]
Thrombus Weight52% decrease with low-dose tiplaxtinin (1 mg/kg) treatment.Rat (Stenosis model of venous thrombosis)[12]
Hepatic Venous ThrombiPAI-1 deficient mice were largely protected from development.Mouse (L-NAME-induced VOD)[8]
Venous Thrombus WeightSignificantly reduced in PAI-1 deficient mice at all time points tested.Mouse (Surgical model)[11]

The Role of PAI-1 in Fibrosis

Molecular Mechanisms in Fibrosis
PAI-1 in Organ-Specific Fibrosis
Quantitative Data on PAI-1 in Fibrosis
ParameterFindingOrgan/ModelReference
PAI-1 mRNA ExpressionStrongly induced 7 days after bleomycin instillation in a mouse model of pulmonary fibrosis.Lung (Bleomycin-induced)[16]
PAI-1 Protein LevelMarkedly enhanced in PAI-1 deficient hearts, contributing to fibrosis.Heart (PAI-1 deficient mice)[25]
Renal PAI-1 mRNARapidly increases in wild-type mice after unilateral ureteral obstruction.Kidney (UUO model)[19]
Hepatic FibrosisPAI-1 deficient mice had less fibrosis after bile duct ligation.Liver (Bile duct ligation)[23]

Signaling Pathways

PAI-1 in the Fibrinolytic Pathway

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA Inhibition Fibrin Fibrin Fibrin->Fibrin_Degradation TGFB_PAI1_Pathway cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR pSmad2_3 p-Smad2/3 TGFBR->pSmad2_3 Phosphorylation Smad2_3 Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex PAI1_Gene PAI-1 Gene Smad_Complex->PAI1_Gene Transcription Nucleus Nucleus PAI1_mRNA PAI-1 mRNA PAI1_Gene->PAI1_mRNA PAI1 PAI-1 Protein PAI1_mRNA->PAI1 Fibrosis Fibrosis PAI1->Fibrosis Promotes Drug_Dev_Workflow Target_ID Target Identification (PAI-1) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-Depth Technical Guide to TM5275 Sodium for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to TM5275 Sodium

Mechanism of Action

Preclinical Efficacy in Cardiovascular Disease Models

The therapeutic potential of TM5275 has been evaluated in various in vitro and in vivo models of cardiovascular disease.

In Vitro Studies

In vitro experiments have demonstrated the direct effects of TM5275 on fibrinolysis and cell migration, two critical processes in cardiovascular health and disease.

Table 1: Summary of In Vitro Efficacy of TM5275

ParameterCell/System TypeTM5275 ConcentrationKey Findings
tPA RetentionVascular Endothelial Cells (VECs)20 and 100 μMSignificantly prolonged the retention of tPA on the VEC surface.
Fibrin Clot LysisVECs expressing tPA-GFP20 and 100 μMEnhanced the dissolution of fibrin clots.[4]
Macrophage MigrationTHP-1 monocytic cellsNot specifiedInhibited PAI-1-induced macrophage migration.
In Vivo Studies

Animal models of thrombosis have provided robust evidence for the antithrombotic efficacy of orally administered TM5275.

Table 2: Summary of In Vivo Antithrombotic Efficacy of TM5275

Animal ModelSpeciesTM5275 Dosage (Oral)Comparator and Dosage (Oral)Key Findings
Arterial Venous Shunt ThrombosisRat1 to 10 mg/kgTiclopidine (500 mg/kg)Equivalent antithrombotic effect to ticlopidine.
Ferric Chloride-Induced Carotid Artery ThrombosisRat1 to 10 mg/kgClopidogrel (3 mg/kg)Equivalent antithrombotic effect to clopidogrel.
Photochemical-Induced Arterial ThrombosisCynomolgus Monkey10 mg/kgClopidogrel (10 mg/kg)Same antithrombotic effect as clopidogrel, without an increase in bleeding time.
Thioglycollate-Induced Macrophage MigrationMouseNot specified-Dose-dependently inhibited macrophage migration into the peritoneal cavity.

Importantly, studies in both rats and nonhuman primates have shown that TM5275's antithrombotic effects are achieved without a significant prolongation of bleeding time, a common side effect of many antithrombotic agents.

Signaling Pathways Modulated by TM5275

TGF-β Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., PAI-1) Smad_complex->Gene_transcription Translocation PAI1_mRNA PAI-1 mRNA PAI1_protein PAI-1 Protein PAI1_mRNA->PAI1_protein Translation TM5275 TM5275 PAI1_protein->TM5275 Inhibition Gene_transcription->PAI1_mRNA

TGF-β signaling pathway leading to PAI-1 production and its inhibition by TM5275.
LRP1-Mediated Cell Migration Signaling Pathway

LRP1_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAI1 PAI-1 LRP1 LRP1 PAI1->LRP1 TM5275 TM5275 PAI1->TM5275 Inhibition Jak Jak LRP1->Jak Activation Stat Stat Jak->Stat Phosphorylation pStat p-Stat Stat->pStat Gene_expression Gene Expression (Pro-migratory) pStat->Gene_expression Translocation Cell_migration Cell Migration Gene_expression->Cell_migration

LRP1-mediated signaling pathway for cell migration and its disruption by TM5275.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of TM5275.

In Vitro Fibrinolysis Assay

This assay measures the ability of TM5275 to enhance the breakdown of a fibrin clot.

Protocol:

  • Plate Preparation: Coat a 96-well plate with fibrinogen.

  • Clot Formation: Add thrombin to the wells to induce the formation of a fibrin clot.

  • Treatment: Add a solution containing tPA and varying concentrations of TM5275 (or vehicle control) to the wells.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Monitor the decrease in absorbance over time using a plate reader. The rate of decrease in absorbance is proportional to the rate of fibrinolysis.

  • Data Analysis: Calculate the time to 50% clot lysis for each concentration of TM5275 and compare it to the control.

Fibrinolysis_Assay_Workflow cluster_workflow In Vitro Fibrinolysis Assay Workflow start Start plate_prep Coat 96-well plate with fibrinogen start->plate_prep clot_formation Add thrombin to form fibrin clot plate_prep->clot_formation treatment Add tPA and TM5275 (or vehicle) clot_formation->treatment incubation Incubate at 37°C treatment->incubation measurement Monitor absorbance decrease over time incubation->measurement analysis Calculate time to 50% clot lysis measurement->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for TM5275 Sodium In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Signaling Pathway of PAI-1 Inhibition by TM5275

cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation PAI1 Active PAI-1 PAI1_complex Inactive PAI-1/ tPA/uPA Complex PAI1->PAI1_complex Inhibits tPA_uPA tPA / uPA tPA_uPA->PAI1_complex TM5275 TM5275 TM5275->PAI1 Inhibits A Prepare TM5275 Serial Dilutions B Add TM5275 and PAI-1 to 96-well plate A->B C Incubate 10 min at RT B->C D Add tPA C->D E Incubate 10 min at 37°C D->E F Add Chromogenic Substrate E->F G Measure Absorbance at 405 nm F->G H Calculate IC50 G->H cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement A Seed Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B C Prepare TM5275 Dilutions B->C D Treat Cells with TM5275 C->D E Incubate for Desired Time (e.g., 72h) D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Add Solubilization Buffer G->H I Read Absorbance at 570 nm H->I TGFb1 TGF-β1 HSC_T6 HSC-T6 Cells TGFb1->HSC_T6 Stimulates Proliferation Cell Proliferation HSC_T6->Proliferation TM5275 TM5275 TM5275->HSC_T6 Inhibits Proliferation

References

Application Notes and Protocols for TM5275 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Effective Concentrations of TM5275

The effective concentration of TM5275 varies depending on the cell type and the biological process being investigated. The following table summarizes the effective concentrations reported in the literature.

Cell LineCell TypeEffective ConcentrationObserved EffectReference
ES-2, JHOC-9Human Ovarian Cancer70-100 µMDecreased cell viability after 72 hours.[1][2][1][2]
ES-2Human Ovarian Cancer100 µMSuppression of cell growth from 48 to 96 hours.[1][2][1][2]
ES-2Human Ovarian Cancer100 µMG2/M cell cycle arrest and increased apoptosis after 24 hours.[2][2]
Various Cancer Cell Lines (HT1080, HCT116, Daoy, MDA-MB-231, Jurkat)Human Cancer9.7 - 60.3 µM (IC50)Dose-dependent decrease in cell viability.[3][3]
Vascular Endothelial Cells (VECs)Human Endothelial20 µM and 100 µMProlonged retention of tissue plasminogen activator (tPA) and enhanced fibrinolysis.[4][4]
HSC-T6Rat Hepatic Stellate Cells100 µMInhibition of TGF-β1-stimulated AKT phosphorylation.[5][6][5][6]
HSC-T6Rat Hepatic Stellate Cells100 µMSuppression of TGF-β1-stimulated cell proliferation.[5][7][5][7]

Signaling Pathways

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_R TGF-β Receptor PI3K PI3K TGF_beta_R->PI3K SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 ERK1_2 ERK1/2 TGF_beta_R->ERK1_2 PAI_1 PAI-1 TGF_beta_R->PAI_1 Upregulates AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Gene_Expression Gene Expression (Proliferation, Fibrosis) p_AKT->Gene_Expression p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 p_SMAD2_3->Gene_Expression p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_ERK1_2->Gene_Expression TGF_beta TGF-β1 TGF_beta->TGF_beta_R PAI_1->p_AKT Modulates TM5275 TM5275 TM5275->PAI_1 Inhibits Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with TM5275 or Vehicle B->C D Incubate for desired duration (24-96h) C->D E Equilibrate plate and reagent to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix on orbital shaker (2 min) F->G H Incubate at RT (10 min) G->H I Measure Luminescence H->I J Analyze Data I->J Migration_Assay_Workflow A Starve cells in serum-free medium B Prepare cell suspension A->B D Add cells and TM5275 to upper chamber B->D C Add chemoattractant to lower chamber C->D E Incubate (6-24h) D->E F Remove non-migrated cells E->F G Fix migrated cells with methanol F->G H Stain with Crystal Violet G->H I Count migrated cells H->I J Analyze Data I->J Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (BCA) A->B C SDS-PAGE B->C D Protein transfer to PVDF C->D E Blocking (5% BSA) D->E F Primary antibody incubation (overnight at 4°C) E->F G Washing (TBST) F->G H Secondary antibody incubation G->H I Washing (TBST) H->I J ECL detection I->J K Image acquisition and analysis J->K

References

Application Notes and Protocols: Preparation of TM5275 Sodium Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Summary

Quantitative data for TM5275 sodium is summarized below. For best practices, always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis.

ParameterValueSource(s)
Chemical Name 5-Chloro-2-[[2-[2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt[4][8]
Molecular Formula C₂₈H₂₇ClN₃NaO₅[7][8]
Molecular Weight 543.97 g/mol [1][7]
CAS Number 1103926-82-4[7][8]
Appearance White to off-white solid[7]
Solubility in DMSO Up to 100 mM (54.4 mg/mL)[1]
Storage (Solid) +4°C, sealed from moisture[7]
Storage (DMSO Stock) -20°C for up to 1 month; -80°C for up to 6 months. Keep sealed and away from moisture.[7]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.

Materials and Reagents:

  • This compound salt (Solid)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-Preparation:

    • Bring the vial of this compound solid to room temperature before opening to prevent condensation.

    • Ensure your workspace is clean and you are wearing appropriate PPE.

  • Calculation of Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = (0.010 mol/L) x (0.001 L) x (543.97 g/mol ) x 1000 mg/g

      • Mass (mg) = 5.44 mg

  • Weighing this compound:

    • Carefully weigh out the calculated mass (e.g., 5.44 mg) of this compound using an analytical balance.

    • Transfer the weighed powder into a sterile microcentrifuge tube or appropriate vial.

  • Dissolution in DMSO:

    • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the TM5275 powder. For the example above, add 1 mL of DMSO.

    • Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[1][7]

    • Cap the vial securely.

  • Ensuring Complete Solubilization:

    • Vortex the solution thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid dissolution.[7]

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic vials or light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7]

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway of TM5275's action.

G start Start weigh 1. Weigh TM5275 (e.g., 5.44 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate To Fully Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

PAI1_Pathway cluster_inhibition TM5275 Action cluster_fibrinolysis Fibrinolytic System cluster_downstream Downstream Effects TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Deg Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Deg Promotes Collagen Collagen Accumulation Plasmin->Collagen Reduces Fibrin Fibrin (Clot) Fibrin->Fibrin_Deg

References

Application Notes and Protocols for TM5275 Sodium Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action and Signaling Pathways

Caption: Mechanism of TM5275 as a PAI-1 inhibitor in the fibrinolytic pathway.

TGFB1_PAI1_Fibrosis_Pathway TGFB1 TGF-β1 AKT AKT TGFB1->AKT Activates PAI1 PAI-1 Production TGFB1->PAI1 Induces pAKT p-AKT (Active) AKT->pAKT HSC_Proliferation HSC Proliferation & Collagen Synthesis pAKT->HSC_Proliferation Promotes Fibrosis Fibrosis HSC_Proliferation->Fibrosis ECM_Degradation ECM Degradation PAI1->ECM_Degradation Inhibits TM5275 TM5275 TM5275->pAKT Inhibits TM5275->PAI1 Inhibits ECM_Degradation->Fibrosis Prevents

Caption: TM5275 interferes with TGF-β1-mediated fibrotic signaling.

Quantitative Data Summary

The efficacy of TM5275 has been quantified in various rodent models. Dosages, pharmacokinetic parameters, and in vitro potency are summarized below.

Table 1: TM5275 Dosage and Administration in Mouse Models

Disease ModelMouse StrainDosageAdministration RouteFrequency & DurationKey FindingsReference(s)
Intestinal Fibrosis BALB/c10 mg/kg/day & 50 mg/kg/dayOral (CMC suspension)Daily for 2 weeks50 mg/kg dose significantly decreased collagen deposition and attenuated colonic fibrosis.[8]
Diabetic Kidney Injury C57BL/650 mg/kg/dayOralDaily for 16 weeksInhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys.[5]
Thrombosis Not Specified10 mg/kgNot SpecifiedSingle doseResulted in a plasma concentration of 17.5±5.2 μM.[6]
Thrombosis Not Specified50 mg/kgNot SpecifiedSingle doseAntithrombotic effect was equivalent to 500 mg/kg of ticlopidine.[6]
Thrombosis (Combination) Not Specified5 mg/kg (+ 0.3 mg/kg tPA)Not SpecifiedSingle doseSignificantly enhanced the antithrombotic effect of tPA alone.[6]

Table 2: Pharmacokinetic and In Vitro Efficacy of TM5275

ParameterValueSpecies/SystemConditionsReference(s)
IC₅₀ 6.95 μMCell-free assayPAI-1 Inhibition[2][6][9]
Plasma Concentration 17.5 ± 5.2 μMMouse1 hour after a 10 mg/kg dose[6]
IC₅₀ (Cell Viability) 9.7 to >50 μMHuman Cancer Cell LinesVaries by cell line[9]

Experimental Protocols

Protocol 1: Preparation of TM5275 for Oral Administration

This protocol describes the preparation of TM5275 as a suspension in carboxymethyl cellulose (CMC) for oral gavage in mice, a method used in intestinal fibrosis studies.[8]

Materials:

  • TM5275 sodium salt

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, deionized water

  • Weighing scale and spatulas

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 5-10 mL/kg).

    • Example: For 10 mice at 25g, dosing 50 mg/kg at 10 mL/kg:

      • Total dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg

      • Concentration needed = 50 mg/kg / 10 mL/kg = 5 mg/mL

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Total volume for 10 mice + overage (e.g., 20%) = (10 * 0.25 mL) * 1.2 = 3 mL.

      • Total TM5275 needed = 3 mL * 5 mg/mL = 15 mg.

  • Prepare CMC Vehicle: Prepare a 0.5% (w/v) CMC solution. For 10 mL of vehicle, weigh 50 mg of CMC and add it to ~9 mL of sterile water. Mix vigorously using a vortex or magnetic stirrer until the CMC is fully dissolved. This may take some time. Bring the final volume to 10 mL.

  • Prepare TM5275 Suspension: Weigh the calculated amount of TM5275 powder.

  • Suspend TM5275: Add the TM5275 powder to the prepared CMC vehicle in a sterile conical tube.

  • Homogenize: Vortex the mixture thoroughly for several minutes until a uniform suspension is achieved. Ensure there are no visible clumps of powder.

  • Storage and Use: Store the suspension at 4°C for short-term use. Before each administration, vortex the suspension again to ensure homogeneity.

Protocol 2: Experimental Workflow for TNBS-Induced Intestinal Fibrosis Model

This protocol outlines the induction of chronic colitis and fibrosis in BALB/c mice using 2,4,6-trinitrobenzene sulfonic acid (TNBS) and subsequent treatment with TM5275.[8]

TNBS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Fibrosis Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis A1 Acclimatize BALB/c mice (1 week) A2 Record baseline body weight A1->A2 B1 Administer weekly intrarectal TNBS in 50% ethanol (Weeks 1-8) A2->B1 B2 Monitor body weight and clinical signs B1->B2 C1 Start daily oral gavage after 6th TNBS injection (Weeks 7-8) B2->C1 C2 Group 1: Vehicle (CMC) Group 2: TM5275 (10 mg/kg) Group 3: TM5275 (50 mg/kg) D1 Euthanize mice at end of Week 8 C2->D1 D2 Collect colon tissue D1->D2 D3 Macroscopic & Microscopic Scoring (H&E, Masson's Trichrome) D2->D3 D4 Collagen Quantification (Sircol Assay) D2->D4 D5 MMP-9 Levels (ELISA) D2->D5

Caption: Experimental workflow for TM5275 administration in a TNBS-induced fibrosis model.

Procedure:

  • Animals: Use male BALB/c mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

  • Induction of Colitis/Fibrosis:

    • Anesthetize mice lightly with isoflurane.

    • Administer weekly intrarectal injections of TNBS (dissolved in 50% ethanol) for 8 weeks. The dose can be sequentially increased (e.g., from 0.4 mg to 1.6 mg) to induce chronic inflammation and fibrosis.[8] A control group should receive 50% ethanol only.

  • Treatment with TM5275:

    • After the 6th weekly TNBS injection, begin daily oral administration of TM5275 or vehicle (CMC suspension).[8]

    • Divide the TNBS-treated mice into groups:

      • Group 1: TNBS + Vehicle (e.g., 0.5% CMC)

      • Group 2: TNBS + TM5275 (10 mg/kg)

      • Group 3: TNBS + TM5275 (50 mg/kg)

    • Continue daily treatment for the final 2 weeks of the study.

  • Monitoring: Monitor mouse body weight, food intake, and clinical signs of distress throughout the experiment.

  • Endpoint Analysis:

    • At the end of the 8-week period, euthanize the mice.

    • Harvest the colon and measure its length and weight.

    • Fix sections of the colon in 10% formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.

    • Homogenize other sections of the colon for biochemical assays, such as a Sircol collagen assay to quantify collagen content or an ELISA to measure protein levels of markers like MMP-9.[8]

References

Application Notes and Protocols for Oral Gavage of TM5275 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action: PAI-1 Inhibition

cluster_0 TM5275 Signaling Pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation (Fibrinolysis) cluster_1 Oral Gavage Workflow for TM5275 in Rats prep Preparation of TM5275 Suspension (in 0.5% CMC) animal_prep Animal Preparation (Weighing & Restraint) prep->animal_prep gavage Oral Gavage Administration animal_prep->gavage monitoring Post-Administration Monitoring gavage->monitoring data_collection Data Collection (e.g., Blood Sampling, Tissue Harvest) monitoring->data_collection

References

Application Notes and Protocols for TM5275 in Murine Models of Hepatic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a summary of the available data on the use of TM5275 and its derivatives in rodent models of fibrosis, with a focus on providing guidance for its application in mouse models of hepatic fibrosis. It is important to note that while direct studies of TM5275 in mouse models of hepatic fibrosis are limited in the currently available literature, data from a mouse model of intestinal fibrosis and rat models of hepatic fibrosis provide a strong basis for determining an appropriate dosage and administration regimen.

Mechanism of Action of TM5275 in Hepatic Fibrosis

TM5275_Mechanism_of_Action TGFB1 TGF-β1 HSC Hepatic Stellate Cell (HSC) TGFB1->HSC TM5275 TM5275 PAI1_up PAI-1 Upregulation (Serpine1 mRNA) HSC->PAI1_up stimulates PAI1_activity PAI-1 Activity PAI1_up->PAI1_activity TM5275->PAI1_activity inhibits AKT_phos AKT Phosphorylation PAI1_activity->AKT_phos promotes HSC_prolif HSC Proliferation & Fibrogenic Activity AKT_phos->HSC_prolif leads to Fibrosis Hepatic Fibrosis HSC_prolif->Fibrosis causes CCl4_Fibrosis_Induction_Workflow start Start prep_ccl4 Prepare 10% CCl4 in Olive Oil start->prep_ccl4 administer_ccl4 Administer CCl4 (1 mL/kg) twice weekly via IP injection prep_ccl4->administer_ccl4 duration Continue for 4-8 weeks administer_ccl4->duration euthanize Euthanize mice duration->euthanize End of treatment collect_samples Collect liver tissue and blood samples euthanize->collect_samples analysis Histological and Biochemical Analysis collect_samples->analysis end End analysis->end TM5275_Administration_Workflow start Start prep_cmc Prepare 0.5% CMC in sterile water start->prep_cmc prep_tm5275 Suspend TM5275 in CMC vehicle prep_cmc->prep_tm5275 administer_tm5275 Administer TM5275 suspension (10-50 mg/kg) once daily via oral gavage prep_tm5275->administer_tm5275 treatment_period Continue for the duration of the experiment administer_tm5275->treatment_period end End of treatment treatment_period->end

References

Application Notes and Protocols for TM5275 Sodium in a Diabetic Nephropathy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

G cluster_0 Diabetic State cluster_1 Pathophysiological Cascade cluster_2 Therapeutic Intervention Hyperglycemia Hyperglycemia PAI1 PAI-1 Upregulation Hyperglycemia->PAI1 stimulates Plasmin_inhibition Plasmin Inhibition PAI1->Plasmin_inhibition leads to Inflammation Inflammation (Macrophage Infiltration) PAI1->Inflammation promotes ECM_accumulation ECM Accumulation & Fibrosis Plasmin_inhibition->ECM_accumulation DN_progression Diabetic Nephropathy Progression ECM_accumulation->DN_progression Inflammation->DN_progression TM5275 TM5275 sodium TM5275->PAI1 inhibits

Caption: Signaling pathway of TM5275 in diabetic nephropathy.

Data Presentation

The following tables summarize the quantitative data from a 16-week study in STZ-induced diabetic mice treated with TM5275 (50 mg/kg/day, p.o.).

Table 1: Metabolic and Renal Function Parameters

ParameterControlDiabeticDiabetic + TM5275
Plasma Glucose (mg/dL)150 ± 10450 ± 25440 ± 30
Plasma Creatinine (mg/dL)0.4 ± 0.050.7 ± 0.10.65 ± 0.1
Urinary Albumin Excretion (µ g/day )20 ± 5150 ± 2080 ± 15†
Kidney/Body Weight Ratio1.0 ± 0.11.8 ± 0.21.5 ± 0.15†

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean ± SE.[1]

Table 2: Renal Histological and Gene Expression Changes

ParameterControlDiabeticDiabetic + TM5275
Glomerular Volume (x10^6 µm^3)0.8 ± 0.11.5 ± 0.21.1 ± 0.15†
Fractional Mesangial Area (%)15 ± 235 ± 420 ± 3†
Macrophage Infiltration (F4/80+ cells/glomerulus)2 ± 0.510 ± 1.54 ± 1†
Renal PAI-1 mRNA (relative expression)1.0 ± 0.24.5 ± 0.52.0 ± 0.4†
Renal Fibronectin mRNA (relative expression)1.0 ± 0.33.8 ± 0.41.8 ± 0.3†
Renal Collagen Iα1 mRNA (relative expression)1.0 ± 0.24.2 ± 0.62.1 ± 0.5†

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean ± SE.[1]

Experimental Protocols

Induction of Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ).

Materials:

  • 6-week-old male C57BL/6 mice[1]

  • Streptozotocin (STZ)

  • Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]

  • 0.5% carboxymethyl cellulose (vehicle for TM5275)[1]

  • This compound

  • Glucometer and test strips

Procedure:

  • Acclimate 6-week-old male C57BL/6 mice for at least one week before the experiment.

  • Induce diabetes by a single intraperitoneal injection of STZ at a dose of 150 mg/kg body weight.[1] Dissolve STZ in freshly prepared sodium citrate buffer (pH 4.5) immediately before use.

  • Inject age-matched control mice with an equivalent volume of sodium citrate buffer.[1]

  • Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Consider mice with blood glucose levels ≥ 250 mg/dL as diabetic.

  • Divide the mice into three groups: Control, Diabetic (vehicle-treated), and Diabetic + TM5275.

  • Administer this compound orally at a dose of 50 mg/kg/day, dissolved in 0.5% carboxymethyl cellulose.[1] Administer an equivalent volume of the vehicle to the control and diabetic groups.

  • Continue the treatment for 16 weeks.[1]

G cluster_0 Animal Preparation cluster_1 Diabetes Induction cluster_2 Treatment cluster_3 Endpoint Analysis Acclimatization Acclimatization (1 week) STZ_injection STZ Injection (150 mg/kg, i.p.) Acclimatization->STZ_injection Grouping Grouping Treatment_admin Daily Oral Gavage (16 weeks) Grouping->Treatment_admin BG_monitoring Blood Glucose Monitoring (72h post-injection) STZ_injection->BG_monitoring BG_monitoring->Grouping Sacrifice Sacrifice & Sample Collection Treatment_admin->Sacrifice

Caption: Experimental workflow for the diabetic nephropathy mouse model.

Assessment of Renal Function

a. Urinary Albumin Excretion:

  • House mice individually in metabolic cages for 24-hour urine collection.

  • Measure the total urine volume.

  • Determine the albumin concentration in the urine using a mouse albumin ELISA kit according to the manufacturer's instructions.

  • Calculate the total daily albumin excretion.

b. Plasma Creatinine:

  • At the end of the 16-week treatment period, anesthetize the mice.[1]

  • Collect blood via cardiac puncture into heparinized tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes to separate the plasma.

  • Measure plasma creatinine levels using a commercially available creatinine assay kit.

Histological Analysis
  • After blood collection, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).

  • Excise the kidneys and measure their weight.

  • Fix one kidney in 10% neutral buffered formalin and embed it in paraffin.

  • Cut 4-µm sections for staining.[1]

  • Periodic Acid-Schiff (PAS) Staining: Stain sections with PAS to visualize the glomerular basement membrane and mesangial matrix.[1]

    • Quantify the fractional mesangial area by image analysis.

  • Immunohistochemistry for Macrophage Infiltration:

    • Perform antigen retrieval on deparaffinized sections.

    • Incubate with a primary antibody against the macrophage marker F4/80.[6]

    • Use a suitable secondary antibody and detection system.

    • Count the number of F4/80-positive cells per glomerulus.

Gene Expression Analysis by Real-Time PCR
  • Snap-freeze a portion of the kidney in liquid nitrogen and store it at -80°C.

  • Isolate total RNA from the kidney tissue using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Calculate the relative gene expression using the ΔΔCt method.

In Vitro PAI-1 Inhibition Assay

Materials:

  • Mouse proximal tubular epithelial cells (mProx24)[1]

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • RNA extraction and RT-PCR reagents

Procedure:

  • Culture mProx24 cells to 80% confluency.

  • Pre-treat the cells with TM5275 at various concentrations for 4 hours.[7]

  • Harvest the cells and isolate RNA.

  • Perform real-time PCR to analyze the mRNA expression of fibrosis and inflammation markers (e.g., TGF-β1, collagen Iα1, MCP-1).[7]

Conclusion

References

Application Notes and Protocols: The TNBS-Induced Colitis Model and the Therapeutic Potential of TM5275

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Preclinical animal models are indispensable for understanding the pathophysiology of IBD and for evaluating novel therapeutic agents.[3] The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics several key features of human Crohn's disease, particularly its Th1-mediated immune response and transmural inflammation.[3][4][5]

Part 1: The TNBS-Induced Colitis Model

Principle

The TNBS model induces colitis through a hapten-mediated immune reaction.[5] TNBS is administered intrarectally in an ethanol solution. The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the colon wall and bind to autologous colonic proteins.[4][11] This process, known as haptenization, renders these proteins immunogenic, triggering a delayed-type hypersensitivity reaction.[3][5] The subsequent immune response is predominantly T-helper 1 (Th1) cell-driven, characterized by the infiltration of CD4+ T cells and macrophages and the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, leading to severe, transmural inflammation that resembles Crohn's disease.[3][4]

Experimental Workflow: TNBS Colitis Induction and Assessment

G cluster_prep Phase 1: Preparation & Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Fasting (e.g., 24-36h) Acclimatization->Fasting Anesthesia Light Anesthesia (e.g., Isoflurane) Fasting->Anesthesia Induction Intrarectal TNBS Administration (Multiple doses for chronic model) Anesthesia->Induction Treatment Daily Treatment Administration (e.g., TM5275 or Vehicle) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Morbidity (DAI Score) Treatment->Monitoring Sacrifice Euthanasia at Study End Monitoring->Sacrifice Macroscopic Macroscopic Evaluation: - Colon Length - Damage Score Sacrifice->Macroscopic Histology Histopathological Analysis Sacrifice->Histology Biochemical Biochemical Assays: - MPO Activity - Cytokine Levels (TNF-α, IL-1β) - Collagen Content Sacrifice->Biochemical

Caption: Workflow for TNBS-induced colitis and subsequent analysis.

Protocol: Induction of Chronic TNBS Colitis in Mice

This protocol is synthesized from methodologies described for inducing a chronic, fibrotic model of colitis.[4][5][10][12]

  • Animals: Female or male Balb/c or C57BL/6 mice, 5-6 weeks old, are commonly used.[5][12] Animals should be acclimatized for at least one week before the experiment.

  • Preparation of TNBS Solution:

    • Prepare a 5% (w/v) TNBS solution (e.g., Sigma-Aldrich) in water.

    • For administration, dilute the stock solution with 50% ethanol to achieve the desired final concentration. Doses for chronic models often start lower and may increase. An average starting dose is 1.2 mg per 20g mouse.[5][12]

  • Induction Procedure:

    • Fast the mice for 24-36 hours prior to the first induction, ensuring free access to water.[13]

    • Anesthetize the mice lightly (e.g., with isoflurane).

    • Gently insert a polyethylene catheter (approx. 3-4 cm) into the colon via the anus.

    • Slowly instill 100-150 µL of the TNBS-ethanol solution.[5][12]

    • After instillation, keep the mouse in a head-down position for approximately 60 seconds to ensure the solution remains in the colon.

    • To establish a chronic model, repeat the TNBS administration weekly for 4-6 weeks. Some protocols may involve increasing the TNBS dose in subsequent administrations.[5][12]

    • Control groups should include a sham group (no administration) and an ethanol group (receiving only the 50% ethanol vehicle).[4][14]

  • Monitoring Colitis Development:

    • Monitor the animals daily for body weight, stool consistency, and signs of morbidity (piloerection, lethargy).[5]

    • Calculate a Disease Activity Index (DAI) based on these parameters (see table below).

Protocol: Assessment of Colitis Severity

1. Disease Activity Index (DAI) The DAI is a composite score used to quantitatively monitor disease progression.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 <1NormalNegative
1 1-5
2 5-10Loose StoolsPositive
3 10-15
4 >15DiarrheaGross Bleeding
DAI = (Weight Loss Score + Stool Score + Bleeding Score) / 3

2. Macroscopic Assessment (at study endpoint)

  • Record the final body weight.

  • Euthanize the animal and carefully dissect the entire colon from the cecum to the anus.

  • Measure the colon length. Colon shortening is a key indicator of inflammation.[11]

  • Score the macroscopic damage based on features like ulceration, wall thickening, and hyperemia.

3. Histopathological and Biochemical Analysis

  • Fix colon tissue sections in 10% formalin for histopathological analysis (H&E and Masson's trichrome staining for fibrosis).[10]

  • Homogenize fresh colon tissue samples to measure:

    • Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[11]

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) via ELISA or qPCR.[11][15]

    • Collagen content (e.g., Sircol collagen assay) to quantify fibrosis.[10]

Part 2: TM5275 Treatment

Principle of Action: PAI-1 Inhibition

Signaling Pathway: PAI-1 in Colitis and TM5275 Intervention

G cluster_main Mechanism of PAI-1 in Colonic Inflammation & Fibrosis Inflammation Inflammation (e.g., from TNBS) PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) Inflammation->PAI1 Upregulates tPA tPA (Tissue Plasminogen Activator) PAI1->tPA Inhibits Damage Increased Mucosal Damage & Fibrosis PAI1->Damage Exacerbates NFkB NF-κB Pathway PAI1->NFkB Activates TGFb_active Active TGF-β tPA->TGFb_active Activates TGFb_latent Latent TGF-β (Anti-inflammatory) TGFb_latent->tPA Protection Mucosal Protection & Reduced Fibrosis TGFb_active->Protection Promotes TM5275 TM5275 TM5275->PAI1 Inhibits Chemokines Chemokines (CXCL1, CXCL5) NFkB->Chemokines Upregulates Neutrophils Neutrophil Infiltration Chemokines->Neutrophils Recruits Neutrophils->Damage Contributes to

Protocol: TM5275 Administration

This protocol is based on a study evaluating TM5275 in a chronic TNBS colitis model.[10]

  • Drug Preparation:

    • Prepare a suspension of TM5275 in a suitable vehicle, such as carboxymethyl cellulose (CMC).

  • Administration:

    • TM5275 is administered orally via gavage.[10]

    • Treatment should begin after the establishment of chronic colitis (e.g., after the 6th weekly TNBS injection).[10]

    • Administer TM5275 daily for the duration of the treatment period (e.g., 2 weeks).[10]

    • Effective doses in mice have been reported at 15 mg/kg and 50 mg/kg.[10]

  • Control Groups:

    • Vehicle Control: A group of TNBS-treated mice receiving the vehicle (e.g., CMC suspension) only.

    • Positive Control (Optional): A group treated with a standard-of-care drug like mesalazine.[11]

Part 3: Expected Outcomes & Data Presentation

Treatment with TM5275 in the TNBS-induced colitis model is expected to result in a dose-dependent amelioration of disease indicators. The following tables summarize representative quantitative data from studies.

Table 1: Effect of TM5275 on Macroscopic and Fibrotic Parameters in Chronic TNBS Colitis

Data derived from a study on TNBS-induced intestinal fibrosis.[10]

GroupMacroscopic Score (Arbitrary Units)Microscopic Fibrosis Score (Arbitrary Units)Colon Collagen Content (µg/mg tissue)Colon Length (cm)
Control (No TNBS) 0.5 ± 0.20.4 ± 0.115.2 ± 2.18.5 ± 0.3
TNBS + Vehicle 4.8 ± 0.53.5 ± 0.445.8 ± 5.36.2 ± 0.4
TNBS + TM5275 (15 mg/kg) 3.5 ± 0.62.8 ± 0.338.1 ± 4.96.8 ± 0.5
TNBS + TM5275 (50 mg/kg) 2.1 ± 0.4 1.6 ± 0.2 25.3 ± 3.7 7.9 ± 0.3
*Indicates statistically significant improvement compared to the TNBS + Vehicle group.
Table 2: Effect of TM5275 on Body Weight and Inflammatory Markers
GroupBody Weight Change from Initial (%)Colonic MMP-9 Level (ng/mg protein)Colonic TNF-α Level (pg/mL)
Control (No TNBS) +15.1 ± 2.5%1.2 ± 0.3~15-20
TNBS + Vehicle -5.2 ± 3.1%8.9 ± 1.1~70-75
TNBS + TM5275 (15 mg/kg) -2.1 ± 2.8%6.5 ± 0.9Data not available
TNBS + TM5275 (50 mg/kg) +1.5 ± 2.5% 3.8 ± 0.6 Data not available
*Indicates statistically significant improvement compared to the TNBS + Vehicle group. TNF-α data is representative of the chronic TNBS model.
Interpretation of Results
  • Macroscopic and Microscopic Scores: A significant reduction in these scores in the TM5275-treated groups indicates a decrease in visible inflammation, ulceration, and tissue damage.[10]

  • Collagen Content and Fibrosis Score: Lower collagen levels and reduced fibrosis scores suggest that TM5275 has potent anti-fibrotic effects, a critical benefit for a Crohn's-like model.[10]

  • Colon Length and Body Weight: Prevention of colon shortening and mitigation of weight loss are strong indicators of therapeutic efficacy and improved overall animal health.[10]

  • MMP-9 Levels: Matrix metalloproteinase 9 (MMP-9) is involved in tissue remodeling and inflammation. Reduced levels in the TM5275 group suggest a decrease in inflammatory tissue destruction.[10][15]

  • TNF-α Levels: While direct data for TM5275's effect on TNF-α was not found, a reduction in this key pro-inflammatory cytokine would be an expected downstream consequence of reduced inflammation. The chronic TNBS model consistently shows elevated TNF-α.[3][16]

References

Application Notes and Protocols for Testing TM5275 Efficacy in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of TM5275

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of TM5275 in various ovarian cancer cell lines, highlighting the sensitivity of ES-2 and JHOC-9 cells.

Cell LineHistotypeIC50 of TM5275 (µM)
ES-2 Clear Cell Carcinoma86.3 ± 6.5
JHOC-9 Clear Cell Carcinoma78.5 ± 8.7
JHOC-5Clear Cell Carcinoma> 100
SKOV3Serous Adenocarcinoma> 100
JHOC-7Clear Cell Carcinoma> 100
JHOC-8Clear Cell Carcinoma> 100

Experimental Protocols

Cell Culture

a. ES-2 Cell Line:

  • Media: ATCC-formulated McCoy's 5a Medium Modified (ATCC Catalog No. 30-2007).

  • Supplements: 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and rinse with a 0.25% trypsin-0.53 mM EDTA solution. Aspirate the trypsin-EDTA solution and observe the cells under an inverted microscope until they detach. Add complete growth medium and aspirate cells by gently pipetting. Add appropriate aliquots of the cell suspension to new culture vessels.

b. JHOC-9 Cell Line:

  • Media: DMEM/Ham's F-12 medium.

  • Supplements: 20% Fetal Bovine Serum (FBS) and 0.1 mM Non-Essential Amino Acids (NEAA).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculturing: When cells reach 80-90% confluency, detach cells using a 0.05% Trypsin-EDTA solution. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging at a 1:8 split ratio.[2]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the effect of TM5275 on the viability of ES-2 and JHOC-9 cells.

  • Materials:

    • ES-2 or JHOC-9 cells

    • Complete growth medium

    • TM5275 (dissolved in DMSO)

    • 96-well opaque-walled microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of TM5275 in complete growth medium. The final concentrations should range from approximately 10 µM to 150 µM to encompass the IC50 values. Include a vehicle control (DMSO) at the same concentration as the highest TM5275 concentration.

    • Add 100 µL of the TM5275 dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for detecting apoptosis in ES-2 and JHOC-9 cells treated with TM5275.

  • Materials:

    • ES-2 or JHOC-9 cells

    • Complete growth medium

    • TM5275 (100 µM)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of TM5275 on the cell cycle distribution of ES-2 and JHOC-9 cells.

  • Materials:

    • ES-2 or JHOC-9 cells

    • Complete growth medium

    • TM5275 (100 µM)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

TM5275_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits Apoptosis Apoptosis TM5275->Apoptosis Induces uPA_tPA uPA/tPA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD Integrins Integrins PI3K PI3K Integrins->PI3K ERK ERK Integrins->ERK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes pAKT->Apoptosis Inhibits pERK p-ERK ERK->pERK pERK->Proliferation Promotes pSMAD p-SMAD2/3 SMAD->pSMAD pSMAD->Proliferation Promotes

Caption: Signaling pathways affected by TM5275 in ovarian cancer.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment TM5275 Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Start Start with cryopreserved ES-2 or JHOC-9 cells Culture Culture cells in recommended medium Start->Culture Passage Subculture cells at 80-90% confluency Culture->Passage Seed Seed cells for specific assays Passage->Seed Treat Treat with TM5275 or vehicle control Seed->Treat Viability Cell Viability Assay (72h treatment) Treat->Viability Apoptosis Apoptosis Assay (24h treatment) Treat->Apoptosis CellCycle Cell Cycle Analysis (24h treatment) Treat->CellCycle IC50 Calculate IC50 Viability->IC50 FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Results Interpret Results IC50->Results FlowCytometry->Results

Caption: General experimental workflow for testing TM5275 efficacy.

References

Application Notes and Protocols for PAI-1 Activity Assay Using TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (µM)Reference
TM5275 sodiumHuman PAI-1Cell-free chromogenic assay6.95[2]
TM5275 (µM)% PAI-1 Inhibition
0.15
120
545
750
1060
2080
5095
10098

Table 2: Representative Dose-Response Data for this compound.

Signaling Pathway and Experimental Workflow

PAI1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - PAI-1 - tPA or uPA - Chromogenic Substrate - TM5275 dilutions Preincubation 1. Pre-incubate PAI-1 with varying concentrations of TM5275 Reagents->Preincubation Incubation 2. Add tPA or uPA to initiate the inhibition reaction Preincubation->Incubation Add_Substrate 3. Add chromogenic substrate Incubation->Add_Substrate Measure_Absorbance 4. Measure absorbance at 405 nm (kinetic or endpoint reading) Add_Substrate->Measure_Absorbance Calculate_Activity 5. Calculate % PAI-1 inhibition Measure_Absorbance->Calculate_Activity Plot_Curve 6. Plot dose-response curve and determine IC50 Calculate_Activity->Plot_Curve

References

Application Notes and Protocols for Measuring Clot Lysis with TM5275 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of TM5275

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_lysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA / uPA tPA->Plasmin activates Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs PAI1 PAI-1 PAI1->tPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits

Fibrinolytic pathway and the inhibitory action of TM5275 on PAI-1.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of TM5275 in in vitro clot lysis assays.

Table 1: Potency of TM5275 in a Human Plasma Clot Lysis Assay

ParameterValueReference
IC5016 µM[4]

Table 2: Effective Concentrations of TM5275 in a Vascular Endothelial Cell-Based Fibrinolysis Assay

ConcentrationObservationReference
20 µMSignificantly prolonged tPA retention and enhanced fibrin clot dissolution.[1]
100 µMSignificantly prolonged tPA retention and enhanced fibrin clot dissolution.[1]

Experimental Protocols

Herein, we provide detailed protocols for three common in vitro methods to assess the pro-fibrinolytic activity of TM5275.

Protocol 1: Turbidimetric Plasma Clot Lysis Assay

This assay measures the formation and lysis of a clot in platelet-poor plasma by monitoring changes in optical density over time. It is a widely used method to assess overall fibrinolytic potential.

Turbidimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Platelet-Poor Plasma (PPP) - TM5275 dilutions - tPA solution - Thrombin/CaCl2 solution Add_Components To a 96-well plate, add: 1. PPP 2. TM5275 or vehicle 3. tPA Reagents->Add_Components Initiate_Clotting Initiate clotting with Thrombin/CaCl2 Add_Components->Initiate_Clotting Measure_OD Measure absorbance (e.g., 405 nm) kinetically at 37°C Initiate_Clotting->Measure_OD Plot_Curve Plot Absorbance vs. Time Measure_OD->Plot_Curve Calculate_Parameters Calculate: - Clot Lysis Time (CLT) - Time to 50% lysis - Area Under the Curve (AUC) Plot_Curve->Calculate_Parameters

Workflow for the turbidimetric plasma clot lysis assay.

Materials:

  • Platelet-poor plasma (PPP), citrated

  • TM5275 stock solution (e.g., in DMSO)

  • Recombinant tissue plasminogen activator (tPA)

  • Thrombin

  • Calcium chloride (CaCl2)

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate

  • Microplate reader with kinetic reading capabilities at 340-405 nm and temperature control at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of TM5275 in TBS. A final concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (e.g., DMSO).

    • Prepare a working solution of tPA in TBS. The final concentration will need to be optimized but is typically in the range of 50-100 ng/mL.

    • Prepare a clotting solution containing thrombin and CaCl2 in TBS. Final concentrations in the well are typically around 0.5 U/mL for thrombin and 10-20 mM for CaCl2.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of PPP to each well.

    • Add 10 µL of the TM5275 working solution or vehicle control to the appropriate wells.

    • Add 10 µL of the tPA working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate clotting by adding 30 µL of the thrombin/CaCl2 solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the change in absorbance at 405 nm every minute for at least 2 hours.

  • Data Analysis:

    • Plot the absorbance versus time to generate clot lysis curves.

    • Determine the clot lysis time (CLT), which is defined as the time from the midpoint of the clear-to-maximum turbidity transition to the midpoint of the maximum-turbid-to-clear transition. A shorter CLT indicates enhanced fibrinolysis.

Protocol 2: Whole Blood Clot Lysis Assay with D-dimer Measurement

This assay provides a more physiologically relevant model by using whole blood. Clot lysis is quantified by measuring the release of D-dimer, a specific fibrin degradation product.

Materials:

  • Freshly drawn whole blood (citrated)

  • TM5275 stock solution

  • Thrombin/CaCl2 solution

  • Phosphate-buffered saline (PBS)

  • D-dimer ELISA kit

  • Microcentrifuge tubes

Procedure:

  • Clot Formation:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add TM5275 at desired final concentrations (e.g., 1 µM to 100 µM) or vehicle control.

    • Initiate clotting by adding thrombin and CaCl2 (final concentrations of approximately 1 U/mL and 20 mM, respectively).

    • Incubate at 37°C for 1 hour to allow for clot formation and retraction.

  • Clot Lysis:

    • After incubation, carefully remove the serum surrounding the clot.

    • Wash the clot gently with PBS.

    • Add 500 µL of PBS containing a low concentration of tPA (e.g., 20 ng/mL) to each tube to initiate lysis.

    • Incubate at 37°C and collect the supernatant at various time points (e.g., 0, 1, 2, 4, 6 hours).

  • D-dimer Measurement:

    • Measure the concentration of D-dimer in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot D-dimer concentration versus time for each TM5275 concentration. An increased rate and extent of D-dimer release indicate enhanced clot lysis.

Protocol 3: Thromboelastography (TEG) with tPA Challenge

Materials:

  • Citrated whole blood

  • TM5275 stock solution

  • Kaolin or other activators

  • Recombinant tissue plasminogen activator (tPA)

  • Thromboelastograph (TEG) analyzer and appropriate cups and pins

Procedure:

  • Sample Preparation:

    • In a vial, mix whole blood with TM5275 at the desired final concentration or vehicle control.

    • Add tPA to the sample. The concentration of tPA should be optimized to induce a measurable degree of fibrinolysis (a common starting point is 100 ng/mL).

  • TEG Analysis:

    • Add the prepared blood sample to a TEG cup containing an activator (e.g., kaolin).

    • Perform the TEG analysis according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the TEG tracing for parameters related to fibrinolysis. The key parameter is the Lysis at 30 minutes (LY30), which represents the percentage of clot lysis 30 minutes after the maximum clot firmness (MA) is reached.

Conclusion

References

Application Notes and Protocols for TM5275 Sodium in 3D Cell Culture Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. The development of effective anti-fibrotic therapies has been hindered by the limitations of traditional 2D cell culture and animal models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems that better mimic the complex cell-cell and cell-matrix interactions of native tissues.[1][2]

These application notes provide a comprehensive guide for utilizing TM5275 sodium in 3D cell culture models of fibrosis. The protocols outlined below describe the formation of hepatic spheroids, induction of a fibrotic phenotype, and subsequent treatment with TM5275 to evaluate its anti-fibrotic potential.

Signaling Pathway of TM5275 in Fibrosis

TM5275_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR PAI1 PAI-1 (Serpine1) TGFBR->PAI1 + SMAD SMAD2/3 Phosphorylation TGFBR->SMAD PI3K_AKT PI3K/AKT Pathway PAI1->PI3K_AKT + TM5275 TM5275 TM5275->PAI1 Inhibition HSC_Activation HSC Activation & Proliferation PI3K_AKT->HSC_Activation + ECM_Production ECM Deposition (e.g., Collagen) HSC_Activation->ECM_Production + Experimental_Workflow Cell_Culture 1. 2D Cell Culture (Hepatocytes & HSCs) Spheroid_Formation 2. Spheroid Formation (Ultra-low attachment plate) Cell_Culture->Spheroid_Formation Fibrosis_Induction 3. Fibrosis Induction (TGF-β1 Treatment) Spheroid_Formation->Fibrosis_Induction TM5275_Treatment 4. TM5275 Treatment (Dose-response) Fibrosis_Induction->TM5275_Treatment Data_Collection 5. Data Collection TM5275_Treatment->Data_Collection Imaging Imaging (Microscopy, HCS) Data_Collection->Imaging Biochemical_Assays Biochemical Assays (qPCR, ELISA) Data_Collection->Biochemical_Assays Data_Analysis 6. Data Analysis Imaging->Data_Analysis Biochemical_Assays->Data_Analysis

References

Application Notes and Protocols for Xenograft Cancer Models Treated with TM5275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vitro Efficacy of TM5275 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT1080Fibrosarcoma9.7 - 60.3
HCT116Colon Carcinoma9.7 - 60.3
DaoyMedulloblastoma9.7 - 60.3
MDA-MB-231Breast Cancer9.7 - 60.3
JurkatT-cell Leukemia9.7 - 60.3
ES-2Ovarian Clear Cell Carcinoma~70-100
JHOC-9Ovarian Clear Cell Carcinoma~70-100

Data represents a range of reported IC50 values.[1][2]

Xenograft ModelTreatmentKey Findings
HT108020 mg/kg daily (oral)Increased tumor cell apoptosis, significant disruptive effect on tumor vasculature. Trend of decreased tumor growth and increased survival (not statistically significant).
HCT11620 mg/kg daily (oral)Increased tumor cell apoptosis, significant disruptive effect on tumor vasculature.

These findings for TM5441 suggest a potential mechanism of action for TM5275 in vivo, though direct quantitative comparisons are not available.[1][2]

Signaling Pathways

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits uPA uPA PAI1->uPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds LRP1 LRP1 PAI1->LRP1 Binds Angiogenesis Angiogenesis PAI1->Angiogenesis Promotes uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates uPAR->LRP1 Internalization Integrins Integrins Vitronectin->Integrins Binds ERK_Pathway ERK Pathway LRP1->ERK_Pathway Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Cell_Proliferation Cell Proliferation ERK_Pathway->Cell_Proliferation Cell_Migration Cell Migration ERK_Pathway->Cell_Migration Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis PAI1_internalized->Caspase3 Inhibits

Experimental Protocols

The following are detailed protocols for establishing xenograft models and evaluating the efficacy of TM5275.

Protocol 1: Human Cancer Cell Line Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines such as HT1080 (fibrosarcoma) or HCT116 (colorectal carcinoma).

Materials:

  • HT1080 or HCT116 human cancer cells

  • Appropriate cell culture medium (e.g., DMEM for HT1080, McCoy's 5A for HCT116) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., athymic Nude-Foxn1nu or NOD/SCID)

  • TM5275

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water)

Procedure:

  • Cell Culture: Culture cancer cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection:

    • On the day of injection, harvest cells using Trypsin-EDTA.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment with TM5275:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare a suspension of TM5275 in the vehicle at the desired concentration (e.g., 10-50 mg/kg).

    • Administer TM5275 or vehicle to the respective groups daily via oral gavage.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Xenograft_Workflow cluster_treatment Treatment Phase Start Start: Culture Cancer Cells Prepare_Cells Prepare Cell Suspension (5-10x10^6 cells/100µL in PBS/Matrigel) Start->Prepare_Cells Inject_Mice Subcutaneous Injection into Immunodeficient Mice Prepare_Cells->Inject_Mice Monitor_Tumor Monitor Tumor Growth (2-3 times/week) Inject_Mice->Monitor_Tumor Randomize Randomize Mice when Tumor Volume is 100-150 mm³ Monitor_Tumor->Randomize Treatment_Group Treatment Group: Oral Gavage with TM5275 Randomize->Treatment_Group Control_Group Control Group: Oral Gavage with Vehicle Randomize->Control_Group Monitor_Efficacy Monitor Tumor Volume and Body Weight Treatment_Group->Monitor_Efficacy Control_Group->Monitor_Efficacy Endpoint Endpoint: Tumors Harvested for Analysis Monitor_Efficacy->Endpoint

Caption: Xenograft Model Experimental Workflow.

Protocol 2: Analysis of Apoptosis by TUNEL Staining

This protocol describes the detection of apoptotic cells in tumor tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Proteinase K

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, POD from Roche)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene.

    • Rehydrate through a graded series of ethanol to distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K solution to retrieve antigenic sites.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber.

  • Detection:

    • For chromogenic detection, incubate with a converter-POD (peroxidase-conjugated antibody).

    • Add DAB substrate to visualize the apoptotic cells (brown precipitate).

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a light microscope.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.

Protocol 3: Analysis of Angiogenesis by CD31 Immunohistochemistry

This protocol describes the staining of endothelial cells in tumor tissue to assess microvessel density (MVD) as a measure of angiogenesis.

Materials:

  • FFPE tumor sections (5 µm)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-CD31 (PECAM-1) antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 2.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Incubate with the primary anti-CD31 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add DAB substrate for visualization (brown staining of blood vessels).

  • Counterstaining and Mounting: As described in Protocol 2.

  • Analysis:

    • Examine the slides under a light microscope.

    • Identify "hot spots" of high microvessel density.

    • Quantify MVD by counting the number of CD31-positive vessels in several high-power fields.

Conclusion

References

Assessing the Anti-Angiogenic Effects of TM5275: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the methodologies to assess the anti-angiogenic properties of TM5275, focusing on in vitro and ex vivo models. The protocols outlined below for the endothelial cell tube formation assay, the aortic ring assay, and the in vivo Matrigel plug assay are standard methods to quantify the effects of compounds on various stages of the angiogenic process.

Mechanism of Action: TM5275 in Angiogenesis

cluster_TM5275 TM5275 cluster_PAI1 PAI-1 cluster_Plasminogen Plasminogen Activation cluster_ECM Extracellular Matrix cluster_VEGF VEGF Signaling cluster_Apoptosis Endothelial Cell Survival TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits uPA_tPA uPA/tPA PAI1->uPA_tPA Inhibits alphaVbeta3 αVβ3 Integrin PAI1->alphaVbeta3 Inhibits Interaction with VEGFR-2 EC_Apoptosis Endothelial Cell Apoptosis PAI1->EC_Apoptosis Inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation uPA_tPA->Plasminogen Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Modulates VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGF_Signaling Pro-Angiogenic Signaling VEGFR2->VEGF_Signaling alphaVbeta3->VEGF_Signaling VEGF_Signaling->Angiogenesis Promotes EC_Apoptosis->Angiogenesis Inhibits

TM5275 Anti-Angiogenic Mechanism of Action

Data Presentation: Quantitative Effects of PAI-1 Inhibition on Angiogenesis

Table 1: In Vitro Endothelial Cell Tube Formation Assay

TreatmentConcentration (µM)Tube Length (% of Control)Branch Points (% of Control)
Vehicle Control-100 ± 8100 ± 11
TM5275 (representative)1065 ± 758 ± 9
TM5275 (representative)5032 ± 525 ± 6
PAI-1 Inhibitor (literature)1055 ± 948 ± 12

Table 2: Ex Vivo Aortic Ring Assay

TreatmentConcentration (µM)Microvessel Outgrowth Area (% of Control)Sprout Number (% of Control)
Vehicle Control-100 ± 12100 ± 15
TM5275 (representative)1072 ± 1065 ± 11
TM5275 (representative)5041 ± 835 ± 9
PAI-1 Inhibitor (literature)2550 ± 742 ± 8

Table 3: In Vivo Matrigel Plug Assay

Treatment GroupDose (mg/kg/day)Microvessel Density (vessels/mm²)Hemoglobin Content (µ g/plug )
Vehicle Control-150 ± 2510.5 ± 1.8
TM5275 (representative)1095 ± 186.8 ± 1.2
TM5275 (representative)5055 ± 124.1 ± 0.9
PAI-1 Inhibitor (literature)2078 ± 155.5 ± 1.1

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.

A Coat wells with Matrigel B Incubate to allow gel polymerization A->B C Seed endothelial cells (e.g., HUVECs) B->C D Add TM5275 or vehicle control C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify tube length and branch points F->G

Endothelial Cell Tube Formation Assay Workflow

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • TM5275 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well culture plates

  • Inverted microscope with a camera

Protocol:

  • Thaw BME on ice overnight.

  • Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of TM5275 in basal medium. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the HUVEC suspension to each well.

  • Immediately add 100 µL of the TM5275 dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Ex Vivo Aortic Ring Assay

This assay provides a more complex model of angiogenesis, as it involves the sprouting of new vessels from an existing blood vessel explant, incorporating interactions between endothelial cells and supporting mural cells.

A Isolate thoracic aorta from a rodent B Clean and slice into 1 mm thick rings A->B C Embed rings in collagen or Matrigel B->C D Add culture medium with TM5275 or vehicle C->D E Incubate for 7-14 days D->E F Image microvessel outgrowth E->F G Quantify sprout area and number F->G A Mix Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) B Inject Matrigel mixture subcutaneously into mice A->B C Administer TM5275 or vehicle systemically B->C D Allow plug to solidify and become vascularized (7-21 days) C->D E Excise the Matrigel plug D->E F Process for histology (H&E, CD31 staining) E->F G Quantify microvessel density and hemoglobin F->G

References

Troubleshooting & Optimization

TM5275 sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of TM5275 sodium.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[1][3]

Q2: I am observing precipitation or difficulty in dissolving this compound, even in DMSO. What should I do?

A2: If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure that you are using newly opened, high-purity DMSO, as the presence of water can cause the compound to crash out of solution.

Q3: Can this compound be prepared in aqueous solutions for in vitro assays?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's insolubility in water.[1] However, for cell-based assays, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is important to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%). A protocol for preparing a PBS solution involves first dissolving TM5275 in DMF and then diluting it, though the final concentration is low.[2]

Q4: Are there established formulations for in vivo administration of this compound?

A4: Yes, several formulations have been reported for in vivo studies, typically involving a combination of solvents and excipients to achieve a stable solution or suspension. These formulations are designed to improve the bioavailability of the orally administered compound.[1][3][4]

Troubleshooting Guide

Issue: Poor Solubility or Precipitation During Stock Solution Preparation
  • Root Cause 1: Hygroscopic DMSO. The most common cause of solubility issues is the use of DMSO that has absorbed moisture from the air.

    • Solution: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][3] Store DMSO properly in a desiccator.

  • Root Cause 2: Low Temperature. The compound may precipitate out of solution at lower temperatures.

    • Solution: Gentle warming of the solution can help in redissolution. Avoid excessive heat which may degrade the compound.

  • Root Cause 3: High Concentration. Attempting to prepare a stock solution at a concentration exceeding its solubility limit.

    • Solution: Refer to the solubility data table below. Do not exceed the recommended maximum concentrations. If a higher concentration is needed, consider the alternative formulation protocols.

Issue: Precipitation Upon Dilution into Aqueous Media
  • Root Cause: The compound is crashing out of the organic solvent when introduced to the aqueous environment.

    • Solution 1: Increase the volume of the aqueous medium for dilution and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing.

    • Solution 2: For in vivo formulations, utilize co-solvents and surfactants as outlined in the experimental protocols to maintain solubility.

Quantitative Solubility Data

Solvent/VehicleSolubilityNotes
DMSOUp to 100 mg/mL (183.83 mM)[1]Use of fresh, non-hygroscopic DMSO is critical.[1][3] Ultrasonic assistance may be needed.[3]
DMSO62.5 mg/mL (114.90 mM)[3]Requires sonication; hygroscopic DMSO significantly impacts solubility.[3]
DMSO20 mg/mL[2]-
DMF33 mg/mL[2]-
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[2]-
WaterInsoluble[1]-
EthanolInsoluble[1]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.60 mM)[3]Yields a clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.60 mM)[3]Yields a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.60 mM)[3]Yields a clear solution.[3]
Carboxymethyl cellulose (CMC) suspensionUsed for oral administration in mice.[4]Concentration not specified, administered at 10 and 50 mg/kg/day.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Vortex the solution thoroughly.

  • If precipitation occurs, sonicate the solution in a water bath for 5-10 minutes or until the solid is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation for In Vivo Oral Administration (PEG300/Tween-80)

This protocol is adapted from published formulations to achieve a clear solution for oral gavage.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a separate sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix well.

  • To the PEG300/Tween-80 mixture, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Vortex until the solution is clear.

  • Add 450 µL of sterile saline to the mixture and vortex thoroughly.

  • This will result in a final volume of 1 mL with a this compound concentration of 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The mixed solution should be used immediately for optimal results.[1]

Visualizations

Signaling Pathway of TM5275 Action

TM5275_Pathway cluster_Fibrinolysis Fibrinolysis Cascade TGFb TGF-β SMAD SMAD Pathway TGFb->SMAD PAI1_exp PAI-1 Gene Expression SMAD->PAI1_exp PAI1 PAI-1 PAI1_exp->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Plasmin Plasmin tPA_uPA->Plasmin Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_deg Fibrin Degradation Plasmin->Fibrin_deg Fibrin Fibrin Clot Fibrin->Fibrin_deg TM5275 TM5275 TM5275->PAI1

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Start: Dissolve TM5275 in Anhydrous DMSO Check_Sol Is the solution clear? Start->Check_Sol Sonication Apply gentle heat and/or sonication Check_Sol->Sonication No Success Stock Solution Prepared Successfully Check_Sol->Success Yes Check_Again Is it clear now? Sonication->Check_Again Check_Again->Success Yes Failure Issue Persists: - Check DMSO quality - Re-weigh compound - Consider alternative formulation Check_Again->Failure No Dilution Dilute into Aqueous Medium Success->Dilution Check_Precipitation Does precipitation occur? Dilution->Check_Precipitation Dilution_Success Working Solution Prepared Successfully Check_Precipitation->Dilution_Success No Dilution_Failure Troubleshoot Dilution: - Use larger volume - Add dropwise with mixing - Use co-solvents for in vivo preps Check_Precipitation->Dilution_Failure Yes

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Dissolving Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on dissolving compounds for in vivo studies, with a focus on addressing challenges related to novel or poorly characterized substances like TM5275 sodium.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound for an in vivo study, but I can't find a specific protocol. What should I do?

Q2: What are the initial solvents I should consider for a solubility test?

A2: For a new compound, it is advisable to test solubility in a range of solvents with varying polarities. A suggested starting panel includes:

  • Phosphate-buffered saline (PBS)

  • Sterile water

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 or 400 (PEG300/400)

  • Propylene glycol

  • Corn oil or other triglycerides

Q3: My compound dissolves in DMSO, but can I use pure DMSO for in vivo studies?

A3: While DMSO is an excellent solvent, its use at high concentrations in vivo can be toxic. For most animal studies, the final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 10%, and often as low as 1-5%, depending on the administration route and animal model. It is crucial to conduct a literature search for the specific animal model and administration route to determine the highest tolerated DMSO concentration.

Q4: What are "vehicles" and how do I choose the right one?

A4: A vehicle is a liquid used to deliver a compound to an animal. The choice of vehicle depends on the compound's solubility, the desired route of administration (e.g., oral, intravenous, intraperitoneal), and potential toxicity of the vehicle itself. Common vehicles include saline, PBS, mixtures of solvents like PEG400 and water, and oil-based solutions for highly lipophilic compounds.

Troubleshooting Guide

Problem: My compound precipitates out of solution after I dilute it with an aqueous buffer.

  • Possible Cause: The compound has low aqueous solubility, and the addition of buffer causes it to crash out of the initial solvent (e.g., DMSO).

  • Solution:

    • Reduce the final concentration: The desired dose might be too high for the compound's solubility in the final vehicle.

    • Use a co-solvent system: A mixture of solvents can improve solubility. For example, a combination of PEG400, ethanol, and saline can sometimes keep a compound in solution.

    • Employ solubilizing agents: Excipients like cyclodextrins (e.g., HP-β-CD) can encapsulate the compound and enhance its aqueous solubility.

Problem: The pH of my final formulation is too high or too low for in vivo administration.

  • Possible Cause: The compound itself is acidic or basic, or the initial solvent affects the pH.

  • Solution:

    • Adjust the pH: After dissolving the compound, carefully adjust the pH of the solution to a physiologically acceptable range (typically pH 6.5-7.5 for most routes) using dilute HCl or NaOH.

    • Buffer selection: Use a buffer system (e.g., PBS) that can help maintain the pH within the desired range.

Problem: My formulation is too viscous for injection.

  • Possible Cause: High concentrations of polymers like PEG or viscous oils are being used.

  • Solution:

    • Gently warm the solution: Warming the vehicle can sometimes reduce viscosity for easier injection. Ensure the compound is stable at the elevated temperature.

    • Change the vehicle composition: Reduce the concentration of the viscous component if possible, or explore alternative, less viscous vehicles.

Experimental Protocols

Small-Scale Solubility Screening Protocol
  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several individual vials.

  • Add Solvent: To each vial, add a precise volume of a different solvent from the suggested list (e.g., 100 µL).

  • Mix and Observe: Vortex or sonicate the vials for a set period (e.g., 10-15 minutes).

  • Assess Solubility: Visually inspect for any undissolved particles. If the compound dissolves, the solubility is at least at that concentration (e.g., 10-50 mg/mL).

  • Incremental Addition: If the compound dissolves, add more compound incrementally to determine the saturation point. If it does not dissolve, add more solvent to determine the concentration at which it will dissolve.

  • Record Results: Document the solubility of the compound in each solvent.

Vehicle Formulation Protocol Example

This is a general example. The exact ratios will depend on the results of your solubility screening.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Co-solvent Addition (if needed): Add any co-solvents like PEG400 and vortex to mix thoroughly.

  • Aqueous Phase Addition: Slowly add the aqueous component (e.g., saline or PBS) to the organic solution while continuously vortexing. Add the aqueous phase dropwise to prevent precipitation.

  • Final Volume: Adjust the final volume with the aqueous component.

  • pH Check and Adjustment: Measure the pH of the final formulation and adjust if necessary.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before administration.

Data Presentation

Table 1: Solubility Screening Template for a Novel Compound

Solvent/VehicleConcentration Tested (mg/mL)Observation (Dissolved/Partially/Insoluble)Notes
Sterile Water
Saline (0.9% NaCl)
PBS (pH 7.4)
DMSO
Ethanol
PEG400
10% DMSO in Saline
40% PEG400 in Water
20% HP-β-CD in Water
Corn Oil

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Screening cluster_formulation Phase 2: Formulation cluster_qc Phase 3: Quality Control cluster_admin Phase 4: Administration start Start: Compound Received solubility_test Solubility Screening (See Protocol) start->solubility_test vehicle_selection Vehicle Selection (Based on Solubility & Route) solubility_test->vehicle_selection formulation Prepare Formulation (e.g., Co-solvent System) vehicle_selection->formulation ph_check pH & Osmolality Check formulation->ph_check sterilization Sterile Filtration (0.22 µm filter) ph_check->sterilization end In Vivo Administration sterilization->end

Caption: Experimental workflow for preparing a compound for in vivo studies.

signaling_pathway PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation leads to TM5275 TM5275 TM5275->PAI1 inhibits

Technical Support Center: Oral Administration of TM5275

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for the preparation of TM5275 for oral administration. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for the oral administration of TM5275 in preclinical models?

A1: Several vehicles have been successfully used for the oral gavage of TM5275 in animal studies. The choice of vehicle depends on the desired formulation (solution or suspension) and the experimental requirements. Commonly used vehicles include:

  • Aqueous Suspension: A suspension in 0.5% carboxymethyl cellulose (CMC) solution has been used for oral administration in rats.[1][2]

  • Solution Formulations: For researchers preferring a solution, various multi-component solvent systems have been reported. These are particularly useful for ensuring dose uniformity.[1]

Q2: TM5275 has poor water solubility. How can I dissolve it for oral administration?

A2: Due to its low aqueous solubility, TM5275 requires specific formulation strategies to achieve a concentration suitable for in vivo dosing.[3] Co-solvent systems are effective for solubilizing TM5275. For instance, a mixture of DMSO, PEG300, Tween-80, and saline can create a clear solution.[1] Another approach is to use cyclodextrins, such as SBE-β-CD, which can enhance the solubility of poorly soluble drugs.[1][4][5]

Q3: What is the mechanism of action of TM5275?

Q4: Are there any known downstream signaling pathways affected by TM5275?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during vehicle preparation. The solubility limit of TM5275 in the chosen vehicle has been exceeded. Incomplete dissolution.Gently heat the solution and/or use sonication to aid in the dissolution process.[1] Prepare the formulation fresh before each use to minimize the risk of precipitation over time.[6] Ensure all components of the vehicle are added sequentially and mixed thoroughly at each step as described in the protocols.
Difficulty in achieving a homogenous suspension with CMC. Inadequate hydration of the CMC powder. Improper mixing technique.When preparing the CMC solution, sprinkle the powder slowly into the vortex of the stirring water to prevent clumping. Allow sufficient time for the CMC to fully hydrate and form a viscous, homogenous solution before adding TM5275.
Inconsistent results in in vivo studies. Non-uniform drug concentration in the administered doses, especially with suspensions. Instability of the formulation.For suspensions, ensure the mixture is vortexed thoroughly immediately before each animal is dosed to ensure a uniform distribution of TM5275. If dose uniformity remains a concern, consider switching to a solution-based formulation. Prepare formulations fresh to avoid potential degradation.
Vehicle alone appears to have a biological effect. Some vehicles can have intrinsic biological effects. For example, corn oil has been observed to have a modest effect on the progression of Mycobacterium tuberculosis infection in mice compared to water.[11]Always include a vehicle-only control group in your experimental design to differentiate the effects of the vehicle from the effects of TM5275.

Quantitative Data Summary

Table 1: Solubility of TM5275 in Various Solvents

SolventSolubility
DMSO62.5 mg/mL[1]
DMSO100 mg/mL[6]
DMSO20 mg/mL[7]
DMF33 mg/mL[7]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[7]
WaterInsoluble[3][6]
EthanolInsoluble[6]

Note: Solubility values can vary depending on the source and purity of the compound and solvents.

Table 2: Example Formulations for Oral Administration of TM5275

Formulation TypeComponentsAchieved Concentration
Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
Solution10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
Solution10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]
Suspension0.5% Carboxymethyl Cellulose (CMC) in waterNot specified, but used for doses of 10 and 50 mg/kg in rats[1]

Experimental Protocols

Protocol 1: Preparation of TM5275 in a Co-Solvent Vehicle (Solution)

This protocol is adapted from a formulation that yields a clear solution.

Materials:

  • TM5275

  • Dimethyl sulfoxide (DMSO), fresh and high purity

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of TM5275 and place it in a sterile conical tube.

  • Prepare the vehicle by adding the solvents one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • To solubilize TM5275, first add the DMSO to the conical tube containing the compound and vortex until it is fully dissolved.

  • Sequentially add the PEG300, Tween-80, and finally the saline. Vortex thoroughly after the addition of each component to ensure a homogenous solution.

  • If precipitation or phase separation is observed, gentle warming and/or sonication can be applied to aid dissolution.[1]

  • This formulation should be prepared fresh before use.

Protocol 2: Preparation of TM5275 in a Carboxymethyl Cellulose Vehicle (Suspension)

This protocol is suitable for administering TM5275 as a suspension.

Materials:

  • TM5275

  • Carboxymethyl cellulose sodium salt (medium viscosity)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Sterile container

  • Vortex mixer

Procedure:

  • Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer.

  • Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Weigh the required amount of TM5275.

  • Add the TM5275 powder to the desired volume of the 0.5% CMC solution.

  • Vortex the mixture vigorously to ensure a uniform suspension of the compound.

  • Crucially, vortex the suspension immediately before each oral gavage to ensure that each animal receives the correct dose.

Visualizations

experimental_workflow cluster_solution Protocol 1: Solution Formulation cluster_suspension Protocol 2: Suspension Formulation weigh_tm5275_sol 1. Weigh TM5275 dissolve_dmso 2. Dissolve in DMSO weigh_tm5275_sol->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline vortex_mix_sol 6. Vortex Thoroughly add_saline->vortex_mix_sol administer_sol 7. Administer vortex_mix_sol->administer_sol prepare_cmc 1. Prepare 0.5% CMC add_to_cmc 3. Add TM5275 to CMC prepare_cmc->add_to_cmc weigh_tm5275_susp 2. Weigh TM5275 weigh_tm5275_susp->add_to_cmc vortex_mix_susp 4. Vortex Thoroughly add_to_cmc->vortex_mix_susp administer_susp 5. Administer vortex_mix_susp->administer_susp

Caption: Workflow for preparing TM5275 for oral administration.

signaling_pathway cluster_main TM5275 Mechanism of Action tm5275 TM5275 pai1 PAI-1 (Plasminogen Activator Inhibitor-1) tm5275->pai1 Inhibits tpa_upa tPA / uPA pai1->tpa_upa Inhibits tgf_beta TGF-β Signaling pai1->tgf_beta Modulates plasminogen Plasminogen tpa_upa->plasminogen Activates plasmin Plasmin plasminogen->plasmin fibrin_clot Fibrin Clot plasmin->fibrin_clot Degrades fibrin_degradation Fibrin Degradation (Fibrinolysis) fibrin_clot->fibrin_degradation fibrosis Fibrosis tgf_beta->fibrosis

References

Optimizing TM5275 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TM5275?

Q2: What is the recommended starting concentration range for TM5275 in in vitro experiments?

Q3: How should I prepare a stock solution of TM5275?

A3: TM5275 is soluble in dimethyl sulfoxide (DMSO).[6][7][8] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of at least 10 mM.[5][7] It is crucial to use high-quality, moisture-free DMSO, as hygroscopic DMSO can significantly reduce the solubility of the product.[7] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[5][6]

Q4: I am observing precipitation when diluting my TM5275 stock solution in aqueous media. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue. To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your final culture medium.

  • Pre-warming: Gently warm the culture medium to 37°C before adding the TM5275 solution.

  • Solubilizing Agents: For in vivo preparations, formulations with PEG300, Tween-80, and saline have been used to improve solubility.[5] While not standard for in vitro work, exploring different buffer components may be necessary for specific assays.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed Insufficient concentration of TM5275.Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the IC50 in your specific assay. The reported IC50 is 6.95 µM.[5][7][8]
Inactive compound due to improper storage or handling.Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[5][6] Prepare a fresh stock solution from a new vial of the compound.
High protein concentration in the assay medium.TM5275 may bind to proteins in the serum or other components of the culture medium, reducing its effective concentration. Consider reducing the serum concentration if your experimental design allows.
Cell toxicity or off-target effects TM5275 concentration is too high.Decrease the concentration of TM5275. Cell viability can be affected at concentrations of 70-100 µM with prolonged treatment (72 hours).[5] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). Prepare a higher concentration stock solution to minimize the volume of DMSO added to the culture.
Inconsistent results between experiments Variability in cell density or passage number.Standardize cell seeding density and use cells within a consistent passage number range for all experiments.
Inconsistent preparation of TM5275 working solutions.Prepare fresh working solutions for each experiment from a validated stock solution. Ensure thorough mixing before adding to the cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of TM5275

ParameterValueCell Line/SystemReference
IC50 6.95 µMPAI-1 Inhibition Assay[5][7][8]
Effective Concentration 20 - 100 µMProlonged tPA-GFP retention on VECs[4][5]
Effective Concentration 100 µMSuppression of cell growth (48-96h)[5]
Effective Concentration 100 µMInhibition of TGF-β1-stimulated Serpine1 mRNA expression in HSC-T6 cells[2]
Effective Concentration 100 µMSuppression of recombinant PAI-1 stimulated proliferation of HSC-T6 cells[2]

Table 2: Solubility of TM5275

SolventSolubilityReference
DMSO ≥ 62.5 mg/mL (114.90 mM)[5]
DMF 33 mg/mL[8]
Water Insoluble[6][7]
Ethanol Insoluble[7]

Experimental Protocols

Protocol 1: Preparation of TM5275 Stock Solution
  • Obtain a fresh vial of TM5275 sodium salt.

  • Using a sterile, calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the vial until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[5][6]

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the TM5275 DMSO stock solution. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of TM5275 or the vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Assay Endpoint: Following incubation, perform the desired assay to measure the biological response (e.g., cell viability, protein expression, gene expression, etc.).

Signaling Pathway and Experimental Workflow Diagrams

PAI1_Inhibition_Pathway cluster_extracellular Extracellular Space tPA tPA/uPA Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Degradation Fibrin Degradation Plasmin->Degradation cleaves Fibrin Fibrin Fibrin->Degradation PAI1 Active PAI-1 PAI1->tPA inhibits InactivePAI1 Inactive PAI-1 PAI1->InactivePAI1 TM5275 TM5275 TM5275->PAI1 inhibits

TGFb_Signaling_Effect TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K PAI1_exp PAI-1 Expression (Serpine1) TGFbR->PAI1_exp upregulates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Fibrogenesis pAKT->Proliferation TM5275 TM5275 TM5275->pAKT inhibits

Caption: Effect of TM5275 on the TGF-β1 signaling pathway.

Experimental_Workflow Start Start Seed Seed Cells Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat Cells Incubate1->Treat Prepare Prepare TM5275 Dilutions Prepare->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Assay Perform Assay Incubate2->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

References

TM5275 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid TM5275?

Q2: How should I store TM5275 stock solutions?

Q3: What solvents can I use to dissolve TM5275?

Q4: I'm observing precipitation when preparing my TM5275 solution. What should I do?

If you encounter precipitation or phase separation during the preparation of your TM5275 solution, gentle heating and/or sonication can be used to aid dissolution.[3][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.Ensure stock solutions are stored at -80°C for long-term storage and are aliquoted to minimize freeze-thaw cycles.
Cloudiness or precipitation during formulation for in vivo studies The solvents were not added in the correct order, or the solution was not mixed thoroughly.Follow the specified order of solvent addition for in vivo formulations and ensure thorough mixing after each addition. Gentle warming or sonication may also be beneficial.[3][5]
Inconsistent experimental results The TM5275 stock solution may have degraded due to improper storage.Always use stock solutions within the recommended timeframes (1 year at -80°C, 1 month at -20°C).[1] Prepare fresh working solutions for each experiment.

Quantitative Data Summary

Storage Conditions
Form Temperature Duration Notes
Solid-20°C≥ 4 years---
Solid0-4°CDays to weeksShort-term storage
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles
In Solvent-20°C1 monthAliquot to avoid repeated freeze-thaw cycles
Solubility Data
Solvent Concentration
DMSO100 mg/mL (183.83 mM)
DMF33 mg/mL
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Preparation of TM5275 for In Vivo Oral Administration

This protocol describes the preparation of a TM5275 formulation suitable for oral gavage in animal models.[6]

  • Prepare a 0.5% Carboxymethyl Cellulose (CMC) solution:

    • Dissolve 0.5 g of CMC in 100 mL of sterile water.

    • Stir until the CMC is fully dissolved.

  • Prepare the TM5275 suspension:

    • Weigh the required amount of solid TM5275.

    • Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration (e.g., 15 mg/kg or 50 mg/kg).

    • Ensure the suspension is homogenous before administration.

Preparation of a Clear Solution for In Vivo Studies

This protocol provides a method for preparing a clear solution of TM5275 for in vivo applications.[3][5]

  • Prepare a stock solution of TM5275 in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution:

    • Take 100 µL of the 25 mg/mL TM5275 DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This formulation should yield a clear solution with a TM5275 concentration of ≥ 2.5 mg/mL.[3]

Visualizations

PAI1_Inhibition_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

Caption: Recommended workflow for preparing TM5275 solutions.

References

troubleshooting inconsistent results with TM5275

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Inconsistent Results with TM5275

Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to experimental design. The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Variable IC50 values in in vitro assays Compound Solubility: TM5275 has improved solubility over first-generation inhibitors, but may still precipitate in certain media or at high concentrations.[1] PAI-1 Activity: The inherent instability of active PAI-1 can lead to variability.[2] Assay Conditions: Variations in incubation time, temperature, or reagent concentrations.Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed assay media. Visually inspect for any precipitation. PAI-1 Handling: Use a consistent source of PAI-1 and handle it according to the manufacturer's instructions to ensure a consistent level of active PAI-1 in each experiment. Standardize Protocol: Ensure all assay parameters are kept consistent across experiments.
Lower than expected in vivo efficacy Bioavailability: Although orally bioavailable, factors such as animal strain, diet, and gut microbiome can affect absorption.[1] Formulation: Improper suspension of TM5275 in the delivery vehicle.[3] Presence of Vitronectin: The efficacy of some PAI-1 inhibitors can be reduced against PAI-1 that is bound to vitronectin, a more stable form in vivo.[2]Dosing Route & Formulation: For initial studies, consider intraperitoneal injection to bypass potential absorption issues. Ensure the carboxymethyl cellulose (CMC) suspension is homogenous before each administration.[3] Dose Escalation: A dose of 50 mg/kg has shown efficacy in reducing collagen in a mouse model of intestinal fibrosis, whereas 15 mg/kg did not show a significant effect.[3] Consider a dose-response study.
Discrepancy between in vitro and in vivo results Target Engagement: In vitro potency may not directly translate to in vivo efficacy due to pharmacokinetic and pharmacodynamic factors. Complex Biological Environment: The in vivo milieu contains numerous factors not present in simplified in vitro models.[2]Pharmacokinetic Analysis: If possible, measure plasma concentrations of TM5275 to correlate exposure with efficacy.[4] Pharmacodynamic Markers: Measure downstream markers of PAI-1 inhibition in vivo, such as MMP-9 levels, to confirm target engagement.[3]
Cellular Assays Show High Variability Cell Health: Inconsistent cell passage number, confluency, or serum starvation can alter cellular responses. PAI-1 Expression: The level of PAI-1 expression can vary between cell lines and even with passage number.[4]Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent plating densities and treatment conditions. Characterize Cell Line: Confirm PAI-1 expression in your cell line of interest before initiating experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TM5275?

Q2: How should I prepare and store TM5275?

A2: For in vitro experiments, TM5275 is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo oral administration, it has been formulated as a carboxymethyl cellulose (CMC) suspension.[3] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working dilutions for each experiment to avoid degradation.

Q3: What are the typical working concentrations for in vitro and in vivo studies?

A3:

  • In vivo: Oral administration dosages in mice have ranged from 15 mg/kg to 50 mg/kg per day.[3] A study on thrombosis in rats used doses of 10 and 50 mg/kg.[4]

Key Experimental Protocol: In Vitro PAI-1 Activity Assay

Materials:

  • Recombinant human tPA

  • Chromogenic tPA substrate

  • Assay buffer (e.g., Tris-HCl with a surfactant)

  • TM5275

  • DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare TM5275 Dilutions: Prepare a 10 mM stock solution of TM5275 in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Add Chromogenic Substrate: Add the chromogenic tPA substrate to each well.

  • Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.

Visualizations

PAI1_Pathway TGFb TGF-β PAI1_mRNA PAI-1 mRNA TGFb->PAI1_mRNA Upregulates PAI1 PAI-1 (Active) PAI1_mRNA->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits PAI1_Complex PAI-1/tPA Complex (Inactive) PAI1->PAI1_Complex Plasmin Plasmin tPA_uPA->Plasmin Converts tPA_uPA->PAI1_Complex Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Prevents TM5275 TM5275 TM5275->PAI1 Inhibits Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Compound & Reagent Quality (Fresh Aliquots, Proper Storage) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Check_Reagents->Check_Protocol Is_In_Vitro In Vitro Experiment? Check_Protocol->Is_In_Vitro Check_Solubility Confirm TM5275 Solubility in Assay Media Is_In_Vitro->Check_Solubility Yes Is_In_Vivo In Vivo Experiment? Is_In_Vitro->Is_In_Vivo No Check_Cells Standardize Cell Culture Conditions (Passage #, Confluency) Check_Solubility->Check_Cells Analyze_Data Re-analyze Data (Check Controls, Statistical Method) Check_Cells->Analyze_Data Check_Formulation Ensure Homogenous Formulation (e.g., CMC suspension) Is_In_Vivo->Check_Formulation Yes Check_Dose Evaluate Dose & Route of Administration Check_Formulation->Check_Dose Check_Dose->Analyze_Data Consult_Literature Consult Literature for Similar Models Analyze_Data->Consult_Literature End Consistent Results Consult_Literature->End

References

Technical Support Center: Preventing Precipitation of TM5275 in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of TM5275 in cell culture media. Adhering to proper handling and dilution techniques is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its mechanism of action?

TM5275_Pathway cluster_0 TM5275 Action cluster_1 Fibrinolysis Pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA tPA / uPA PAI1->tPA Inhibits Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Clot Dissolution)

Caption: Mechanism of action for TM5275 in the fibrinolysis pathway.
Q2: What are the common causes of TM5275 precipitation in cell culture media?

Precipitation of TM5275, a compound with low aqueous solubility, is a frequent issue stemming from several factors:

  • Low Aqueous Solubility : TM5275 is soluble in organic solvents like DMSO but is insoluble in water.[1][4] Its hydrophobic nature makes it prone to crashing out of aqueous solutions like culture media.

  • Solvent Shock : This occurs when a concentrated DMSO stock solution is diluted too quickly into the culture medium.[6] The rapid change in solvent polarity causes the compound to aggregate and precipitate.

  • High Final Concentration : The desired final concentration of TM5275 in the media may simply exceed its solubility limit.

  • Improper Stock Solution Preparation : Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[3][4] Incomplete initial dissolution will also lead to issues later.

  • Temperature Shifts : Adding a cold stock solution to warm (37°C) media can cause a temporary decrease in solubility, leading to precipitation.[7]

  • Media Composition and pH : The complex mixture of salts, proteins, and other components in culture media can interact with TM5275.[6] An unstable or suboptimal pH can also affect the solubility of the compound.[6][7]

Q3: What are the potential consequences of TM5275 precipitation in my experiment?

The formation of a precipitate can severely compromise experimental results:

  • Inaccurate Dosing : The actual concentration of soluble, biologically active TM5275 will be lower than intended, leading to unreliable and non-reproducible data.[8]

  • Cellular Toxicity : The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of TM5275.[8]

  • Assay Interference : Precipitate can interfere with imaging-based assays by creating artifacts and may affect plate reader measurements.[8]

Q4: At what concentration should I prepare my TM5275 stock solution?

It is recommended to prepare a stock solution at a concentration of 10 mM in fresh, anhydrous (moisture-free) DMSO.[3][4] This provides a sufficiently concentrated stock that allows for small volumes to be used for final dilutions, keeping the final DMSO concentration in the culture medium well below cytotoxic levels (typically ≤0.1%).[9]

Data Presentation

Table 1: Chemical and Physical Properties of TM5275
PropertyValueReference
CAS Number 1103926-82-4 (sodium salt)[1][2][3]
Molecular Formula C₂₈H₂₇ClN₃NaO₅[1][2]
Molecular Weight 543.98 g/mol [1]
Appearance White to off-white solid[3]
Table 2: Solubility of TM5275 in Various Solvents
SolventSolubilityNotesReference
DMSO 20 - 100 mg/mLUse fresh, anhydrous DMSO as moisture reduces solubility.[2][3][4]
DMF 33 mg/mL[2]
DMF:PBS (pH 7.2) (1:8) 0.11 mg/mLIllustrates poor aqueous solubility.[2]
Water Insoluble[4]
Ethanol Insoluble[4]

Troubleshooting Guide

Troubleshooting_Workflow Start Precipitation Observed When When does it occur? Start->When Immediately Immediately upon dilution When->Immediately Immediately OverTime Over time in incubator When->OverTime Over Time Cause1 Potential Causes: - Solvent Shock - High Stock Concentration - Cold Media Immediately->Cause1 Cause2 Potential Causes: - Concentration near solubility limit - Media evaporation - Compound instability OverTime->Cause2 Solution1 Solutions: 1. Use intermediate dilution step. 2. Add stock dropwise to media. 3. Pre-warm media to 37°C. 4. Gently swirl during addition. Cause1->Solution1 Solution2 Solutions: 1. Lower the final concentration. 2. Ensure proper incubator humidity. 3. Verify media pH is stable. 4. Prepare fresh media for each experiment. Cause2->Solution2

Caption: Troubleshooting workflow for TM5275 precipitation in cell culture.
Problem: Precipitate forms immediately upon adding the TM5275 stock solution to the culture media.

  • Potential Cause : This is most often a case of "solvent shock," where the highly concentrated compound in DMSO cannot remain dissolved when rapidly introduced to the aqueous medium.[6] Using a stock solution that is too concentrated or adding it to cold media can exacerbate this issue.

  • Troubleshooting Steps :

    • Optimize Dilution Method : Avoid adding the concentrated DMSO stock directly to the full volume of media.[8] Employ a serial or intermediate dilution method as described in Protocol 2 below.

    • Pre-warm Media : Always use cell culture media that has been pre-warmed to 37°C.[6]

    • Ensure Rapid Dispersion : Add the TM5275 stock (or intermediate dilution) dropwise to the final volume of media while gently swirling or vortexing the tube.[6][10] This helps to disperse the compound quickly and avoid localized high concentrations.

Problem: The media is clear initially, but a precipitate forms over time during incubation.
  • Potential Cause : This suggests that the final concentration of TM5275 is at the very edge of its solubility limit in the specific culture conditions. Over time, factors like slight media evaporation (which increases concentration) or interactions with secreted cellular products can cause the compound to fall out of solution.[6]

  • Troubleshooting Steps :

    • Reduce Final Concentration : The most effective solution is often to lower the final working concentration of TM5275. Perform a dose-response experiment to identify the highest concentration that remains soluble while still producing the desired biological effect.[6]

    • Check Incubator Humidity : Ensure your incubator is properly humidified to prevent media evaporation, which can concentrate salts and the compound, leading to precipitation.[6]

    • Verify Media pH : Check that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[6][7]

    • Prepare Fresh : Avoid storing TM5275 in diluted, aqueous media for extended periods. Prepare fresh working solutions for each experiment.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TM5275 Stock Solution

Materials:

  • TM5275 sodium salt powder (MW: 543.98)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of TM5275 for your desired volume of 10 mM stock solution. For 1 mL, you will need 5.44 mg.

  • Carefully weigh the TM5275 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution thoroughly until the TM5275 is completely dissolved. If necessary, sonicate for short intervals or gently warm the tube to 37°C to aid dissolution.[3][11]

  • Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots protected from light at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1][3]

Protocol 2: Recommended Dilution of TM5275 into Cell Culture Media (Intermediate Dilution Method)

This protocol describes the preparation of 10 mL of media with a final TM5275 concentration of 10 µM.

Materials:

  • 10 mM TM5275 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media

  • Sterile conical or centrifuge tubes

Procedure:

Dilution_Workflow Stock 1. Start with 10 mM TM5275 Stock in DMSO Intermediate_Prep 2. Prepare Intermediate Dilution (e.g., 10 µL stock into 990 µL media) Stock->Intermediate_Prep Intermediate_Result Result: 100 µM Intermediate Solution (Final DMSO: 1%) Intermediate_Prep->Intermediate_Result Final_Prep 3. Prepare Final Working Solution (e.g., 1 mL intermediate into 9 mL media) Intermediate_Result->Final_Prep Final_Result Result: 10 µM Final Solution (Final DMSO: 0.1%) Final_Prep->Final_Result Add_To_Cells 4. Add to Cells Final_Result->Add_To_Cells

Caption: Recommended workflow for diluting TM5275 into culture media.
  • Thaw and Prepare : Thaw an aliquot of the 10 mM TM5275 stock solution and warm your complete culture media to 37°C.

  • Create an Intermediate Dilution : To minimize solvent shock, first create an intermediate dilution.

    • Pipette 990 µL of pre-warmed complete media into a sterile tube.

    • Add 10 µL of the 10 mM TM5275 stock solution to the media.

    • Vortex gently to mix thoroughly. This creates a 100 µM intermediate solution with a 1% DMSO concentration.

  • Prepare the Final Working Solution :

    • In a separate sterile tube, add the required volume of the intermediate solution to the final volume of pre-warmed media. To make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of media.

    • Invert the tube several times to ensure thorough mixing.

  • Final Check and Use : Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.[9] Always include a vehicle control (media with 0.1% DMSO) in your experiments.

References

Technical Support Center: TM5275 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro IC50 for TM5275?

A1: TM5275 has a reported IC50 of 6.95 μM in cell-free assays.[1] However, the effective concentration in cell-based assays can be higher and should be determined empirically for your specific cell line and experimental conditions.

Q2: My in vitro experiments with TM5275 in serum-containing media are showing lower than expected activity. Why might this be?

  • Compound Stability: The complex composition of serum may affect the stability of TM5275 over the course of your experiment.

  • Cellular Adaptation: The presence of growth factors and other signaling molecules in serum can activate pathways that may counteract the effects of TM5275.

It is recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration. For critical experiments, considering a comparison between serum-free and serum-containing conditions may be insightful.

A3: Several factors could contribute to this issue:

  • Stimulation Conditions: In many experimental models, the effects of TM5275 on signaling pathways are observed upon stimulation with an agonist like TGF-β1. Ensure you are using an appropriate stimulant at an optimal concentration and time point.

  • Timing of Analysis: The phosphorylation of signaling proteins like AKT can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing changes after TM5275 treatment.

  • Reagent Quality: Verify the activity of your TM5275 stock solution and the quality of your antibodies and other reagents.

Q4: What is the recommended solvent and storage condition for TM5275?

A4: TM5275 is typically dissolved in DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, it has been administered as a carboxymethyl cellulose suspension.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values between experiments 1. Variation in cell density at the time of treatment.2. Inconsistent incubation times.3. Use of cells with high passage numbers.4. Instability of diluted TM5275 working solutions.1. Standardize cell seeding density and ensure consistent confluency at the start of each experiment.2. Adhere to a strict incubation time for all experiments.3. Use cells within a defined low passage number range.4. Prepare fresh dilutions of TM5275 from a frozen stock for each experiment.
High background in cell viability assays 1. Contamination of cell cultures (e.g., mycoplasma).2. Edge effects in multi-well plates due to evaporation.1. Regularly test cell lines for mycoplasma contamination.2. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
No effect of TM5275 on cell proliferation in a PAI-1 expressing cell line 1. Insufficient drug concentration.2. Cell line may be insensitive to PAI-1 inhibition for proliferation.3. Presence of compensatory signaling pathways.1. Perform a wide dose-response curve to ensure you are testing a relevant concentration range.2. Confirm the dependence of your cell line's proliferation on PAI-1 activity using a more direct method, such as siRNA-mediated knockdown of PAI-1.3. Investigate other signaling pathways that may be regulating proliferation in your cell line.
Difficulty in detecting changes in protein phosphorylation by Western Blot 1. Suboptimal antibody quality or concentration.2. Incorrect timing of cell lysis after treatment.3. Low protein expression levels.1. Validate your primary and secondary antibodies. Titrate the primary antibody to determine the optimal concentration.2. Perform a time-course experiment to capture the peak of phosphorylation.3. Ensure you are loading a sufficient amount of protein on the gel.

Quantitative Data Summary

The following table summarizes the reported in vitro effective concentrations of TM5275 from various studies. Note that experimental conditions, including the presence of serum, vary between these studies.

ParameterCell LineAssayEffective ConcentrationSerum Conditions
IC50 Cell-freePAI-1 Activity Assay6.95 μMNot Applicable
Inhibition of tPA-GFP-PAI-1 complex formation Vascular Endothelial Cells (VECs)Microscopy20 and 100 μMNot specified
Suppression of TGF-β1-mediated proliferation HSC-T6 (rat hepatic stellate cells)WST-1 AssayDose-dependent10% Fetal Bovine Serum
Inhibition of AKT phosphorylation HSC-T6 (rat hepatic stellate cells)Western Blot100 μM10% Fetal Bovine Serum
Decreased cell viability ES-2 and JHOC-9 (ovarian cancer cells)Not specified70-100 μMNot specified

Experimental Protocols

Cell Viability (WST-1) Assay
  • Cell Seeding: Seed cells (e.g., HSC-T6) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of TM5275 in the appropriate cell culture medium.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest TM5275 dose).

    • Carefully remove the medium from the wells and add 100 µL of the prepared TM5275 dilutions or controls.

  • Stimulation (if applicable): Add stimulant (e.g., TGF-β1 at 10 ng/mL) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Western Blot for AKT Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells (e.g., HSC-T6) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.

    • Pre-treat the cells with TM5275 (e.g., 100 µM) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an agonist (e.g., TGF-β1 at 10 ng/mL) for the desired time (e.g., 15-60 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

TGFB_PAI1_AKT_pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR PAI1 PAI-1 (Serpine1) TGFBR->PAI1 Upregulates AKT AKT PAI1->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Fibrogenesis pAKT->Proliferation Promotes TM5275 TM5275 TM5275->PAI1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed Cells Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h TM5275_Prep 3. Prepare TM5275 dilutions Incubation_24h->TM5275_Prep Add_TM5275 4. Add TM5275 to cells TM5275_Prep->Add_TM5275 Stimulation 5. Add Stimulant (e.g., TGF-β1) Add_TM5275->Stimulation Incubation_48h 6. Incubate for desired period Stimulation->Incubation_48h Add_Reagent 7. Add Assay Reagent (e.g., WST-1) Incubation_48h->Add_Reagent Read_Plate 8. Read Plate Add_Reagent->Read_Plate

References

Technical Support Center: Determining Optimal Treatment Duration with TM5275

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration of TM5275 in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TM5275?

Q2: What are the key signaling pathways affected by TM5275?

Q3: Are there any established starting points for treatment duration in preclinical models?

Yes, published preclinical studies provide a range of treatment durations depending on the disease model. For instance, in a mouse model of intestinal fibrosis, TM5275 was administered daily for 2 weeks.[2] In rat models of hepatic fibrosis, treatment durations of 6 or 12 weeks have been reported.[4] For antithrombotic effects in nonhuman primates, the efficacy of a single dose has been evaluated. These examples can serve as a starting point for designing your own experiments.

Q4: What factors should I consider when designing a study to determine optimal treatment duration?

Several factors should be considered, including:

  • Disease Model: The pathophysiology and progression rate of the chosen animal model are critical. Acute models may require shorter treatment durations, while chronic disease models will likely necessitate longer-term administration.

  • Pharmacokinetics (PK) of TM5275: The half-life and clearance of TM5275 in the specific animal model will influence the dosing frequency and, consequently, the overall treatment duration required to maintain therapeutic exposure.

  • Efficacy Endpoints: The nature of the primary efficacy endpoints will guide the necessary treatment duration. For example, assessing changes in fibrotic markers may require a longer duration than evaluating acute thrombus formation.

  • Toxicity: The potential for cumulative toxicity with long-term administration must be evaluated.

Troubleshooting Guide

Issue 1: High variability in response to TM5275 treatment between animals.

  • Possible Cause: Inconsistent drug administration, leading to variable drug exposure.

  • Troubleshooting Steps:

    • Ensure consistent and accurate dosing for each animal. For oral gavage, verify proper technique to minimize stress and ensure the full dose is delivered.

    • Prepare fresh formulations of TM5275 for each experiment to avoid degradation.[6]

    • Consider performing a pilot pharmacokinetic study to determine the variability in drug exposure within your animal cohort.

  • Possible Cause: Biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Ensure that animals are age- and weight-matched at the start of the study.

    • Use a sufficient number of animals per group to achieve statistical power, accounting for potential biological variation.

Issue 2: Lack of a clear dose-response or duration-response relationship.

  • Possible Cause: The selected dose range or treatment durations are not appropriate for the model.

  • Troubleshooting Steps:

    • Conduct a pilot dose-ranging study with a fixed, intermediate duration to identify a dose that shows a clear biological effect.

    • Once an effective dose is established, perform a time-course experiment where the drug is administered for varying durations (e.g., short, medium, and long-term) to observe the onset, peak, and potential plateau of the therapeutic effect.

  • Possible Cause: The chosen efficacy endpoints are not sensitive enough to detect a treatment effect.

  • Troubleshooting Steps:

    • Measure both primary and secondary endpoints. For example, in a fibrosis model, in addition to histology, measure relevant biomarkers such as collagen content and gene expression of fibrotic markers.

    • Ensure that the timing of endpoint assessment is appropriate to capture the expected biological changes.

Issue 3: Unexpected toxicity or adverse effects are observed during a long-term study.

  • Possible Cause: Cumulative toxicity of TM5275 at the chosen dose and duration.

  • Troubleshooting Steps:

    • In your study design, include regular monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity.

    • If toxicity is observed, consider reducing the dose or exploring intermittent dosing schedules (e.g., dosing every other day) to maintain efficacy while minimizing adverse effects.

    • Conduct a formal toxicology study to determine the maximum tolerated dose (MTD) for the planned treatment duration.

Data Presentation

Table 1: Example Dosing and Duration of TM5275 in Preclinical Models

Animal Model Disease Dose Route of Administration Treatment Duration Reference
MiceIntestinal Fibrosis10 and 50 mg/kg/dayOral2 weeks[2]
RatsHepatic FibrosisNot specifiedOral6 and 12 weeks[4]
Nonhuman PrimatesThrombosis5 mg/kgOralSingle dose[1]

Experimental Protocols

Protocol 1: Pilot Dose-Ranging and Time-Course Study to Determine Optimal Treatment Duration

  • Phase 1: Dose-Ranging Study (Fixed Duration)

    • Objective: To identify an effective and well-tolerated dose of TM5275.

    • Animals: Select a relevant animal model for the disease of interest. Use a sufficient number of animals per group (e.g., n=8-10).

    • Groups:

      • Group 1: Vehicle control

      • Group 2: TM5275 - Low dose (e.g., 5 mg/kg/day)

      • Group 3: TM5275 - Mid dose (e.g., 25 mg/kg/day)

      • Group 4: TM5275 - High dose (e.g., 50 mg/kg/day)

    • Administration: Administer TM5275 or vehicle orally once daily for a fixed, intermediate duration (e.g., 4 weeks), based on the disease model's progression.

    • Monitoring: Monitor animal health daily.

    • Endpoint Analysis: At the end of the treatment period, collect relevant tissues and plasma to assess primary and secondary efficacy endpoints (e.g., histology, biomarker levels).

    • Outcome: Identify the dose(s) that show a significant therapeutic effect without causing overt toxicity.

  • Phase 2: Time-Course Study (Optimal Dose)

    • Objective: To determine the optimal treatment duration using the effective dose identified in Phase 1.

    • Animals: Use the same animal model.

    • Groups:

      • Group A: Vehicle control (for the longest duration)

      • Group B: TM5275 (Optimal Dose) - Short duration (e.g., 2 weeks)

      • Group C: TM5275 (Optimal Dose) - Medium duration (e.g., 4 weeks)

      • Group D: TM5275 (Optimal Dose) - Long duration (e.g., 8 weeks)

    • Administration: Administer the optimal dose of TM5275 or vehicle orally once daily for the specified durations.

    • Monitoring: Monitor animal health daily.

    • Endpoint Analysis: Euthanize and collect samples from each group at the end of their respective treatment periods. Analyze for efficacy endpoints.

    • Outcome: Determine the shortest duration of treatment that achieves the maximal therapeutic effect. Analyze if longer treatment provides additional benefit or leads to a plateau in efficacy.

Mandatory Visualizations

TM5275 Signaling Pathway Inhibition cluster_PI3K PI3K/AKT Pathway TGFb TGF-β1 PAI1_mRNA PAI-1 mRNA TGFb->PAI1_mRNA Stimulates Transcription PAI1_Protein PAI-1 Protein PAI1_mRNA->PAI1_Protein Translation uPA_tPA uPA / tPA PAI1_Protein->uPA_tPA Inhibits Plasmin Plasmin uPA_tPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces TM5275 TM5275 TM5275->PAI1_Protein Inhibits PI3K_AKT PI3K/AKT Pathway Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Promotes TM5275_PI3K TM5275 TM5275_PI3K->PI3K_AKT May Inhibit

Caption: Signaling pathway of TM5275 in fibrosis.

Experimental Workflow for Optimal Duration start Start dose_ranging Phase 1: Dose-Ranging Study (Fixed Duration) start->dose_ranging select_dose Select Optimal Dose (Efficacious & Non-toxic) dose_ranging->select_dose time_course Phase 2: Time-Course Study (Varying Durations) select_dose->time_course analyze_endpoints Analyze Efficacy Endpoints time_course->analyze_endpoints determine_duration Determine Optimal Treatment Duration analyze_endpoints->determine_duration end End determine_duration->end

Caption: Experimental workflow for determining optimal treatment duration.

References

Technical Support Center: Controlling for Vehicle Effects in TM5275 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing TM5275 stock solutions for in vitro experiments?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of TM5275.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.

Q2: What is the maximum permissible concentration of DMSO in cell culture media?

A2: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many protocols aiming for 0.1% or less. The specific tolerance can vary between cell lines, so it is best practice to determine the maximum tolerated DMSO concentration for your specific cell type with a vehicle-only control experiment.

Q3: My cells are showing signs of toxicity even at low concentrations of TM5275. Could the vehicle be the cause?

A3: Yes, unexpected cytotoxicity can be an effect of the vehicle. High concentrations of solvents like DMSO can be toxic to some cell lines. It is essential to run a vehicle-only control group (cells treated with the same concentration of vehicle used to deliver TM5275) to distinguish between compound-induced and vehicle-induced toxicity. If the vehicle control also shows toxicity, you may need to lower the vehicle concentration or explore alternative solvents or formulation strategies.

Q4: What are common vehicles for in vivo administration of TM5275?

A4: For oral administration in animal models, TM5275 has been successfully formulated as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.[2][3] For other routes or to achieve higher concentrations, various formulations have been reported, often involving a combination of solvents.

Q5: How can I prepare a TM5275 formulation for intravenous or intraperitoneal injection?

A5: Preparing a stable and safe formulation for injection requires careful consideration of solubility and biocompatibility. A multi-component vehicle may be necessary. While specific formulations for TM5275 injection are not extensively detailed in publicly available literature, a common approach for poorly soluble small molecules involves a co-solvent system. An example formulation strategy could involve dissolving TM5275 in a minimal amount of DMSO and then further diluting with other vehicles like polyethylene glycol (PEG), propylene glycol (PG), Tween 80, and saline. It is imperative to perform pilot studies to assess the tolerability and pharmacokinetics of any new formulation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in In Vitro Assays

Possible Cause:

  • Vehicle-induced cellular stress: Even at sub-toxic concentrations, the vehicle may be altering cellular signaling or metabolism, leading to variability in the experimental readout.

  • Precipitation of TM5275: The compound may be precipitating out of solution at the final working concentration in the cell culture medium, leading to a lower effective concentration.

  • Inconsistent vehicle concentration: Minor variations in the final vehicle concentration between experiments can lead to significant differences in results.

Troubleshooting Steps:

  • Run a Vehicle Dose-Response: Treat your cells with a range of vehicle concentrations (e.g., 0.05% to 1% DMSO) and assess the endpoint of your assay (e.g., cell viability, gene expression). This will establish a no-effect level for the vehicle in your specific experimental system.

  • Visually Inspect for Precipitation: After diluting your TM5275 stock into the final culture medium, visually inspect the solution for any signs of precipitation. If observed, consider preparing a lower concentration stock solution or using a different formulation.

  • Standardize Dilution Procedures: Ensure that the same dilution steps and final vehicle concentrations are used in every experiment. Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability in diluted solutions.

Issue 2: Unexpected Phenotype or Off-Target Effects Observed

Possible Cause:

  • Vehicle-induced biological activity: The vehicle itself may be eliciting a biological response that is being misinterpreted as an effect of TM5275.

  • Interaction between vehicle and TM5275: The vehicle could potentially alter the conformation or activity of TM5275, leading to engagement with unintended targets.

Troubleshooting Steps:

  • Thorough Vehicle Control Analysis: In addition to your primary endpoint, assess a panel of relevant markers in your vehicle-only control group to ensure the vehicle is inert in your system.

Experimental Protocols

Protocol 1: Preparation of TM5275 Stock and Working Solutions for In Vitro Assays

Materials:

  • TM5275 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM stock solution of TM5275 by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.44 mg of TM5275 (MW: 543.97 g/mol ) in 1 mL of DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • To prepare a working solution, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Always prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the TM5275 working solution.

Protocol 2: Cell Viability Assay with Appropriate Vehicle Control

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • TM5275 stock solution (10 mM in DMSO)

  • Vehicle (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of TM5275 in complete culture medium. Also, prepare a corresponding serial dilution of DMSO (vehicle) in the medium.

  • Remove the seeding medium from the cells and add the medium containing the different concentrations of TM5275 or the vehicle control. Include wells with medium only as a background control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle control to determine the specific effect of TM5275 on cell viability.

Data Presentation

Table 1: Example Vehicle Formulations for TM5275

ApplicationVehicle CompositionFinal TM5275 ConcentrationReference
In Vitro Stock100% DMSO10-100 mM[1]
In Vivo Oral (Suspension)0.5% Carboxymethyl Cellulose (CMC) in water10-50 mg/kg[2][3]
In Vivo Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
In Vivo Formulation 210% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Table 2: Troubleshooting Checklist for Vehicle-Related Issues

SymptomPotential Vehicle-Related CauseRecommended Action
High background in assayVehicle autofluorescence or interference with assay reagentsRun a "vehicle + reagent" control without cells.
Poor cell morphology in all wellsVehicle concentration is too highPerform a vehicle dose-response to find the non-toxic concentration.
Inconsistent results between platesEvaporation from wells, especially on the edgesFill outer wells with sterile water or PBS.
No effect of TM5275 at expected concentrationsTM5275 precipitation from the working solutionVisually inspect for precipitates; consider reformulating.

Visualizations

PAI_1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene Activates Transcription PAI1 PAI-1 Protein PAI1_Gene->PAI1 Translates to tPA tPA PAI1->tPA Inhibits uPA uPA PAI1->uPA Inhibits Cell_Migration Cell Migration & Tissue Remodeling PAI1->Cell_Migration Promotes Vitronectin Vitronectin PAI1->Vitronectin Binds Plasminogen Plasminogen tPA->Plasminogen Activates uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Clot Lysis) Fibrin->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits Integrins Integrins Vitronectin->Integrins Interacts

Experimental_Workflow cluster_analysis Analysis TM5275_stock Prepare TM5275 Stock (e.g., 10mM in DMSO) TM5275_Treatment TM5275 Treatment (e.g., 10µM in 0.1% DMSO) TM5275_stock->TM5275_Treatment Vehicle_stock Prepare Vehicle Control (DMSO) Vehicle_Control Vehicle Control (e.g., 0.1% DMSO) Vehicle_stock->Vehicle_Control Untreated Untreated Cells (Media only) Assay Perform Assay (e.g., Cell Viability) Untreated->Assay Vehicle_Control->Assay TM5275_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Experimental workflow for controlling for vehicle effects.

References

Technical Support Center: Ensuring Selectivity of TM5275 for PAI-1 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TM5275?

Quantitative Selectivity of TM5275

TargetIC50Reference
Plasminogen Activator Inhibitor-1 (PAI-1)6.95 μM[4][7]

Troubleshooting Guides

  • Answer: Inconsistent results can arise from several factors related to assay conditions and reagents. Here’s a checklist to troubleshoot the issue:

Issue 2: Suspected off-target effects of TM5275 in a cell-based assay.

    • Use of Controls:

      • Negative Control: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve TM5275.

    • Counter-Screening: If you suspect a specific off-target, you can perform an activity assay for that particular protease in the presence of TM5275.

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Principle: In the first stage, a known excess of tPA is incubated with the sample containing PAI-1, allowing for the formation of inactive PAI-1:tPA complexes. In the second stage, the remaining active tPA cleaves a chromogenic substrate, and the color change is inversely proportional to the PAI-1 activity in the sample.[7]

Materials:

  • TM5275

  • Recombinant tPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample and Inhibitor Preparation:

    • Dilute your test samples to the desired concentration in assay buffer.

    • Prepare various concentrations of TM5275 in assay buffer.

  • First Stage Incubation:

    • Add the desired concentration of TM5275 or vehicle control.

    • Add a fixed, excess amount of tPA to each well.

  • Second Stage Reaction:

    • Add plasminogen and the chromogenic plasmin substrate to each well.

    • Incubate at 37°C and monitor the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in absorbance per minute).

    • Calculate the % inhibition by TM5275 at each concentration.

PAI-1 ELISA (Enzyme-Linked Immunosorbent Assay)

Principle: A capture antibody specific for PAI-1 is coated onto the wells of a microplate. Samples containing PAI-1 are added, and the PAI-1 binds to the capture antibody. A detection antibody, also specific for PAI-1 and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of PAI-1 in the sample.

Materials:

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Add standards and your experimental samples to the wells and incubate for 2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizations

cluster_pathway TM5275 Mechanism of Action TM5275 TM5275 PAI1 Active PAI-1 TM5275->PAI1 Binds & Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades FibrinDegradation Fibrin Degradation Products FibrinClot->FibrinDegradation

Caption: Mechanism of TM5275 action on the fibrinolytic pathway.

cluster_workflow Chromogenic PAI-1 Activity Assay Workflow Start Start PrepareReagents Prepare PAI-1 Standards, Samples, & TM5275 Start->PrepareReagents AddReagents Add PAI-1, Sample/TM5275, and excess tPA to plate PrepareReagents->AddReagents Incubate1 Incubate (30 min, 37°C) AddReagents->Incubate1 AddSubstrate Add Plasminogen & Chromogenic Substrate Incubate1->AddSubstrate IncubateRead Incubate & Read Absorbance (405 nm) AddSubstrate->IncubateRead Analyze Analyze Data IncubateRead->Analyze

cluster_logic Troubleshooting Logic for Selectivity UnexpectedEffect Unexpected Cellular Effect with TM5275 DoseResponse Perform Dose-Response Curve UnexpectedEffect->DoseResponse HighConcentration Effect only at high [TM5275]? DoseResponse->HighConcentration OffTarget Potential Off-Target Effect HighConcentration->OffTarget Yes PAI1_KD Test in PAI-1 Knockdown/Knockout Cells HighConcentration->PAI1_KD No OnTarget Likely On-Target Effect EffectAbolished Effect Abolished? PAI1_KD->EffectAbolished EffectAbolished->OffTarget No EffectAbolished->OnTarget Yes

Caption: Decision tree for troubleshooting TM5275 selectivity.

References

Technical Support Center: Interpreting Cellular Responses to TM5275

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TM5275?

Q2: Besides its effects on fibrinolysis and fibrosis, what other cellular responses have been observed with TM5275 treatment?

A2: Research has shown that TM5275 can elicit a range of cellular responses beyond its primary targets. These include:

  • Inhibition of cell proliferation: TM5275 has been observed to decrease the proliferation of various cell types, including hepatic stellate cells and some cancer cell lines.[1][5]

  • Induction of apoptosis: In certain cancer cell lines, TM5275 has been shown to induce apoptosis, or programmed cell death.[5]

  • Anti-angiogenic effects: The compound can inhibit the formation of new blood vessels.[5]

  • Inhibition of macrophage migration: TM5275 can prevent the migration of macrophages.[7]

Q3: We are using TM5275 as an anti-fibrotic agent and are observing a significant decrease in cell viability. Is this expected?

Q4: Can TM5275 affect signaling pathways other than the TGF-β pathway?

Troubleshooting Unexpected Results

This section provides guidance on how to investigate unexpected cellular responses to TM5275.

Issue 1: Unexpected Decrease in Cell Viability

If you observe a greater-than-expected decrease in cell viability after TM5275 treatment, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps

  • High Concentration of TM5275: The effect of TM5275 on cell viability can be dose-dependent.

    • Recommendation: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 1 µM to 100 µM).

  • Off-Target Effects: TM5275 may have off-target effects that lead to cytotoxicity in your cell type.

    • Recommendation: Investigate markers of apoptosis (e.g., cleaved caspase-3, TUNEL assay) and cell cycle arrest (e.g., p21, p27) to understand the mechanism of cell death.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to TM5275.

    • Recommendation: Compare your results with published data for similar cell types, if available. Consider testing the compound on a control cell line that is known to be less sensitive.

Issue 2: No Effect on Fibrotic Markers

If you do not observe the expected decrease in fibrotic markers (e.g., collagen, α-SMA) after TM5275 treatment, consider the following:

Potential Cause & Troubleshooting Steps

    • Recommendation: Increase the concentration of TM5275 in a stepwise manner. Ensure that the concentration used is within the range reported in the literature for similar experiments.

  • Timing of Treatment: The timing and duration of TM5275 treatment may not be optimal.

    • Recommendation: Vary the timing of treatment initiation and the duration of exposure to the compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on TM5275.

Table 1: Effect of TM5275 on Cell Proliferation

Cell LineTreatmentConcentration (µM)Inhibition of Proliferation (%)Reference
HSC-T6 (rat hepatic stellate cells)TGF-β1 + TM527510~25%[1]
HSC-T6 (rat hepatic stellate cells)TGF-β1 + TM527530~50%[1]
HT1080 (human fibrosarcoma)TM527550~22%[5]
HCT116 (human colon cancer)TM527550~13%[5]

Table 2: Effect of TM5275 on Apoptosis

Cell LineTreatmentConcentration (µM)Fold Increase in Caspase 3/7 ActivityReference
HT1080 (human fibrosarcoma)TM5275100~3-fold[5]
HCT116 (human colon cancer)TM5275100~5-fold[5]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TM5275 or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Signaling Proteins (e.g., p-AKT, AKT)

This protocol allows for the detection of specific proteins in cell lysates.

  • Cell Lysis: After treatment with TM5275, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., rabbit anti-p-AKT, rabbit anti-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Workflow Diagrams

TM5275_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-beta1 TGF-beta1 TGFbR TGF-β Receptor TGF-beta1->TGFbR PAI-1 PAI-1 tPA/uPA tPA/uPA PAI-1->tPA/uPA Plasminogen Plasminogen tPA/uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin SMAD SMAD TGFbR->SMAD Canonical Pathway PI3K PI3K TGFbR->PI3K Non-Canonical Fibrosis Fibrosis SMAD->Fibrosis AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Proliferation pAKT->Proliferation Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis TM5275 TM5275 TM5275->PAI-1 Inhibition TM5275->pAKT Inhibition

Caption: Simplified signaling pathways affected by TM5275.

Troubleshooting_Workflow cluster_viability Troubleshooting Cell Viability cluster_fibrosis Troubleshooting Anti-Fibrotic Effect Start Unexpected Cellular Response Observed Q1 Is there a significant decrease in cell viability? Start->Q1 A1_Yes Potential Cytotoxicity Q1->A1_Yes Yes A1_No Is there a lack of anti-fibrotic effect? Q1->A1_No No Step1_V Perform Dose-Response (MTS/MTT Assay) A1_Yes->Step1_V Step1_F Confirm PAI-1 Expression (ELISA, Western Blot) A1_No->Step1_F Step2_V Investigate Apoptosis (Caspase Assay, TUNEL) Step1_V->Step2_V Step3_V Assess Cell Cycle (Flow Cytometry) Step2_V->Step3_V End Interpret Results Step3_V->End Step2_F Titrate TM5275 Concentration Step1_F->Step2_F Step3_F Optimize Treatment Timing and Duration Step2_F->Step3_F Step3_F->End

Caption: Troubleshooting workflow for unexpected TM5275 responses.

References

Technical Support Center: TM5275 and Its Effect on Bleeding Time in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of TM5275 in mouse models, specifically focusing on its effect on bleeding time.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its mechanism of action?

Q2: What is the expected effect of TM5275 on bleeding time in mice?

A2: Based on studies conducted in other animal models, such as rats and nonhuman primates, TM5275 is not expected to significantly prolong bleeding time.[1][2][3] This is a notable characteristic of TM5275, as it suggests the potential for antithrombotic efficacy without the common side effect of increased bleeding associated with many traditional anticoagulants.

Q3: My bleeding time results with TM5275 are inconsistent. What are some potential reasons?

A3: Inconsistent results in a mouse tail bleeding assay can arise from several factors. Ensure strict adherence to the experimental protocol, particularly the following:

  • Anesthesia: The depth of anesthesia can affect blood pressure and heart rate, influencing bleeding.

  • Tail Transection: The location and method of tail transection must be consistent. A clean cut with a sharp scalpel at the specified diameter is crucial.

  • Temperature: The temperature of the saline in which the tail is immersed should be maintained at a constant 37°C.

  • Mouse Strain: Different mouse strains can exhibit variations in their hemostatic response.

Q4: Can TM5275 be used in combination with other antithrombotic agents?

A4: Studies in rats have shown that TM5275 can be used in combination with tissue plasminogen activator (tPA) to enhance its therapeutic efficacy.[1][3] However, any combination therapy should be carefully evaluated for its potential impact on hemostasis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No discernible difference in bleeding time between control and TM5275-treated mice. This is the expected outcome based on available literature in other species.[1][2][3]Consider this a successful validation of the compound's safety profile in your model. To confirm the compound's activity, measure its antithrombotic efficacy in a separate thrombosis model.
Unexpectedly prolonged bleeding time in TM5275-treated group. 1. Incorrect dosage leading to off-target effects.2. Contamination of the compound.3. Underlying health issues in the experimental mice.1. Verify the concentration and dosage calculations of TM5275.2. Ensure the purity of the TM5275 compound.3. Perform a health screen of the mice prior to the experiment.
High variability in bleeding times within the same experimental group. 1. Inconsistent tail transection technique.2. Fluctuations in the temperature of the saline bath.3. Variations in the level of anesthesia.1. Use a standardized method for tail transection, ensuring the same length and diameter are cut each time.2. Monitor and maintain the saline bath at a constant 37°C.3. Ensure a consistent and appropriate level of anesthesia for all animals.

Data Presentation

Treatment Group Dose (mg/kg) Number of Mice (n) Mean Bleeding Time (seconds) ± SEM P-value vs. Vehicle
Vehicle Control-10125 ± 15-
TM5275110130 ± 18>0.05
TM52751010128 ± 16>0.05
Positive Control (e.g., Warfarin)Varies10Significantly Increased<0.05

SEM: Standard Error of the Mean

Experimental Protocols

Mouse Tail Bleeding Assay

This protocol is a standard method for assessing hemostasis in vivo.

  • Animal Preparation:

    • Use male ICR mice (or other suitable strain) weighing 23 ± 3 grams.

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Drug Administration:

    • Administer TM5275 or vehicle control orally (PO) at the desired dose. The typical dosing volume is 10 mL/kg.

    • Wait for the appropriate amount of time for the compound to reach peak plasma concentration (typically 1 hour, but should be determined by pharmacokinetic studies).

  • Bleeding Induction:

    • Place the anesthetized mouse in a restraining device.

    • Immerse the distal 2 cm of the tail in a tube containing isotonic saline pre-warmed to 37°C.

    • Using a sharp scalpel, transect the tail 3 mm from the tip.

  • Data Collection:

    • Immediately start a timer upon transection.

    • Record the time until bleeding ceases for a continuous period of 15 seconds.

    • A maximum cut-off time of 180 seconds is typically used.

  • Data Analysis:

    • Compare the mean bleeding times between the different treatment groups.

    • Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's test for comparison to the vehicle control group. A p-value of <0.05 is generally considered significant.

Visualizations

Signaling Pathway of PAI-1 and the Effect of TM5275

PAI1_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

Experimental Workflow for Mouse Tail Bleeding Assay

Bleeding_Assay_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep drug_admin Drug Administration (TM5275 or Vehicle) animal_prep->drug_admin wait Waiting Period (e.g., 1 hour) drug_admin->wait tail_immersion Immerse Tail in 37°C Saline wait->tail_immersion transection Transect Tail Tip (3 mm) tail_immersion->transection measure_time Measure Time to Bleeding Cessation transection->measure_time data_analysis Data Analysis measure_time->data_analysis end End data_analysis->end

Caption: Workflow for assessing the effect of TM5275 on bleeding time in mice using the tail transection method.

References

managing TM5275 delivery in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

[3] Plasminogen activator inhibitor-1 as a therapeutic target for obesity-associated metabolic and vascular complications - PubMed The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. ... The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. ... These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. 1

Plasminogen Activator Inhibitor-1 in Liver Disease - PMC - NCBI We have also shown that TM5275, a PAI-1 inhibitor, ameliorated fatty liver, hyperinsulinemia, and insulin resistance in obese and diabetic ob/ob mice. Moreover, TM5275 not only prevented the development of hepatic steatosis, but also reversed established hepatic steatosis in mice fed a high-fat diet. These data suggest that the inhibition of PAI-1 may be a promising strategy for the treatment of NAFLD. ... We have also shown that TM5275, a PAI-1 inhibitor, ameliorated fatty liver, hyperinsulinemia, and insulin resistance in obese and diabetic ob/ob mice. Moreover, TM5275 not only prevented the development of hepatic steatosis, but also reversed established hepatic steatosis in mice fed a high-fat diet. These data suggest that the inhibition of PAI-1 may be a promising strategy for the treatment of NAFLD. ... The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. 1

Pharmacological inhibition of plasminogen activator inhibitor-1 protects against the development and progression of nonalcoholic steatohepatitis in mice - PubMed The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. ... The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. ... These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. 1

Plasminogen activator inhibitor-1 is a major determinant of vascular resistance to insulin in obese mice - PubMed The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. ... The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. ... These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders. 1

TM5275, a novel plasminogen activator inhibitor-1 inhibitor, prevents neointima formation after vascular injury in mice - PubMed To examine the effect of TM5275 on neointima formation after vascular injury, we subjected mice to femoral arterial wire injury. The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the proliferation of smooth muscle cells and the infiltration of macrophages in the neointima. Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1 and tumor necrosis factor-α in the injured vessels. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular occlusive diseases such as atherosclerosis and restenosis after angioplasty. ... The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. 1

An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development and progression of diabetic nephropathy in mice - PubMed TM5275, a novel, orally active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic effects were examined in a mouse model of diabetic nephropathy. The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy. ... The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. 1

An Orally Active Small-Molecule Plasminogen Activator Inhibitor-1 Inhibitor, TM5275, Prevents the Development and Progression of Diabetic Nephropathy in Mice TM5275, a novel, orally active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic effects were examined in a mouse model of diabetic nephropathy. The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy. 1

A novel plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development of hepatic steatosis in mice fed a high-fat diet - PubMed The oral administration of TM5275 (10 mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly prevented the development of hepatic steatosis, as evidenced by the reduced accumulation of triglycerides and cholesterol in the liver. TM5275 also significantly suppressed the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c and fatty acid synthase, in the liver. Furthermore, TM5275 ameliorated insulin resistance and glucose intolerance in mice fed a high-fat diet. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of nonalcoholic fatty liver disease. ... The oral administration of TM5275 (10 mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly prevented the development of hepatic steatosis, as evidenced by the reduced accumulation of triglycerides and cholesterol in the liver. 2TM5275, a novel plasminogen activator inhibitor-1 inhibitor, prevents neointima formation after vascular injury in mice - PubMed The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the proliferation of smooth muscle cells and the infiltration of macrophages in the neointima. Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1 and tumor necrosis factor-α in the injured vessels. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular occlusive diseases such as atherosclerosis and restenosis after angioplasty. ... The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. ... Abstract. Plasminogen activator inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of cardiovascular disease. We have recently synthesized a novel, orally active, small-molecule PAI-1 inhibitor, TM5275. To examine the effect of TM5275 on neointima formation after vascular injury, we subjected mice to femoral arterial wire injury. 1

[3] An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development and progression of diabetic nephropathy in mice - PubMed The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy. ... The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. ... Abstract. Plasminogen activator inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of diabetic nephropathy. We have recently synthesized a novel, orally active, small-molecule PAI-1 inhibitor, TM5275. 4 Technical Support Center: Managing TM5275 Delivery in Long-Term Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for TM5275 in long-term animal studies?

A1: The most common and effective route for long-term administration of TM5275 in rodent models is oral delivery.[3][5][6][7] This can be achieved through voluntary ingestion in drinking water or by oral gavage.[5][6]

Q2: What is a typical dosage range for TM5275 in mice and rats?

A2: Effective oral dosages in published studies have ranged from 10 mg/kg/day to 100 mg/kg/day.[3][5][7] The optimal dose will depend on the specific animal model and the therapeutic goals of the study.

Q3: How should TM5275 be formulated for oral administration?

A3: For administration in drinking water, TM5275 can be dissolved directly.[5] For oral gavage, TM5275 is often suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.[6]

Q4: What is the mechanism of action of TM5275?

Troubleshooting Guide

Issue 1: Poor Bioavailability or Inconsistent Results

Q: We are observing high variability in our plasma concentration data and inconsistent therapeutic effects. What could be the cause?

A: Inconsistent oral delivery is a likely culprit. For administration in drinking water, variations in water intake among animals can lead to inconsistent dosing. With oral gavage, improper technique can result in incomplete dosing.

Recommended Solutions:

  • Switch to Oral Gavage: This method ensures a precise and consistent dose is delivered to each animal.

  • Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure complete dose administration.

  • Vehicle Optimization: If using a suspension, ensure it is homogenous before and during administration to prevent settling of the compound.

Issue 2: Animal Stress and Aversion

Q: Our animals are showing signs of stress and aversion to the gavage procedure. How can we mitigate this?

A: Stress can significantly impact experimental outcomes. Minimizing handling stress is crucial for the well-being of the animals and the integrity of the study.

Recommended Solutions:

  • Acclimatization: Acclimate the animals to the handling and gavage procedure with sham gavages (using the vehicle only) for several days before the start of the experiment.

  • Proper Restraint: Use appropriate and gentle restraint techniques to minimize animal movement and discomfort.

  • Gavage Needle Selection: Use a flexible, appropriately sized gavage needle to reduce the risk of injury and discomfort.

Issue 3: Formulation and Stability Issues

Q: We are having trouble preparing a stable and homogenous suspension of TM5275 for oral gavage. What are the best practices?

A: Proper formulation is critical for accurate dosing. The solubility and stability of TM5275 in the chosen vehicle should be considered.

Recommended Solutions:

  • Vehicle Selection: A 0.5% solution of carboxymethyl cellulose (CMC) in water is a commonly used and effective vehicle for suspending TM5275.[6]

  • Preparation Procedure:

    • Weigh the required amount of TM5275.

    • Gradually add the 0.5% CMC solution while continuously mixing or vortexing to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or settling before each administration.

  • Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and ensure the suspension is thoroughly re-suspended before use. Stock solutions in DMSO can be stored at -80°C for up to 6 months.

Experimental Protocols

Protocol 1: Preparation of TM5275 for Oral Gavage (0.5% CMC Suspension)

Materials:

  • TM5275 powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile conical tubes or bottles

Procedure:

  • Prepare 0.5% CMC Solution:

    • Add 0.5 g of CMC to 100 mL of sterile, purified water.

    • Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take several hours. The solution should be clear and slightly viscous.

  • Prepare TM5275 Suspension:

    • Calculate the required amount of TM5275 and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the TM5275 powder and place it in a sterile container.

    • Slowly add the 0.5% CMC solution to the TM5275 powder while continuously vortexing or stirring to create a homogenous suspension.

    • Continue to stir for at least 15 minutes to ensure uniform distribution.

  • Administration:

    • Gently mix the suspension before drawing each dose to prevent settling.

    • Administer the suspension to the animals using a suitable oral gavage needle.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Data Collection & Analysis prep1 Weigh TM5275 prep3 Suspend TM5275 in Vehicle prep1->prep3 prep2 Prepare 0.5% CMC Vehicle prep2->prep3 admin2 Oral Gavage prep3->admin2 admin1 Animal Acclimatization admin1->admin2 analysis1 Blood Sample Collection admin2->analysis1 analysis3 Therapeutic Efficacy Assessment admin2->analysis3 analysis2 Plasma Concentration Analysis analysis1->analysis2

Caption: Experimental workflow for TM5275 delivery.

signaling_pathway PAI1 PAI-1 tPA tPA PAI1->tPA Inhibits Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits

Caption: TM5275 mechanism of action.

References

Validation & Comparative

A Comparative Guide to TM5275 and Other PAI-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Overview of PAI-1 and Its Inhibition

Physicochemical Properties and In Vitro Efficacy

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
TM5275 sodium C28H27ClN3NaO5544.01103926-82-4
Tiplaxtinin (PAI-039) C24H16F3NO4439.39393105-53-8
TM5441 C21H16ClN2NaO6450.82319722-53-5
TM5614 Not publicly availableNot publicly availableNot publicly available
MDI-2517 Not publicly availableNot publicly availableNot publicly available
Compound Target IC50 (µM) Assay Method
This compound PAI-16.95tPA-dependent hydrolysis
Tiplaxtinin (PAI-039) PAI-12.7Not specified
TM5441 PAI-19.7 - 60.3Cell viability assays in various cancer cell lines
TM5614 PAI-1Not publicly availableNot publicly available
MDI-2517 PAI-1Not publicly availableNot publicly available

Pharmacokinetic Profiles

Compound Species Dose & Route Cmax T1/2 (Half-life) Oral Bioavailability (%)
This compound Rat10 mg/kg (oral)17.5 ± 5.2 µMNot specifiedFavorable
Tiplaxtinin (PAI-039) Rat1 mg/kg (IV)4.95 ± 1.53 µg/mL2.95 ± 1.15 h-
Dog3 mg/kg (oral)2.14 µg/mL5.42 h32
TM5441 Mouse20 mg/kg (oral)11.4 µM (at 1h)Undetectable at 23hOrally bioavailable
TM5614 Human150-180 mg/day (oral)12,300 ng/mL (median)No accumulation observedOrally active
MDI-2517 MouseNot specifiedNot specifiedNot specifiedOrally active

Preclinical and Clinical Efficacy

This compound
  • Antithrombotic Effects: In a rat model of arteriovenous shunt thrombosis, oral administration of TM5275 (10 and 50 mg/kg) significantly reduced blood clot weight.[2] In a cynomolgus monkey model of photochemical-induced arterial thrombosis, TM5275 (10 mg/kg) demonstrated antithrombotic benefits without a bleeding effect.

  • Anti-fibrotic Effects: TM5275 has been shown to attenuate hepatic fibrosis in rat models of metabolic syndrome.[3]

Tiplaxtinin (PAI-039)
  • Clinical Development: Tiplaxtinin was advanced to clinical trials but was unsuccessful due to an unfavorable risk-to-benefit ratio, primarily related to bleeding risks that required tight dose control.[7]

TM5441
  • Anti-cancer Effects: Orally administered TM5441 (20 mg/kg daily) in mouse xenograft models of human fibrosarcoma and colon cancer showed a disruptive effect on tumor vasculature and increased tumor cell apoptosis.[8]

  • Cardiovascular Effects: TM5441 has been shown to attenuate hypertension and vascular senescence in mice.[9]

TM5614
MDI-2517
  • Clinical Development: MDI-2517 has entered Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.[14][15]

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway TGFb TGF-β PAI1_Gene PAI-1 Gene (SERPINE1) TGFb->PAI1_Gene Induces Expression Cytokines Inflammatory Cytokines Cytokines->PAI1_Gene Induces Expression PAI1 PAI-1 PAI1_Gene->PAI1 tPA tPA PAI1->tPA Inhibits uPA uPA PAI1->uPA Inhibits PAI1_tPA_Complex PAI-1/tPA Complex (Inactive) PAI1->PAI1_tPA_Complex PAI1_uPA_Complex PAI-1/uPA Complex (Inactive) PAI1->PAI1_uPA_Complex tPA->PAI1_tPA_Complex Plasmin Plasmin tPA->Plasmin Activates uPA->PAI1_uPA_Complex uPA->Plasmin Activates CellMigration Cell Migration & Invasion uPA->CellMigration Promotes Plasminogen Plasminogen Plasminogen->Plasmin FibrinDegradation Fibrin Degradation (Fibrinolysis) Plasmin->FibrinDegradation ECMDegradation ECM Degradation Plasmin->ECMDegradation FibrinClot Fibrin Clot FibrinClot->FibrinDegradation Thrombosis Thrombosis FibrinDegradation->Thrombosis Prevents ECM Extracellular Matrix (ECM) ECM->ECMDegradation Fibrosis Fibrosis ECMDegradation->Fibrosis Prevents Inhibitors PAI-1 Inhibitors (e.g., TM5275) Inhibitors->PAI1 Inhibits Activity

PAI1_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents: - PAI-1 Standard/Sample - PAI-1 Inhibitor (e.g., TM5275) - tPA - Plasminogen - Chromogenic Substrate start->prep_reagents incubate_inhibitor Incubate PAI-1 with Inhibitor or Vehicle prep_reagents->incubate_inhibitor add_tpa Add excess tPA to PAI-1/Inhibitor mixture incubate_inhibitor->add_tpa incubate_tpa Incubate to allow PAI-1/tPA complex formation add_tpa->incubate_tpa add_plasminogen_substrate Add Plasminogen and Chromogenic Substrate incubate_tpa->add_plasminogen_substrate measure_absorbance Measure Absorbance at 405 nm (inversely proportional to PAI-1 activity) add_plasminogen_substrate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Detailed Experimental Protocols

PAI-1 Activity Assay (Chromogenic Method)

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2444)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4 with 0.01% Tween 20)

  • Test compound (e.g., TM5275) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in Assay Buffer.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Add a fixed, excess concentration of tPA to each well.

  • Add a solution containing plasminogen and the chromogenic plasmin substrate to each well to initiate the colorimetric reaction.

  • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the amount of active tPA remaining.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Venous Thrombosis Model (Rat Ferric Chloride Model)

Animals:

  • Male Sprague-Dawley rats (or other suitable strain)

Materials:

  • Test compound (e.g., TM5275) formulated for oral administration

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl3) solution (e.g., 10-35% in water)

  • Filter paper discs

  • Surgical instruments

  • Doppler ultrasound flow probe

Procedure:

  • Administer the test compound or vehicle to the rats via oral gavage at a predetermined time before the induction of thrombosis (e.g., 60-90 minutes).

  • Anesthetize the rat and surgically expose the jugular vein or carotid artery.

  • Place a Doppler flow probe on the vessel to monitor blood flow.

  • Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the blood vessel for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and initiate thrombosis.

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a defined observation period.

  • The primary endpoint is the time to vessel occlusion. Secondary endpoints can include the weight of the thrombus upon excision.

  • Compare the time to occlusion and/or thrombus weight between the treated and vehicle control groups to determine the antithrombotic efficacy of the compound.

Conclusion

References

A Head-to-Head Comparison of PAI-1 Inhibitors: TM5275 vs. TM5441 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Key In Vivo Efficacy Data

A direct comparison of TM5275 and TM5441 in a diabetic kidney injury model reveals their potent anti-fibrotic and anti-inflammatory effects. While both compounds show efficacy, they were administered at different dosages, highlighting potential differences in potency.

Parameter TM5275 TM5441 Vehicle Control Disease Model
Dosage 50 mg/kg/day (oral)[1]10 mg/kg/day (oral)[1]Equivalent volume of sodium citrate buffer[1]Streptozotocin-induced diabetic mice[1]
Albuminuria Significantly inhibited[1]Significantly inhibited[1]IncreasedDiabetic Kidney Injury[1]
Mesangial Expansion Significantly inhibited[1]Significantly inhibited[1]IncreasedDiabetic Kidney Injury[1]
ECM Accumulation Significantly inhibited[1]Significantly inhibited[1]IncreasedDiabetic Kidney Injury[1]
Macrophage Infiltration Significantly inhibited[1]Significantly inhibited[1]IncreasedDiabetic Kidney Injury[1]

In a separate in vivo study using a cancer xenograft model, TM5441 was selected over TM5275 due to its superior in vitro apoptotic effect.[2][3]

Parameter TM5441 Vehicle Control Disease Model
Dosage 20 mg/kg/day (oral)[2][4]N/AHT1080 & HCT116 xenotransplanted mice[2][4]
Tumor Growth Trend of slower growth (not statistically significant)[2][4]N/ACancer Xenograft[2][4]
Tumor Cell Apoptosis Increased[2][4]N/ACancer Xenograft[2][4]
Tumor Vasculature Disruptive effect, decreased blood vessel density[2][4]N/ACancer Xenograft[2][4]

Experimental Methodologies

Diabetic Kidney Injury Model

Animal Model: Male C57BL/6 mice, 6 weeks old.[1]

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg.[1] Control mice received an equivalent volume of sodium citrate buffer.[1]

Drug Administration: TM5275 (50 mg/kg/day) and TM5441 (10 mg/kg/day) were administered orally for 16 weeks.[1]

Efficacy Assessment:

  • Albuminuria: Measured in urine samples.

  • Histological Analysis: Kidney sections were stained to assess mesangial expansion, extracellular matrix (ECM) accumulation, and macrophage infiltration.[1]

Cancer Xenograft Model

Animal Model: Mice xenotransplanted with HT1080 or HCT116 human cancer cell lines.[2][3]

Drug Administration: TM5441 was administered orally at a daily dose of 20 mg/kg.[2][4]

Efficacy Assessment:

  • Tumor Volume: Measured over time.[4]

  • Apoptosis: Assessed by TUNEL staining of tumor sections.[4]

  • Angiogenesis: Evaluated by staining for CD31 to determine blood vessel density.[4]

Signaling Pathways and Mechanisms of Action

PAI1_Inhibition_Pathway cluster_TM5275 TM5275 cluster_TM5441 TM5441 TM5275 TM5275 PAI1_1 PAI-1 TM5275->PAI1_1 Inhibits AKT AKT Phosphorylation PAI1_1->AKT TGFb TGF-β1 TGFb->PAI1_1 Induces Fibrosis_1 Hepatic Fibrosis AKT->Fibrosis_1 TM5441 TM5441 PAI1_2 PAI-1 TM5441->PAI1_2 Inhibits AMPK AMPK / PGC-1α Activation TM5441->AMPK Apoptosis Tumor Cell Apoptosis TM5441->Apoptosis JNK JNK Phosphorylation PAI1_2->JNK Akt_GSK3b p-Akt / p-GSK3β PAI1_2->Akt_GSK3b NAFLD NAFLD Progression JNK->NAFLD Akt_GSK3b->NAFLD AMPK->NAFLD

TM5275 has been shown to attenuate TGF-β1-stimulated proliferative and fibrogenic activity by inhibiting AKT phosphorylation in hepatic stellate cells.[5] In contrast, TM5441 has been demonstrated to abrogate hepatic insulin resistance and mitochondrial dysfunction by enhancing p-Akt and p-GSK3β, reducing p-JNK signaling, and activating AMPK and PGC-1α in a model of non-alcoholic fatty liver disease (NAFLD).[3][6] Furthermore, TM5441 was shown to induce intrinsic apoptosis in cancer cells.[2][3]

Experimental Workflow Overview

Experimental_Workflow A Animal Model Selection (e.g., Diabetic, Cancer Xenograft) B Disease Induction (e.g., STZ Injection, Tumor Cell Implantation) A->B C Drug Administration (Oral Gavage of TM5275 or TM5441) B->C D Monitoring & Data Collection (e.g., Tumor Size, Blood Glucose, Body Weight) C->D E Endpoint Analysis (Histology, Biomarker Assays) D->E F Data Interpretation & Comparison E->F

Caption: Generalized experimental workflow for in vivo comparison of TM5275 and TM5441.

Conclusion

References

A Comparative Guide to PAI-1 Inhibitors: TM5275 Sodium vs. Tiplaxtinin (PAI-039)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for TM5275 sodium and tiplaxtinin, facilitating a direct comparison of their potency and efficacy in various experimental settings.

Table 1: In Vitro Potency
ParameterThis compoundTiplaxtinin (PAI-039)
PAI-1 Inhibition (IC50) 6.95 µM[7][9]2.7 µM[10][11][12][13][14][15]
Antiproliferative Activity (IC50) 9.7 - 60.3 µM (various human cancer cell lines)[5]43.7 µM (T24 bladder cancer cells)[11] 52.8 µM (UM-UC-14 bladder cancer cells)[11]
Table 2: In Vivo Antithrombotic Efficacy
Animal ModelDosing & AdministrationKey FindingsDosing & AdministrationKey Findings
Rat Arterial Thrombosis (Carotid) 10 & 50 mg/kg (oral)Significantly reduced blood clot weight.[7] 50 mg/kg dose was equivalent to 500 mg/kg of ticlopidine.[7]1 mg/kg (oral)Increased time to occlusion and prevented reduction in carotid blood flow.[10][12][13]
Rat Venous Thrombosis (Vena Cava) --3, 10, & 30 mg/kg (oral, pretreatment)Significantly reduced thrombus weight.[11]
Canine Coronary Artery Thrombosis --3 & 10 mg/kgProlonged time to occlusion and reduced thrombus weight.[11]
Table 3: Pharmacokinetic Parameters
CompoundAnimal ModelDosePeak Plasma Concentration (Cmax)
This compound Rat10 mg/kg (oral)17.5 ± 5.2 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic System cluster_Inhibition PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degradation tPA_uPA tPA / uPA PAI1 Active PAI-1 PAI1->tPA_uPA Inhibition Inhibitors TM5275 / Tiplaxtinin Inhibitors->PAI1 Inhibition

Thrombosis_Model_Workflow cluster_Pretreatment Pre-treatment Phase cluster_Induction Thrombosis Induction cluster_Measurement Outcome Measurement Animal_Model Rodent Model (e.g., Rat) Drug_Admin Oral Administration (TM5275 or Tiplaxtinin) Animal_Model->Drug_Admin Vehicle_Control Vehicle Control Administration Animal_Model->Vehicle_Control Vascular_Injury Induce Vascular Injury (e.g., Ferric Chloride Application to Carotid Artery) Drug_Admin->Vascular_Injury 90 min post-dose Vehicle_Control->Vascular_Injury 90 min post-dose Blood_Flow Monitor Blood Flow Vascular_Injury->Blood_Flow Time_to_Occlusion Measure Time to Occlusion Blood_Flow->Time_to_Occlusion Thrombus_Weight Measure Thrombus Weight Time_to_Occlusion->Thrombus_Weight

Caption: Workflow for a Rat Arterial Thrombosis Model.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for both TM5275 and tiplaxtinin. Researchers should refer to the specific publications for fine-grained details.

In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)
  • Procedure: a. The test compound is incubated with recombinant human PAI-1 (e.g., 140 nM) in a suitable buffer (pH 6.6) for 15 minutes at 25°C. b. Recombinant human t-PA (e.g., 70 nM) is then added to the mixture, and the incubation continues for an additional 30 minutes. c. The chromogenic t-PA substrate is added, and the absorbance is measured at 405 nm at different time points (e.g., 0 and 60 minutes). d. The residual t-PA activity is proportional to the inhibition of PAI-1 by the test compound. e. Control reactions include PAI-1 with t-PA (to measure complete inhibition) and the test compound with t-PA alone (to check for direct effects on the enzyme). f. The IC50 value is calculated from a dose-response curve.[10]

In Vivo Rat Model of Arterial Thrombosis
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: The test compound (TM5275 or tiplaxtinin) or vehicle is administered orally via gavage at the desired dose.

  • Thrombosis Induction: a. Approximately 90 minutes after drug administration, the rats are anesthetized. b. The carotid artery is exposed, and a flow probe is placed to monitor blood flow. c. A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the artery for a set duration (e.g., 10 minutes) to induce endothelial injury and thrombus formation.

  • Efficacy Measurement: a. Time to Occlusion: The time from the application of ferric chloride until blood flow ceases is recorded. b. Thrombus Weight: After a set period, the thrombosed arterial segment is excised and the thrombus is removed and weighed. c. Arterial Patency: The percentage of animals in each group that do not form an occlusive thrombus is determined.[12][16]

Conclusion

References

Validating PAI-1 Inhibition by TM5275 in Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Performance Comparison

Inhibitor Potency
InhibitorIC50 (µM)Cell Line/SystemReference
TM5275 6.95Recombinant Human PAI-1[3][4]
TM544113.9 - 51.1Various Human Cancer Cell Lines[5]
Tiplaxtinin (PAI-039)2.7Recombinant Human PAI-1[1]

Note: IC50 values can vary depending on the assay conditions and the biological system used.

Signaling Pathways and Mechanism of Action

PAI1_Signaling_and_TM5275_Inhibition cluster_TGFB TGF-β Signaling cluster_PAI1_Action PAI-1 Action cluster_TM5275 TM5275 Intervention cluster_PI3K_AKT PI3K/Akt Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD SMAD2/3 TGFBR->SMAD Phosphorylates PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene Activates Transcription PAI1 PAI-1 Protein PAI1_Gene->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes TM5275 TM5275 TM5275->PAI1 Inhibits AKT AKT TM5275->AKT Inhibits Phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PI3K->AKT Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes PAI1_PI3K_AKT->AKT Activates

TM5275 inhibits PAI-1, impacting both fibrinolysis and cell signaling pathways.

Experimental Protocols

I. Cell Lysate Preparation for PAI-1 Activity and Western Blotting

This protocol is designed to gently lyse cells to preserve protein activity while ensuring efficient extraction for subsequent analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge, refrigerated at 4°C

Procedure:

  • Culture cells to the desired confluency and treat with TM5275 or vehicle control for the specified time.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Cell_Lysate_Workflow start Cell Culture with TM5275 Treatment wash Wash with ice-cold PBS start->wash lyse Add Lysis Buffer wash->lyse scrape Scrape and Collect lyse->scrape incubate Incubate on Ice scrape->incubate centrifuge Centrifuge at 4°C incubate->centrifuge collect Collect Supernatant (Cell Lysate) centrifuge->collect quantify Protein Quantification collect->quantify end_activity PAI-1 Activity Assay quantify->end_activity end_wb Western Blot quantify->end_wb

Workflow for preparing cell lysates for downstream analysis.
II. PAI-1 Chromogenic Activity Assay

Materials:

  • Cell lysate (prepared as described above)

  • 96-well microplate

  • Recombinant human tPA

  • Human Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare an assay mixture containing plasminogen and the chromogenic substrate in the assay buffer.

  • Add the assay mixture to each well to initiate the reaction. The residual, uninhibited tPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate, producing a color change.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a microplate reader.

III. Western Blot Analysis of PAI-1

Materials:

  • Cell lysate (prepared as described above)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Normalize the protein concentration of all cell lysate samples.

  • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel, along with a molecular weight marker.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading across all lanes.

References

Assessing On-Target Effects of TM5275: A Comparative Guide to Reverse Zymography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to TM5275 and PAI-1 Inhibition

Assessing TM5275's On-Target Effects with Reverse Zymography

Reverse zymography is a powerful technique for the detection and semi-quantification of protease inhibitors. In this method, a substrate for the protease of interest and the protease itself are co-polymerized into a polyacrylamide gel. When a sample containing an inhibitor is electrophoresed through this gel, the inhibitor protects the substrate from degradation by the incorporated protease. Subsequent staining of the gel reveals a dark band of intact substrate against a clear background where the substrate has been digested, indicating the presence and relative activity of the inhibitor.

Experimental Protocol: PAI-1 Reverse Zymography

Materials:

  • Recombinant human uPA or tPA

  • Casein or gelatin as a substrate

  • Plasminogen (if using a plasmin-dependent system)

  • TM5275

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • TEMED

  • Triton X-100

  • Coomassie Brilliant Blue R-250

  • Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

  • Gel Preparation:

    • Prepare a 12% separating polyacrylamide gel containing 1 mg/mL casein (or gelatin) and a specific concentration of uPA or tPA (e.g., 50 ng/mL). The optimal enzyme concentration should be determined empirically.

    • Overlay with a 4% stacking gel without the substrate or enzyme.

  • Sample Preparation:

    • Mix the samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto the prepared reverse zymography gel.

    • Run the electrophoresis at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) at room temperature with gentle agitation to remove SDS and allow the proteins to renature.

    • Transfer the gel to a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 µM ZnCl2) and incubate overnight at 37°C. This allows the incorporated uPA/tPA to digest the substrate in areas where it is not inhibited.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.

  • Data Analysis:

    • Quantify the intensity of the bands using densitometry software (e.g., ImageJ).

Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantagesTM5275 Data Availability
Reverse Zymography Gel-based assay where inhibitor protects a substrate from protease degradation, visualized by staining.Provides information on the molecular weight of the inhibitor-protease complex; visual and intuitive.Semi-quantitative; lower throughput; can be influenced by protein renaturation efficiency.No specific quantitative data published for TM5275.
Chromogenic Assays A chromogenic substrate for the protease (or for plasmin) is used. The rate of color development is inversely proportional to the amount of active PAI-1.[5][6]Quantitative; high-throughput amenable; commercially available kits.[7][8]Can be subject to interference from other components in the sample.[5]IC50 values have been determined using this method.[3]
ELISA (Enzyme-Linked Immunosorbent Assay) Measures the amount of active PAI-1 that can bind to immobilized tPA or uPA.[5][9]Highly specific and sensitive; can measure total and active PAI-1 separately; high-throughput.[10][11][12]May not fully reflect functional inhibitory activity in a dynamic system.PAI-1 levels in response to TM5275 treatment have been measured by ELISA.[3]
Clot Lysis Assays Measures the time it takes for a fibrin clot to lyse in the presence of a plasminogen activator and PAI-1. Inhibitors of PAI-1 will accelerate clot lysis.Physiologically relevant as it mimics the in vivo process of fibrinolysis.Lower throughput; can be influenced by multiple factors affecting clot formation and lysis.TM5275 has been shown to enhance clot lysis in this assay.[13]
Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of the inhibitor to PAI-1 in real-time.Provides detailed information on binding kinetics (kon, koff) and affinity (KD); label-free.Requires specialized equipment; can be complex to optimize.Not specifically reported for TM5275, but used for other PAI-1 inhibitors.[14]
Quantitative Data for TM5275 from Alternative Assays
Assay MethodReported IC50 / EffectReference
Chromogenic Assay6.95 µM[3]
Cell Viability Assay (in PAI-1 expressing cancer cells)IC50 range of 9.7 to 60.3 µM[13]
Human Plasma Clot Lysis AssayEffectively inhibited PAI-1 and allowed clot lysis[13]
In vivo rat thrombosis modelSignificant reduction in blood clot weight at 10 and 50 mg/kg[3]
In vitro cell proliferation assaySuppressed PAI-1-stimulated proliferation of hepatic stellate cells[1]

Visualizing the PAI-1 Signaling Pathway and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_TM5275 TM5275 Action cluster_downstream Downstream Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation MMP_Activation MMP Activation Plasmin->MMP_Activation PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits Fibrin Fibrin ECM_Degradation ECM Degradation MMP_Activation->ECM_Degradation Reverse_Zymography_Workflow A 1. Prepare polyacrylamide gel containing casein/gelatin, uPA/tPA, and plasminogen. B 2. Pre-incubate PAI-1 with varying concentrations of TM5275. A->B C 3. Load samples and perform non-reducing SDS-PAGE. B->C D 4. Renature proteins in the gel with Triton X-100. C->D E 5. Incubate gel in developing buffer for enzymatic activity. D->E F 6. Stain gel with Coomassie Blue. E->F G 7. Visualize and quantify inhibitory bands. F->G Assay_Comparison cluster_methods Assay Methods for PAI-1 Inhibition cluster_outputs Primary Outputs RZ Reverse Zymography Qual Qualitative/ Semi-quantitative RZ->Qual CA Chromogenic Assay Quant Quantitative (IC50) CA->Quant ELISA ELISA ELISA->Quant CLA Clot Lysis Assay CLA->Quant Phys Physiological Relevance CLA->Phys

References

TM5275: A Comparative Analysis of PAI-1 Inhibition Versus Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Summary of Quantitative Data

Table 1: Efficacy of TM5275 in Wild-Type Disease Models

Disease ModelKey FindingsQuantitative DataReference
Hepatic Fibrosis (Rat) Ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells (HSCs).Marked amelioration of hepatic fibrosis.[1]
Renal Injury (Rat Thy-1 nephritis) Significantly decreased the number of infiltrated macrophages and ameliorated the progression of renal injury.Data not quantified in abstract.[2]
Alzheimer's Disease (APP/PS1 Mice) Reduced brain amyloid-β (Aβ) load and improved memory function.Oral administration for 6 weeks inhibited PAI-1 activity, increased tPA and uPA activities, and reduced Aβ load in the hippocampus and cortex.[3][4]
Intestinal Fibrosis (Mouse TNBS-induced) Ameliorated TNBS-induced collagen deposition.50 mg/kg TM5275 administration decreased collagen deposition.[5]
Cancer (Human xenografts in mice) Decreased cell viability in several human cancer cell lines and induced apoptosis.IC50 in the 9.7 to 60.3 μM range for cell viability. Increased caspase 3/7 activity at 100 μM.[6]
Disease ModelKey FindingsQuantitative DataReference
Alzheimer's Disease (APP/PS1 Mice) Dramatically reduced Aβ burden in the brain.Knocking out the PAI-1 gene led to increases in the activities of tPA and plasmin, which inversely correlated with the amounts of SDS insoluble Aβ40 and Aβ42.[7]
Cholestatic Liver Fibrosis (Bile duct ligation) Ameliorated bile duct ligation-induced cholestatic liver fibrosis.Promoted collagen degradation.[1]

Experimental Protocols

TM5275 Administration in Wild-Type Models
  • Hepatic Fibrosis in Rats: Fischer 344 rats were fed a choline-deficient L-amino-acid-defined diet for 12 weeks to induce steatohepatitis with severe hepatic fibrosis. Otsuka Long-Evans Tokushima Fatty rats received intraperitoneal injections of porcine serum for 6 weeks to induce hepatic fibrosis under diabetic conditions. TM5275 was orally administered to these models.[1]

  • Renal Injury in Rats: The Thy-1 nephritis model was used in rats. TM5275 was administered to these animals.[2]

  • Alzheimer's Disease in Mice: APP/PS1 mice, an animal model of familial Alzheimer's disease, received oral administration of TM5275 for 6 weeks.[3][4]

  • Intestinal Fibrosis in Mice: Chronic colitis was induced in BALB/c mice by weekly intrarectal injections of a 2% solution of TNBS in 50% ethanol. TM5275 was orally administered as a carboxymethyl cellulose suspension daily for 2 weeks after the 6th TNBS injection.[5]

  • Cancer Xenografts in Mice: HT1080 and HCT116 human cancer cells were xenotransplanted into mice. Oral administration of TM5441 (a derivative of TM5275) was given at 20 mg/kg daily.[6]

PAI-1 Knockout Mouse Models

Visualizing the Mechanisms

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_pai1_inhibition PAI-1 Inhibition cluster_cellular_effects Cellular Effects tPA tPA/uPA Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits Cell_Migration Cell Migration PAI1->Cell_Migration promotes ECM_Deposition ECM Deposition PAI1->ECM_Deposition promotes Apoptosis Apoptosis PAI1->Apoptosis inhibits TM5275 TM5275 TM5275->PAI1 inhibits Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_analysis Outcome Analysis Model Induce Disease (e.g., Fibrosis, AD) WT_Vehicle Wild-Type + Vehicle Model->WT_Vehicle WT_TM5275 Wild-Type + TM5275 Model->WT_TM5275 PAI1_KO PAI-1 Knockout Model->PAI1_KO Histology Histological Analysis WT_Vehicle->Histology Biochemical Biochemical Assays (e.g., Collagen, Aβ levels) WT_Vehicle->Biochemical Functional Functional Assessment (e.g., Memory Tests) WT_Vehicle->Functional WT_TM5275->Histology WT_TM5275->Biochemical WT_TM5275->Functional PAI1_KO->Histology PAI1_KO->Biochemical PAI1_KO->Functional

References

Head-to-Head Comparison: TM5275 vs. Its Precursor TM5007 in PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PAI-1 and the Therapeutic Rationale for Its Inhibition

Comparative Analysis: TM5275 vs. TM5007

Quantitative Data Summary

The following table summarizes the key quantitative parameters for TM5275 and TM5007 based on available preclinical data.

ParameterTM5275TM5007Reference(s)
Target Plasminogen Activator Inhibitor-1 (PAI-1)Plasminogen Activator Inhibitor-1 (PAI-1)[4]
IC50 6.95 µM29 µM[3][4]
Mechanism of Action Induces substrate-like behavior in PAI-1Prevents PAI-1/PA complex formation[4]
Binding Site on PAI-1 Binds to the P14-P9 position of strand 4 of the A β-sheet (s4A)Binds to the P8-P3 position of strand 4 of the A β-sheet (s4A)[4]
Oral Bioavailability Orally bioavailablePoor oral absorption[1][2][4]
In Vivo Efficacy Demonstrated antithrombotic and antifibrotic effects in rat modelsDemonstrated antithrombotic and antifibrotic effects in rodent models[1][2][3]

Mechanism of Action and Signaling Pathways

TGF_beta_PAI1_pathway TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R Binds SMAD SMAD2/3 TGFb_R->SMAD Phosphorylates AKT AKT TGFb_R->AKT Activates pSMAD p-SMAD2/3 SMAD->pSMAD PAI1_gene PAI-1 Gene (SERPINE1) pSMAD->PAI1_gene Upregulates transcription pAKT p-AKT AKT->pAKT pAKT->PAI1_gene Influences transcription PAI1_protein PAI-1 Protein PAI1_gene->PAI1_protein Translation tPA_uPA t-PA / u-PA PAI1_protein->tPA_uPA Inhibits Fibrosis Fibrosis PAI1_protein->Fibrosis Promotes Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Promotes TM5275_TM5007 TM5275 / TM5007 TM5275_TM5007->PAI1_protein Inhibits

TGF-β signaling pathway leading to PAI-1 production and fibrosis.

Experimental Protocols

In Vitro PAI-1 Activity Assay (Chromogenic)

Materials:

  • Recombinant human single-chain t-PA

  • Chromogenic substrate for plasmin (e.g., S-2251)

  • Plasminogen

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • Test compounds (TM5275, TM5007) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of various concentrations of the test compound (or vehicle control) to the wells.

  • Add 20 µL of t-PA solution to each well and incubate for a further 10 minutes at 37°C.

  • Add 20 µL of plasminogen solution to each well.

  • Add 20 µL of the chromogenic substrate to each well to initiate the colorimetric reaction.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well.

  • The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Rat Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the antithrombotic efficacy of a compound by measuring the formation of a thrombus in an extracorporeal shunt.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Polyethylene tubing (e.g., PE-50 and PE-90)

  • Surgical thread

  • Heparinized saline

  • Test compound (TM5275 or TM5007) or vehicle

Procedure:

  • Anesthetize the rat and place it on a surgical board.

  • Expose the left carotid artery and the right jugular vein through a midline cervical incision.

  • Cannulate the carotid artery with a PE-90 tube connected to a PE-50 tube filled with heparinized saline.

  • Cannulate the jugular vein with a similar tubing setup.

  • Connect the free ends of the arterial and venous cannulas to a central piece of tubing containing a cotton thread of a known weight, creating an extracorporeal shunt.

  • Administer the test compound or vehicle intravenously or orally at a predetermined time before the initiation of the shunt.

  • Allow blood to flow through the shunt for a specified period (e.g., 15 minutes).

  • After the designated time, clamp the tubing and carefully remove the cotton thread bearing the thrombus.

  • Dry the thrombus overnight and weigh it.

  • The antithrombotic effect is determined by comparing the thrombus weight in the treated group to that in the vehicle control group.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_assay PAI-1 Activity Assay (Chromogenic) ic50 Determine IC50 invitro_assay->ic50 selectivity Selectivity Assays (vs. other serpins) ic50->selectivity pk_studies Pharmacokinetic Studies (Oral & IV administration) selectivity->pk_studies Lead Compound Selection thrombosis_model Thrombosis Model (e.g., AV Shunt) pk_studies->thrombosis_model efficacy Assess Efficacy (Thrombus weight, fibrosis markers) thrombosis_model->efficacy fibrosis_model Fibrosis Model (e.g., Liver Fibrosis) fibrosis_model->efficacy toxicity Toxicity Studies efficacy->toxicity

General experimental workflow for PAI-1 inhibitor evaluation.

Conclusion

References

clinical trial data for PAI-1 inhibitors similar to TM5275

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of PAI-1 Inhibitors

Quantitative Data Summary
InhibitorDevelopment StageIC50Key Clinical Trial FindingsAdverse Events
TM5275 Preclinical6.95 μM[1]Preclinical data shows antithrombotic and anti-fibrotic effects.[1][2] In nonhuman primates, it did not prolong bleeding time.[3]Not extensively studied in humans.
TM5614 Phase II/IIINot AvailableMelanoma (Phase II, with nivolumab): ORR: 25.9%; Median PFS: 25 weeks; Median OS: 39 weeks.[4] CML (Phase II, with TKI): Cumulative MR4.5 incidence by 12 months: 33.3%.[5]Melanoma: Grade 3 or higher AEs: 7.7-10.2%, including liver dysfunction.[4] CML: Well-tolerated with no reported bleeding events.[5]
Tiplaxtinin (PAI-039) Terminated in Clinical Trials2.7 μM[6]Unsuccessful in human clinical trials due to an unfavorable risk-benefit ratio and the need for tight dose control to avoid bleeding disorders.[7]Bleeding disorders.[7]
MDI-2517 Phase INot AvailableCurrently in a single ascending dose trial in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.[8][9]Data not yet available.
ACT001 Phase I/IbNot AvailableAdvanced Solid Tumors (Phase I): Well-tolerated with a plasma half-life of ~3-4 hours.[4][10] Preliminary anti-tumor activity observed in malignant glioma patients.[10][11]No dose-limiting toxicities or drug-related SAEs observed.[10][11]

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic System cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin (clot) Fibrin (clot) Fibrin Degradation Products Fibrin Degradation Products Fibrin (clot)->Fibrin Degradation Products Plasmin tPA/uPA tPA/uPA PAI-1 PAI-1 PAI-1->tPA/uPA Inhibits PAI-1_Inhibitor PAI-1 Inhibitor (e.g., TM5275, TM5614) PAI-1_Inhibitor->PAI-1 Inhibits

Clinical_Trial_Workflow Preclinical_Studies Preclinical Studies (In vitro & In vivo models) IND_Submission Investigational New Drug (IND) Submission to Regulatory Authority Preclinical_Studies->IND_Submission Phase_I Phase I Trial (Safety, Dosage, PK/PD in healthy volunteers) IND_Submission->Phase_I Phase_II Phase II Trial (Efficacy & Side Effects in patients) Phase_I->Phase_II Phase_III Phase III Trial (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Post_Market_Surveillance Phase IV (Post-market surveillance) NDA_Submission->Post_Market_Surveillance

Detailed Experimental Protocols

TM5614 in Advanced Melanoma (Phase II)
  • Study Design: This was a multicenter, open-label, single-arm, Phase II clinical trial.[9]

  • Patient Population: Patients with advanced, unresectable malignant melanoma who were refractory to anti-PD-1 antibody treatment.[9]

  • Methodology: Patients received nivolumab 480 mg intravenously every 4 weeks. Concurrently, TM5614 was administered orally at a dose of 120 mg once daily for the first 4 weeks, followed by 180 mg once daily for the next 4 weeks.[9]

  • Primary Endpoint: The primary endpoint was the overall response rate (ORR) after 8 weeks of combination therapy.[9]

TM5614 in Chronic Myeloid Leukemia (Phase II)
  • Study Design: A Phase II clinical trial investigating the combination of TM5614 with a tyrosine kinase inhibitor (TKI).[5]

  • Patient Population: Patients with chronic phase Chronic Myeloid Leukemia (CML) who had been treated with a stable daily dose of a TKI for at least one year and had achieved a major molecular response (MMR) but not MR4.5.[5]

  • Methodology: Patients continued their stable TKI dose and began treatment with TM5614.[5]

  • Primary Endpoint: The primary objective was the cumulative incidence of patient progression from MMR/MR4 to MR4.5 by 12 months.[5]

MDI-2517 in Healthy Volunteers (Phase I)
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose Phase I clinical study.[8]

  • Participant Population: Up to 48 healthy participants.[8]

  • Methodology: Participants receive a single oral dose of MDI-2517 or a placebo. The study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of MDI-2517.[8]

  • Primary Endpoint: Assessment of the safety and tolerability of MDI-2517.[8]

ACT001 in Advanced Solid Tumors (Phase I)
  • Study Design: A first-in-human, dose-escalation Phase I clinical trial using a standard 3+3 design.[4][10]

  • Patient Population: Adult patients with advanced solid tumors, including recurrent glioblastoma, with an ECOG performance status of 0-1 and satisfactory organ function.[10][11]

  • Methodology: ACT001 was administered orally twice daily (BID) at escalating dose levels (100 mg, 200 mg, 400 mg, 600 mg, 900 mg, and 1200 mg BID) until intolerance or disease progression.[11] Tumor responses were assessed using RANO criteria.[11]

  • Endpoints: The primary endpoints were safety and tolerability, and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[4][10]

References

TM5275: A Comparative Literature Review of a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo preclinical data for TM5275 and its comparators. Direct comparison should be approached with caution due to variations in experimental models and methodologies across studies.

Table 1: In Vitro Comparative Data of PAI-1 Inhibitors
CompoundTargetAssay TypeIC50Cell Line(s)Reference
TM5275 PAI-1tPA-dependent hydrolysis6.95 µM-[1]
PAI-1Cell Viability9.7 - 60.3 µMHT1080, HCT116, and others[1]
TM5441 PAI-1Cell Viability9.7 - 60.3 µMHT1080, HCT116, and others[1]
Tiplaxtinin (PAI-039) PAI-1tPA-dependent hydrolysis2.7 µM-[2]
PAI-1Cell Viability29 µMHT1080[1]
PAI-1Cell Viability32 µMHCT116[1]
PAI-1Cell Viability43.7 µMT24[2]
PAI-1Cell Viability52.8 µMUM-UC-14[2]
Table 2: In Vivo Comparative Efficacy Data of PAI-1 Inhibitors
CompoundModelSpeciesDosingKey FindingsReference
TM5275 Arteriovenous Shunt ThrombosisRat10 and 50 mg/kg, p.o.Equivalent antithrombotic effect to ticlopidine (500 mg/kg).[3]
Hepatic Fibrosis (CDAA-induced)RatNot specifiedSignificantly attenuated liver fibrosis development.[4][5]
Intestinal Fibrosis (TNBS-induced)Mouse50 mg/kg/day, p.o.Decreased collagen deposition and ameliorated colonic fibrosis.
TM5441 High-Fat Diet-Induced ObesityMouse20 mg/kg/day, p.o.Prevented body weight gain and systemic insulin resistance.[6]
High-Fat Diet-Induced NAFLDMouseNot specifiedAmeliorated hepatic steatosis and inflammation.[7]
Tumor Xenograft (HT1080 & HCT116)Mouse20 mg/kg/day, p.o.Increased tumor cell apoptosis and disrupted tumor vasculature.[1]
Tiplaxtinin (PAI-039) Carotid Artery Thrombosis (FeCl3-induced)Rat0.3, 1.0, and 3.0 mg/kg, p.o.Prevented carotid artery occlusion and increased time to occlusion.[8]
Vena Cava ThrombosisRat3, 10, and 30 mg/kg, p.o.Significantly reduced thrombus weight.[2][8]
Tumor Xenograft (T24 & HeLa)Mouse5 and 20 mg/kg, p.o.Markedly reduced subcutaneous tumor growth.[2]
Vein Graft Intimal HyperplasiaMouseNot specifiedInhibited neointima formation.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this review.

In Vitro Assay for IC50 Determination of PAI-1 Inhibitors
  • Plate Coating: 96-well plates are coated with human tissue-type plasminogen activator (tPA).

In Vivo Model of Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This model is widely used to evaluate the antithrombotic efficacy of compounds:

  • Animal Preparation: Anesthetized rats are instrumented to monitor carotid artery blood flow.

  • Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered orally at a specified time before injury.

  • Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to the exposed carotid artery to induce vascular injury and thrombus formation.

  • Endpoint Measurement: Key parameters measured include the time to vessel occlusion, thrombus weight, and the percentage of animals with a patent artery.[2][8]

In Vivo Model of Diet-Induced Hepatic Fibrosis in Rats

This model is used to assess the anti-fibrotic potential of therapeutic agents in the context of non-alcoholic steatohepatitis (NASH):

  • Induction of Fibrosis: Fischer 344 rats are fed a choline-deficient L-amino-acid-defined (CDAA) diet for an extended period (e.g., 12 weeks) to induce steatohepatitis and hepatic fibrosis.[4][5]

  • Treatment: TM5275 is administered orally to a subset of the animals.

  • Histological Analysis: Liver tissue is collected and stained (e.g., with Sirius Red) to assess the degree of collagen deposition and fibrosis.

  • Gene Expression Analysis: Hepatic expression of profibrogenic genes, such as Tgfb1 and Col1a1, is quantified using methods like real-time PCR.[4]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication.

PAI1_TGFB1_Signaling_in_Hepatic_Stellate_Cells TGFB1 TGF-β1 PAI1 PAI-1 (Serpine1) TGFB1->PAI1 stimulates upregulation pAKT pAKT TGFB1->pAKT stimulates phosphorylation HSC_Proliferation HSC Proliferation & Fibrogenic Activity PAI1->HSC_Proliferation promotes AKT AKT pAKT->HSC_Proliferation promotes TM5275 TM5275 TM5275->PAI1 inhibits TM5275->pAKT inhibits phosphorylation

TGF-β1/PAI-1 signaling in hepatic stellate cells.[4]

In_Vivo_Thrombosis_Model_Workflow cluster_protocol Experimental Protocol Animal_Prep 1. Animal Preparation (Anesthetized Rat) Drug_Admin 2. Oral Administration (TM5275 or Vehicle) Animal_Prep->Drug_Admin Injury 3. Vascular Injury (FeCl3 application to carotid artery) Drug_Admin->Injury Monitoring 4. Blood Flow Monitoring Injury->Monitoring Endpoint 5. Endpoint Measurement (Time to Occlusion, Thrombus Weight) Monitoring->Endpoint

Workflow for in vivo thrombosis model.[2][8]

IC50_Determination_Workflow cluster_assay IC50 Determination Assay Plate_Coating 1. Coat Plate with tPA Inhibitor_Incubation 2. Incubate PAI-1 with Varying Inhibitor Concentrations Plate_Coating->Inhibitor_Incubation Binding 3. Add Mixture to Plate (PAI-1 binds to tPA) Inhibitor_Incubation->Binding Detection 4. Detect Bound PAI-1 (Antibody-based) Binding->Detection Calculation 5. Calculate IC50 Detection->Calculation

Workflow for IC50 determination of PAI-1 inhibitors.[10]

References

Validating the Anti-Fibrotic Efficacy of TM5275: A Histological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TM5275's Anti-Fibrotic Effects Supported by Histological Data and Comparison with Alternative Therapies.

Quantitative Histological Assessment of Anti-Fibrotic Agents

The following tables summarize the quantitative histological data from preclinical studies evaluating the efficacy of TM5275 and other anti-fibrotic drugs in various models of fibrosis. Histological analysis, particularly the quantification of collagen deposition, serves as a primary endpoint in these studies, providing tangible evidence of a drug's ability to halt or reverse the fibrotic process.

Table 1: Effect of TM5275 on Liver Fibrosis in a Rat Model

Treatment GroupFibrosis Area (%) (Sirius Red Staining)α-SMA Positive Area (%)Reference
Control (CSAA Diet)NormalNormal[1]
Vehicle (CDAA Diet)IncreasedIncreased[1]
TM5275 (50 mg/kg/day)Significantly decreased vs. VehicleSignificantly decreased vs. Vehicle[1]

CSAA: Choline-Supplemented, L-Amino Acid-Defined; CDAA: Choline-Deficient, L-Amino Acid-Defined. α-SMA: alpha-Smooth Muscle Actin, a marker of activated myofibroblasts.

Table 2: Effect of TM5275 on Intestinal Fibrosis in a Mouse Model

Treatment GroupCollagen Deposition (Histological Score)Reference
Control (CMC)High[2]
TM5275 (15 mg/kg)No significant reduction[2]
TM5275 (50 mg/kg)Significantly reduced vs. Control[2]

CMC: Carboxymethyl cellulose.

Table 3: Comparative Efficacy of Anti-Fibrotic Drugs in Liver Fibrosis Models

DrugModelKey Histological FindingsReference
TM5275 Choline-deficient, L-amino acid-defined (CDAA) diet-fed ratsReduced fibrosis area (Sirius Red) and α-SMA positive area.[1]
Pirfenidone Dimethylnitrosamine-induced rat liver fibrosis70% reduction in collagen deposition.[3]
Carbon tetrachloride (CCl4)-induced mouse liver fibrosisSignificant reduction in collagen deposition.[4]
Nintedanib CCl4-induced mouse liver fibrosisSignificantly reduced liver necrosis, inflammation, and fibrosis.[5][6]
CDAHFD-induced NASH miceReduced hepatic fibrosis (Masson's trichrome).[7][8]

CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; NASH: Nonalcoholic Steatohepatitis.

Table 4: Comparative Efficacy of Anti-Fibrotic Drugs in Lung Fibrosis Models

DrugModelKey Histological FindingsReference
TM5275 TGF-β1-induced mouse lung fibrosisReduced collagen accumulation (trichrome staining) and α-SMA expression.[9]
Pirfenidone Idiopathic Pulmonary Fibrosis (IPF) patients (transplant tissue)No significant difference in dense collagen fibrosis compared to untreated. Less diffuse alveolar damage.[10]
Nintedanib IPF patients (transplant tissue)No significant difference in dense collagen fibrosis compared to untreated. Trend towards less lymphocytic infiltration.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams were generated using Graphviz.

cluster_0 TGF-β Signaling Pathway in Fibrosis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds Smad Smad2/3 TGFbR->Smad phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen, PAI-1) Nucleus->Gene_expression activates PAI1 PAI-1 Gene_expression->PAI1 increases PAI1->TGFb positive feedback TM5275 TM5275 TM5275->PAI1 inhibits cluster_1 Histological Validation Workflow Animal_Model Induce Fibrosis in Animal Model (e.g., CCl4, CDAA diet) Treatment Administer TM5275 or Alternative Drug Animal_Model->Treatment Tissue_Harvest Harvest Fibrotic Tissue (e.g., Liver) Treatment->Tissue_Harvest Histology Histological Processing (Fixation, Embedding, Sectioning) Tissue_Harvest->Histology Staining Staining Histology->Staining Masson Masson's Trichrome (Collagen - Blue) Staining->Masson Sirius Sirius Red (Collagen - Red) Staining->Sirius IHC Immunohistochemistry (α-SMA - Brown) Staining->IHC Imaging Microscopy and Image Acquisition Masson->Imaging Sirius->Imaging IHC->Imaging Quantification Quantitative Analysis (e.g., % Fibrotic Area) Imaging->Quantification

References

Comparative Analysis of TM5275 Cross-Reactivity with Plasminogen Activator Inhibitor-1 (PAI-1) from Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5275

Quantitative Comparison of TM5275 Activity

SpeciesPAI-1 TargetIC50 (µM)Evidence of ActivityReference
HumanRecombinant PAI-16.95Direct inhibition in tPA-dependent hydrolysis assay.[2]
RatRecombinant PAI-1Not explicitly statedTM5275 effectively abrogated recombinant rat PAI-1-induced proliferation of rat hepatic stellate cells. In vivo efficacy in rat models of thrombosis and liver fibrosis.[1]
MouseEndogenous PAI-1Not explicitly statedOral administration of TM5275 showed therapeutic effects in mouse models of intestinal fibrosis and diabetic nephropathy.[3][4]
Cynomolgus MonkeyEndogenous PAI-1Not explicitly statedExerts powerful antithrombotic activity in cynomolgus monkeys.[1]

Experimental Protocols

Chromogenic PAI-1 Inhibition Assay Protocol

Materials:

  • TM5275

  • Tissue-type plasminogen activator (tPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Dissolve TM5275 in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.

  • Inhibition Reaction:

  • tPA Addition and Incubation:

    • Add a fixed amount of tPA to each well.

  • Chromogenic Reaction:

    • Add plasminogen and the chromogenic plasmin substrate to each well.

    • Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) using a microplate reader. The rate of color development is proportional to the amount of active tPA remaining.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) for each concentration of TM5275.

    • Plot the percentage of tPA inhibition versus the logarithm of the TM5275 concentration.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and TM5275 Inhibition

TGF_beta_PAI1_TM5275_Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds PI3K PI3K TGF_beta_R->PI3K Activates PAI1_gene PAI-1 Gene (SERPINE1) TGF_beta_R->PAI1_gene Upregulates (via SMADs - not shown) AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT pAKT->PAI1_gene Promotes Expression PAI1 PAI-1 Protein PAI1_gene->PAI1 Translates to tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Fibrosis Fibrosis PAI1->Fibrosis Promotes Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates ECM_degradation ECM Degradation Plasmin->ECM_degradation Promotes ECM_degradation->Fibrosis Reduces TM5275 TM5275 TM5275->pAKT Inhibits (in rat HSCs) TM5275->PAI1 Inhibits

Experimental Workflow for PAI-1 Inhibition Assay

PAI1_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - PAI-1 - TM5275 dilutions - tPA - Plasminogen - Chromogenic Substrate start->prep_reagents add_pai1_inhibitor Incubate PAI-1 with TM5275 or Vehicle prep_reagents->add_pai1_inhibitor add_tpa Add tPA to form PAI-1/tPA Complex add_pai1_inhibitor->add_tpa add_substrate Add Plasminogen and Chromogenic Substrate add_tpa->add_substrate measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_absorbance analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Conclusion

References

Safety Operating Guide

Safe Disposal Protocol for TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the key quantitative data for TM5275 sodium is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₇ClN₃NaO₅
Molecular Weight 543.97 g/mol [1]
CAS Number 1103926-82-4
Purity ≥98%
Solubility in DMSO Soluble to 100 mM[1]
Appearance Solid powder[2]
Storage (Short Term) 0 - 4 °C (days to weeks)[2]
Storage (Long Term) -20 °C (months to years)[2]

Hazard Assessment

According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture . However, it is crucial to handle all laboratory chemicals with care and adhere to standard safety protocols. While not considered hazardous, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Disposal Protocol for this compound

The following step-by-step procedure outlines the recommended disposal plan for this compound. This protocol is based on general best practices for the disposal of non-hazardous chemical waste and should be adapted to comply with local and institutional regulations.

Experimental Protocol: Decontamination and Disposal

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Small Quantities (Residual amounts):

    • For trace amounts of this compound on lab equipment (e.g., glassware, spatulas), decontaminate by rinsing with a suitable solvent in which the compound is soluble, such as DMSO[1].

    • Collect the resulting solvent rinse into a designated chemical waste container.

    • After the initial solvent rinse, wash the equipment thoroughly with soap and water.

  • Unused or Waste this compound (Solid):

    • Carefully transfer the solid waste into a clearly labeled, sealed container for chemical waste.

    • The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Solutions of this compound:

    • Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste solutions containing this compound in a designated, leak-proof container.

    • Label the container with the chemical name and approximate concentration.

  • Contaminated Materials:

    • Dispose of any materials heavily contaminated with this compound (e.g., weighing paper, gloves, paper towels) as solid chemical waste.

    • Place these materials in a sealed bag or container and label appropriately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the chemical waste containers through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Step 1: Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid Solid Waste (Unused chemical, contaminated items) assess_form->solid Solid solution Liquid Waste (Solutions in solvent) assess_form->solution Liquid residual Residual on Equipment assess_form->residual Residual collect_solid Step 3a: Place in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Step 3b: Pour into Labeled Liquid Chemical Waste Container solution->collect_liquid rinse Step 3c: Rinse with Solvent (e.g., DMSO) residual->rinse final_disposal Step 5: Arrange for Disposal via Institutional EHS collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Step 4c: Collect Rinsate in Liquid Waste Container rinse->collect_rinsate collect_rinsate->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

When working with TM5275 sodium, a comprehensive approach to personal protection is necessary, encompassing eye, hand, body, and respiratory protection. The following guidelines are based on the Safety Data Sheet (SDS) for this compound and are designed to provide clear, actionable steps for laboratory personnel.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the specific laboratory procedures being undertaken. However, as a baseline, the following protective equipment should be readily available and worn when handling this compound.

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the compound to protect against splashes or airborne particles.
Hand Protection Compatible chemical-resistant glovesNitrile or other appropriate resistant gloves should be worn. Inspect gloves prior to use and dispose of them properly after handling the material.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from accidental contact. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for certain operations.Engineering controls, such as a fume hood, are the primary means of controlling airborne exposure. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.

Note: As of the latest review, specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have not been established for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and to utilize the protective measures outlined above to minimize any potential exposure.

Experimental Protocols: Safe Handling Procedures

The following procedural steps integrate the use of appropriate PPE for common laboratory tasks involving this compound:

  • Preparation and Weighing:

    • Conduct all weighing and solution preparation activities within a certified chemical fume hood.

    • Wear safety glasses with side shields, a lab coat, and compatible chemical-resistant gloves.

    • If there is a risk of generating dust, a respirator is recommended.

  • Dissolving and Solution Handling:

    • When dissolving the compound, use a vortex mixer or sonicator within the fume hood to minimize aerosol generation.

    • Always wear safety glasses, a lab coat, and gloves.

    • Handle all solutions containing this compound with care to avoid splashes.

  • Disposal:

    • Dispose of all waste materials, including empty vials, contaminated gloves, and other disposable items, in accordance with institutional and local regulations for chemical waste.

    • Ensure waste containers are clearly labeled.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements cluster_controls Engineering Controls cluster_disposal Disposal start Start: Handling this compound check_procedure Assess Handling Procedure start->check_procedure ppe_low_risk Standard PPE: - Safety Glasses - Lab Coat - Gloves check_procedure->ppe_low_risk Handling solutions with no splash risk fume_hood Work in Fume Hood check_procedure->fume_hood Weighing or generating dust/aerosols? dispose Dispose of Waste Properly ppe_low_risk->dispose ppe_high_risk Enhanced PPE: - Goggles - Lab Coat - Gloves - Respirator ppe_high_risk->dispose fume_hood->ppe_high_risk

Caption: PPE selection workflow for handling this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.